Rhodium(II) triphenylacetate dimer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C81H66Cl2O8Rh2 |
|---|---|
Poids moléculaire |
1444.1 g/mol |
Nom IUPAC |
dichloromethane;bis(rhodium);tetrakis(2,2,2-triphenylacetic acid) |
InChI |
InChI=1S/4C20H16O2.CH2Cl2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;;/h4*1-15H,(H,21,22);1H2;; |
Clé InChI |
CZJUDVGPNLFUHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C(Cl)Cl.[Rh].[Rh] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isolation of Tetrakis(triphenylacetato)dirhodium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of tetrakis(triphenylacetato)dirhodium(II), formally known as Rh₂(O₂CCPh₃)₄. This dirhodium paddlewheel complex is a significant catalyst in organic synthesis, particularly in reactions involving C-H activation and carbon-carbon bond formation. Its bulky triphenylacetate ligands create a unique steric and electronic environment that influences its catalytic activity and selectivity. This document details the established synthetic protocol, physical and chemical properties, and the logical workflow for its preparation.
Physicochemical Properties
The fundamental properties of tetrakis(triphenylacetato)dirhodium(II) are summarized in the table below. The compound is typically isolated as a dichloromethane (B109758) adduct.
| Property | Value | Reference |
| Molecular Formula | C₈₀H₆₀O₈Rh₂·CH₂Cl₂ | [1][2][3] |
| Molecular Weight | 1440.07 g/mol | [3] |
| Appearance | Green to dark green powder/crystals | [2][4] |
| Melting Point | 260-263 °C | [3] |
| CAS Number | 142214-04-8 | [1][2][3][4] |
Synthesis of Tetrakis(triphenylacetato)dirhodium(II)
The synthesis of Rh₂(O₂CCPh₃)₄ is achieved through a ligand exchange reaction, starting from the more readily available dirhodium(II) tetraacetate. The bulky triphenylacetic acid displaces the acetate (B1210297) ligands under elevated temperatures.
Experimental Protocol
This detailed methodology is adapted from a verified procedure in Organic Syntheses.
Materials and Equipment:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Triphenylacetic acid (Ph₃CCO₂H)
-
Chlorobenzene (B131634) (PhCl)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
250 mL one-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Short-path distillation apparatus
-
100 mL receiving bulb
-
Oil bath
-
Rotary evaporator
-
Fritted glass funnel
Procedure:
-
Reaction Setup: To a 250 mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus with a receiving bulb, add rhodium(II) acetate dimer (1.26 g, 2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equivalents), and chlorobenzene (120 mL).
-
Ligand Exchange: Heat the green mixture in an oil bath to a temperature that allows for the slow distillation of the solvent (approximately 155 °C), at a rate of about 10 mL per hour. The slow distillation is crucial for removing the acetic acid byproduct, which drives the equilibrium towards the formation of the desired product. The mixture will become homogeneous upon heating.
-
Reaction Time: Continue the heating and distillation for 7 hours.
-
Workup:
-
Cool the reaction mixture to room temperature (25 °C).
-
Concentrate the residual solvent using a rotary evaporator (65 °C, 20-25 mmHg), followed by high vacuum (0.5 mmHg) to obtain a solid residue.
-
Dissolve the solid residue in 200 mL of dichloromethane.
-
Wash the dichloromethane solution sequentially with saturated aqueous sodium bicarbonate (3 x 200 mL) and saturated aqueous sodium chloride (100 mL).
-
Dry the organic layer over magnesium sulfate (15 g), filter, and concentrate by rotary evaporation (40 °C, 225 mmHg), followed by high vacuum (0.5 mmHg).
-
-
Isolation and Purification:
-
To the resulting green solid, add methanol (40 mL) and stir the slurry in a 35 °C water bath. The solid is insoluble in methanol, and its color will change from green to purple-blue.
-
After 5 minutes, add dichloromethane portion-wise while stirring and maintaining the 35 °C temperature until the solid completely dissolves (approximately 200 mL of dichloromethane will be required).
-
Allow the solution to stand undisturbed at -19 °C for 72 hours to facilitate crystallization.
-
Collect the crystals by suction filtration using a fritted glass funnel.
-
Dry the crystals under high vacuum (0.5 mmHg) to afford the final product.
-
Expected Yield:
-
A typical yield for this procedure is approximately 3.01 g, which corresponds to a 78% yield.
Visualizing the Synthesis and Isolation Workflow
The following diagram illustrates the key stages in the synthesis and isolation of tetrakis(triphenylacetato)dirhodium(II).
Caption: Workflow for the synthesis and isolation of Rh₂(O₂CCPh₃)₄.
Structural and Spectroscopic Characterization
For researchers who synthesize this compound, the following characterization techniques would be essential for confirming its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the triphenylacetate ligands and the overall symmetry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic carboxylate stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including the Rh-Rh bond length and the coordination geometry.
This technical guide provides the foundational knowledge for the synthesis and isolation of tetrakis(triphenylacetato)dirhodium(II). Researchers are encouraged to perform thorough characterization to verify the successful synthesis of this valuable catalyst.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tetrakis(triphenylacetato)dirhodium(II) | 142214-04-8 | TCI AMERICA [tcichemicals.com]
- 3. Rhodium(II) triphenylacetate dimer as complex with dichloromethane 142214-04-8 [sigmaaldrich.com]
- 4. Tetrakis(triphenylacetato)dirhodium(II) | 142214-04-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of dirhodium(II) tetrakis(triphenylacetate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirhodium(II) tetrakis(triphenylacetate), with the chemical formula Rh₂(O₂CCPh₃)₄, is a paddlewheel-type dirhodium(II) carboxylate complex. This air-stable, blue-green solid serves as a versatile and highly effective catalyst in a variety of organic transformations. Its sterically bulky triphenylacetate ligands create a unique chiral environment around the dirhodium core, enabling high levels of chemo-, regio-, and stereoselectivity. This technical guide provides an in-depth overview of the physical and chemical properties of dirhodium(II) tetrakis(triphenylacetate), its synthesis, and its applications in catalysis, with a focus on experimental protocols and mechanistic understanding.
Physical and Chemical Properties
Dirhodium(II) tetrakis(triphenylacetate) is most commonly available as its dichloromethane (B109758) adduct. The following tables summarize its key physical and chemical properties.
Table 1: General Properties
| Property | Value |
| Chemical Formula | C₈₀H₆₀O₈Rh₂ (non-adduct) |
| Molecular Weight | 1355.14 g/mol (non-adduct)[1] |
| CAS Number | 68803-79-2 (non-adduct)[1], 142214-04-8 (dichloromethane adduct)[2] |
| Appearance | Blue-green solid[2] |
| Melting Point | 260-263 °C |
| Solubility | Soluble in many organic solvents like dichloromethane, chloroform, and benzene. |
| Storage | Store at room temperature in a cool, dark place.[2][3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Features |
| UV-Vis | Two characteristic absorption bands are expected in the visible region. A lower energy band (around 600 nm) corresponding to a δ→δ* transition and a higher energy band (around 450 nm) attributed to π(Rh-O)→σ*(Rh-O) transitions. |
| Infrared (IR) | Strong asymmetric and symmetric carboxylate stretching frequencies (νₐ(COO) and νₛ(COO)) are expected in the regions of ~1580-1650 cm⁻¹ and ~1400-1450 cm⁻¹, respectively. The large separation between these bands is characteristic of the bridging bidentate coordination of the carboxylate ligands. Aromatic C-H stretching and bending vibrations from the phenyl groups will also be present. |
| Nuclear Magnetic Resonance (NMR) | Due to the diamagnetic nature of the Rh₂(II,II) core, sharp NMR signals are expected. In ¹H NMR, the aromatic protons of the triphenylacetate ligands would appear in the downfield region (typically 7.0-8.0 ppm). In ¹³C NMR, distinct signals for the carboxylate carbon, the quaternary carbon, and the aromatic carbons would be observed. |
Table 3: Electrochemical Data
| Technique | Observation |
| Cyclic Voltammetry | Dirhodium(II) carboxylates typically exhibit a reversible one-electron oxidation process corresponding to the Rh₂(II,II)/Rh₂(II,III) redox couple. The potential of this oxidation is influenced by the electron-donating or -withdrawing nature of the carboxylate ligands. |
Synthesis and Handling
Experimental Protocol: Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)
This procedure is adapted from standard ligand exchange reactions for the synthesis of dirhodium(II) carboxylates.
Materials:
-
Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]
-
Triphenylacetic acid
-
Chlorobenzene
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A mixture of dirhodium(II) tetraacetate dihydrate and a 5-fold molar excess of triphenylacetic acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Chlorobenzene is added to the flask to create a suspension.
-
The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 24-48 hours. The progress of the reaction can be monitored by the color change of the solution and by thin-layer chromatography.
-
During the reflux, the acetic acid formed is distilled off with the solvent.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted triphenylacetic acid.
-
The blue-green solid product, dirhodium(II) tetrakis(triphenylacetate), is then dried under vacuum. Recrystallization from a solvent mixture like dichloromethane/hexane can be performed for further purification.
Catalytic Applications
Dirhodium(II) tetrakis(triphenylacetate) is a prominent catalyst for a range of organic transformations, primarily involving carbene and nitrene intermediates generated from diazo compounds and their analogues. The bulky triphenylacetate ligands play a crucial role in controlling the selectivity of these reactions.
C-H Functionalization
A key application of this catalyst is in the functionalization of C-H bonds, a process that allows for the direct conversion of these otherwise inert bonds into new functional groups.
Experimental Protocol: General Procedure for Dirhodium(II) Tetrakis(triphenylacetate) Catalyzed C-H Amination
This protocol is a general representation based on published procedures for dirhodium-catalyzed C-H amination reactions.
Materials:
-
Substrate containing the C-H bond to be functionalized
-
Aminating agent (e.g., an organic azide (B81097) or a hydroxylamine (B1172632) derivative)
-
Dirhodium(II) tetrakis(triphenylacetate) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substrate and the dirhodium(II) tetrakis(triphenylacetate) catalyst (typically 0.5-2 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
To this solution, add the aminating agent, either neat or as a solution in the same solvent, dropwise over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive intermediate and minimize side reactions.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the aminated product.
Cyclopropanation
Dirhodium(II) tetrakis(triphenylacetate) is also an effective catalyst for the cyclopropanation of alkenes with diazo compounds. The steric bulk of the ligands influences the diastereoselectivity of the cyclopropane (B1198618) products.
Experimental Protocol: General Procedure for Dirhodium(II) Tetrakis(triphenylacetate) Catalyzed Cyclopropanation
This is a general procedure based on established methods for dirhodium-catalyzed cyclopropanation.
Materials:
-
Alkene
-
Diazo compound (e.g., ethyl diazoacetate)
-
Dirhodium(II) tetrakis(triphenylacetate) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene and the dirhodium(II) tetrakis(triphenylacetate) catalyst (typically 0.1-1 mol%) in the anhydrous solvent.
-
Add the diazo compound to the stirred solution via a syringe pump over several hours at a controlled temperature (often room temperature).
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the cyclopropane product.
Safety and Handling
Dirhodium(II) tetrakis(triphenylacetate) should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Dirhodium(II) tetrakis(triphenylacetate) is a powerful and versatile catalyst for a range of important organic transformations. Its unique steric and electronic properties, imparted by the triphenylacetate ligands, provide excellent control over selectivity. This guide has provided a summary of its key properties, synthetic methods, and catalytic applications, offering a valuable resource for researchers in organic synthesis, catalysis, and drug development. Further exploration of its catalytic potential in novel transformations is an active area of research.
References
Spectroscopic and Experimental Profile of Rhodium(II) triphenylacetate dimer (CAS 142214-04-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for Rhodium(II) triphenylacetate dimer (CAS 142214-04-8). This compound, a significant catalyst in organic synthesis, is notable for its role in C-H activation and other transformations. This document compiles available spectroscopic data, details experimental methodologies for its synthesis and characterization, and presents a visual representation of its synthetic workflow.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Mass spectrometry data is limited to molecular weight information, as detailed spectra are not widely available in public databases.
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | |
| Parameter | Value |
| Spectrometer Frequency | 300 MHz |
| Solvent | CDCl₃ |
| Chemical Shift (δ) in ppm | Multiplicity, Coupling Constant (J in Hz), Integration |
| 6.63 | d, J = 7.5 Hz, 24 H |
| 6.86 | t, J = 8.1 Hz, 24 H |
| 7.07 | t, J = 7.5 Hz, 12 H |
| 3.51 | Residual MeOH |
| ¹³C NMR | |
| Parameter | Value |
| Spectrometer Frequency | 75 MHz |
| Solvent | CDCl₃ |
| Chemical Shift (δ) in ppm | Assignment |
| 126.8 | Aromatic CH |
| 127.4 | Aromatic CH |
| 130.7 | Aromatic CH |
| 143.4 | Quaternary Aromatic C |
| 192.9 | Carboxylate C=O |
| 69.2 | Residual MeOH |
Infrared (IR) Spectroscopy Data
| Parameter | Value |
| Technique | Film |
| Wavenumber (cm⁻¹) | Assignment |
| 3055 | Aromatic C-H stretch |
| 1590, 1580 | C=O stretch (asymmetric and symmetric) of carboxylate |
| 1365 | C-O stretch of carboxylate |
Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula (Dimer) | C₈₀H₆₀O₈Rh₂ |
| Molecular Weight (Dimer) | 1355.14 g/mol |
| Exact Mass (Dimer) | 1354.239827 g/mol [1] |
| Molecular Formula (Dichloromethane Adduct) | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂ |
| Molecular Weight (Dichloromethane Adduct) | 1440.07 g/mol [2] |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses.
Procedure:
-
Reaction Setup: To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add rhodium(II) acetate (B1210297) dimer (1.26 g, 2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (B131634) (120 mL).
-
Ligand Exchange: The reaction mixture is heated to reflux in an oil bath set to 155 °C. The acetic acid generated during the ligand exchange is removed by distillation.
-
Reaction Monitoring: The reaction progress is monitored by the color change of the solution from deep green to a reddish-brown and by the cessation of acetic acid distillation.
-
Isolation and Purification: After cooling to room temperature, the solvent is removed by rotary evaporation. The resulting solid is purified by recrystallization to yield the this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Spectroscopy: Spectra are recorded on a 75 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the compound is prepared on a suitable IR-transparent window (e.g., NaCl or KBr plates).
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
The Advent and Evolution of Rhodium Paddlewheel Catalysts: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of rhodium paddlewheel catalysts, a class of compounds that has become indispensable in modern organic synthesis. From the foundational discovery of dirhodium(II) tetraacetate to the development of sophisticated chiral variants, these catalysts have enabled powerful transformations, including carbene- and nitrene-transfer reactions, which are critical for the efficient construction of complex molecular architectures. This document details the historical milestones, provides comprehensive experimental protocols for the synthesis of key catalysts, presents quantitative data on their performance in seminal reactions, and elucidates the mechanistic underpinnings of their catalytic cycles. Special emphasis is placed on their application in the pharmaceutical industry, showcasing their role in the synthesis of important therapeutic agents.
Introduction: The Dawn of a New Catalytic Paradigm
The journey of rhodium paddlewheel catalysts begins with the broader story of rhodium itself, an element discovered in 1803 by William Hyde Wollaston.[1][2][3] For over a century, its catalytic prowess remained largely untapped. The mid-20th century, however, witnessed a surge in organometallic chemistry, setting the stage for a revolutionary discovery. The first significant breakthrough came with the synthesis and structural characterization of dirhodium(II) tetraacetate, Rh₂(OAc)₄.[4] This iconic paddlewheel-shaped complex, featuring a rhodium-rhodium single bond bridged by four acetate (B1210297) ligands, was initially an object of structural curiosity.[4][5] However, its true potential was unveiled in the 1970s when it was demonstrated to be a highly effective catalyst for the decomposition of diazo compounds, generating rhodium-carbene intermediates.[1][6] This reactivity proved to be far superior to the then-predominant copper-based catalysts, offering higher yields and selectivities.[1]
The subsequent decades saw an explosion of research in this area, largely pioneered by the work of Michael P. Doyle and Huw M. L. Davies. Their efforts focused on modifying the paddlewheel structure to fine-tune its reactivity and, crucially, to induce enantioselectivity. This led to the development of a vast library of chiral dirhodium(II) carboxamidate and carboxylate catalysts, which have become workhorses in asymmetric synthesis.[7][8][9][10] These catalysts have enabled the stereocontrolled synthesis of a wide array of valuable organic molecules, including lactones, lactams, and cyclopropanes, many of which are key intermediates in drug development.[7][11]
Synthesis of Foundational Rhodium Paddlewheel Catalysts
The preparation of rhodium paddlewheel catalysts is a well-established field, with robust procedures for both the parent achiral catalyst and its chiral derivatives.
Experimental Protocol: Synthesis of Dirhodium(II) Tetraacetate, Rh₂(OAc)₄
This protocol is adapted from established literature procedures.[12]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Glacial acetic acid
-
Absolute ethanol (B145695)
-
Deionized water
Procedure:
-
In a 25 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, combine rhodium(III) chloride trihydrate (0.20 g, 0.76 mmol), sodium acetate trihydrate (0.60 g, 4.41 mmol), and glacial acetic acid (4.00 mL).
-
Add a solvent mixture of absolute ethanol (3.00 mL) and deionized water (1.00 mL) to the flask.
-
Under a gentle flow of nitrogen, slowly heat the mixture to reflux with stirring. Maintain reflux for 1 hour. The color of the solution will change, indicating the formation of the dirhodium complex.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
For complete crystallization, store the flask at 4 °C for 6-8 hours.
-
Collect the emerald-green crystals of dirhodium(II) tetraacetate by vacuum filtration.
-
Recrystallize the crude product from absolute ethanol to obtain pure Rh₂(OAc)₄.
-
Dry the crystals under vacuum.
Characterization:
-
Appearance: Emerald-green crystalline solid.[4]
-
Crystal Structure: The paddlewheel structure with a Rh-Rh bond length of approximately 2.39 Å has been confirmed by X-ray crystallography.[4][5][13] Each rhodium atom adopts a distorted octahedral geometry.[14]
-
NMR Spectroscopy: The ¹H NMR spectrum in a non-coordinating solvent like CDCl₃ shows a sharp singlet for the methyl protons of the acetate ligands. The chemical shift is sensitive to the presence of axial ligands.[3][15][16] Recent advanced techniques have enabled the direct detection of ¹⁰³Rh NMR signals, providing deeper insights into the electronic structure of the catalyst.[17][18]
Experimental Protocol: Synthesis of a Chiral Dirhodium(II) Carboxylate Catalyst, Rh₂(S-DOSP)₄
This protocol is a generalized procedure based on the ligand exchange method developed by Davies and coworkers.[19][20]
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
(S)-N-(p-dodecylbenzenesulfonyl)proline (DOSP)
-
Chlorobenzene
Procedure:
-
In a round-bottom flask, dissolve dirhodium(II) tetraacetate and a slight excess (4.2 equivalents) of the chiral ligand, (S)-N-(p-dodecylbenzenesulfonyl)proline, in chlorobenzene.
-
Heat the mixture to reflux under a nitrogen atmosphere. The acetic acid generated during the ligand exchange is removed by azeotropic distillation.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting Rh₂(OAc)₄ has been consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
The fractions containing the desired product are combined, and the solvent is evaporated to yield the Rh₂(S-DOSP)₄ catalyst as a solid.
Catalytic Applications and Performance
Rhodium paddlewheel catalysts are renowned for their ability to catalyze a variety of transformations involving diazo compounds. The most prominent of these are cyclopropanation and C-H insertion reactions.
Asymmetric Cyclopropanation
Asymmetric cyclopropanation is a powerful tool for the synthesis of chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. Chiral rhodium paddlewheel catalysts, particularly those developed by Davies, have demonstrated exceptional efficacy in these reactions.
Table 1: Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate Catalyzed by Rh₂(S-DOSP)₄ [11][18]
| Entry | Styrene Derivative | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Styrene | 85 | >95:5 | 90 |
| 2 | 4-Methylstyrene | 88 | >95:5 | 89 |
| 3 | 4-Methoxystyrene | 92 | >95:5 | 96 |
| 4 | 4-Chlorostyrene | 82 | >95:5 | 87 |
Reaction conditions: Typically 1 mol% of Rh₂(S-DOSP)₄ in a non-polar solvent like hexane or pentane (B18724) at room temperature.
Intramolecular C-H Insertion
The intramolecular C-H insertion reaction is a highly efficient method for the construction of five- and six-membered rings, which are prevalent in natural products and drug molecules. The catalysts developed by Doyle, particularly the chiral carboxamidate derivatives, have proven to be exceptionally effective for these transformations.[9]
Table 2: Enantioselective Intramolecular C-H Insertion for the Synthesis of γ-Lactones [21]
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | 2-Methyl-2-propenyl diazoacetate | Rh₂(S-MEPY)₄ | 85 | 94 |
| 2 | 2,3-Dimethyl-2-butenyl diazoacetate | Rh₂(S-MEPY)₄ | 82 | 96 |
| 3 | Cyclohexenylmethyl diazoacetate | Rh₂(S-MEPY)₄ | 78 | 92 |
Reaction conditions: Typically 1 mol% of the catalyst in a solvent like dichloromethane (B109758) or benzene (B151609) at reflux.
Mechanistic Insights
The catalytic cycle of rhodium paddlewheel-catalyzed reactions with diazo compounds is generally understood to proceed through a series of well-defined steps.
Carbene Formation
The catalytic cycle is initiated by the reaction of the diazo compound with the rhodium catalyst. This involves the coordination of the diazo compound to an axial site of one of the rhodium atoms, followed by the rate-limiting extrusion of dinitrogen to form a highly reactive rhodium-carbene intermediate.[22][23]
Cyclopropanation Pathway
Once the rhodium-carbene is formed, it can react with an alkene in a concerted, asynchronous [2+1] cycloaddition to form the cyclopropane (B1198618) product and regenerate the catalyst.[5][24] DFT studies have been instrumental in elucidating the transition state geometries and explaining the observed stereoselectivities.[7][25][26]
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing dirhodium(II) tetrakiscarboxylates as chiral NMR auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Reactivity of a fluorine-containing dirhodium tetracarboxylate compound with proteins - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00082B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trace.tennessee.edu [trace.tennessee.edu]
- 20. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 21. researchgate.net [researchgate.net]
- 22. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 23. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemistry.illinois.edu [chemistry.illinois.edu]
Rhodium(II) triphenylacetate dimer molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and catalytic applications of rhodium(II) triphenylacetate dimer, a versatile catalyst in modern organic synthesis.
Core Compound Identification and Properties
This compound, often abbreviated as Rh₂(TPA)₄, is a paddlewheel complex of rhodium that serves as a catalyst for a variety of organic transformations. It is crucial for researchers to be aware that this compound is commonly available and utilized in two forms: the pure dimer and as a dichloromethane (B109758) adduct. The presence of the dichloromethane molecule alters the molecular weight and formula of the compound.
Below is a summary of the key quantitative data for both forms of this compound.
| Property | This compound | This compound Dichloromethane Adduct |
| Molecular Formula | C₈₀H₆₀O₈Rh₂[1] | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂[2][3] |
| Molecular Weight | 1355.14 g/mol [1] | 1440.07 g/mol [2][3] |
| CAS Number | 142214-04-8 (for both forms)[1][2][3] | 142214-04-8 (for both forms)[1][2][3] |
| Appearance | Green to dark green powder/crystals | Green to dark green powder/crystals |
| Melting Point | 260-263 °C[4] | 260-263 °C[3] |
Logical Relationship of Dimer Forms
The relationship between the pure dimer and its dichloromethane adduct is straightforward. The adduct is formed when the pure dimer is crystallized or stored in the presence of dichloromethane. The CH₂Cl₂ molecule is held within the crystal lattice but can often be removed by heating under vacuum. For catalytic purposes, the dichloromethane is typically considered an inert component of the pre-catalyst.
Caption: Formation and dissociation of the dichloromethane adduct.
Catalytic Applications and Experimental Protocols
This compound is a highly effective catalyst, particularly for reactions involving carbene and nitrene intermediates. Its bulky triphenylacetate ligands create a chiral environment that can influence the stereoselectivity of reactions. Key applications include C-H functionalization and cyclopropanation reactions.
Catalytic Cycle for C-H Functionalization
The general catalytic cycle for a rhodium(II)-catalyzed C-H functionalization reaction involves the formation of a rhodium carbene intermediate from a diazo compound. This intermediate then undergoes a C-H insertion reaction with a suitable substrate to form the product and regenerate the catalyst.
Caption: Catalytic cycle of C-H functionalization.
Experimental Protocol: Intramolecular C-H Amination
While this compound is effective, many recent protocols for C-H amination have favored catalysts with different carboxylate ligands for improved performance with specific substrates. However, the general procedure is analogous. The following is a representative protocol for an intramolecular C-H amination, a reaction for which Rh₂(TPA)₄ can be employed.
Reaction: Synthesis of a protected piperidine (B6355638) derivative via intramolecular C-H amination.
Materials:
-
Substrate (e.g., a sulfamate (B1201201) ester)
-
This compound (as the dichloromethane adduct)
-
Oxidant (e.g., iodosobenzene (B1197198) diacetate, PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Anhydrous solvent (e.g., dichloromethane or benzene)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the sulfamate ester substrate (1.0 mmol), magnesium oxide (2.0 mmol), and the this compound catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous solvent (10 mL) to the flask and stir the mixture.
-
In a separate flask, dissolve the oxidant (1.2 mmol) in the anhydrous solvent (5 mL).
-
Add the oxidant solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (as monitored by thin-layer chromatography or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-heterocycle.
Experimental Workflow: General Procedure for Catalytic Reactions
The following diagram outlines a typical workflow for conducting a catalytic reaction using this compound.
Caption: A typical experimental workflow for using the catalyst.
This guide provides foundational information for researchers working with this compound. For specific applications, it is always recommended to consult the primary literature for detailed and optimized experimental conditions.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Dirhodium(II) Tetrakis(triphenylacetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated crystal structure and analytical workflow for the dimeric rhodium(II) complex, dirhodium(II) tetrakis(triphenylacetate), often referred to as rhodium(II) triphenylacetate dimer. While a specific, publicly available crystal structure determination for this exact compound remains elusive despite extensive searches, this document outlines the expected structural parameters and experimental protocols based on well-established data for analogous rhodium(II) carboxylate dimers. This information serves as a valuable resource for researchers in catalysis, materials science, and drug development who are interested in the structure-activity relationships of this class of compounds.
Introduction to Dirhodium(II) Carboxylate Dimers
Dirhodium(II) carboxylate dimers are a well-studied class of coordination compounds characterized by a "paddlewheel" structure. This arrangement consists of two rhodium atoms bridged by four carboxylate ligands. A strong Rh-Rh bond is a defining feature of these complexes, influencing their electronic properties and catalytic activity. The axial positions of the rhodium centers are available for coordination by Lewis bases, which can significantly modulate their reactivity. The bulky triphenylacetate ligands in the title compound are expected to introduce significant steric hindrance, influencing the packing of the molecules in the crystal lattice and potentially affecting its catalytic selectivity. Many rhodium(II) carboxylate dimers are also known to crystallize with solvent molecules, such as dichloromethane (B109758), in their lattice.
Experimental Protocols
The determination of the crystal structure of this compound would follow a well-established set of experimental procedures, from synthesis to data analysis.
Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)
A common method for the synthesis of rhodium(II) carboxylate dimers is through a ligand exchange reaction with rhodium(II) acetate (B1210297) dimer.
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Triphenylacetic acid (H-TPA)
-
High-boiling point solvent (e.g., o-dichlorobenzene or N,N-dimethylformamide)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A mixture of rhodium(II) acetate dimer and a molar excess of triphenylacetic acid (typically 4-5 equivalents) is suspended in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux under an inert atmosphere.
-
The progress of the reaction is monitored by observing the color change of the solution and by techniques such as thin-layer chromatography (TLC) to follow the consumption of the starting materials.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The product is isolated by filtration and washed with a suitable solvent (e.g., hexane) to remove any unreacted triphenylacetic acid and solvent residues.
-
The resulting solid is dried under vacuum.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step.
Procedure:
-
The purified this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or chloroform.
-
The solution is filtered to remove any insoluble impurities.
-
Single crystals are grown by slow evaporation of the solvent at room temperature or by vapor diffusion of a less-polar solvent (e.g., hexane (B92381) or pentane) into the solution of the complex.
X-ray Diffraction Analysis
Data Collection:
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal system and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to locate the positions of the heavy atoms (rhodium).
-
The remaining non-hydrogen atoms are located from the difference Fourier maps.
-
The structure is refined by full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
-
Hydrogen atoms are generally placed in calculated positions and refined using a riding model.
-
The final model is validated using software tools to check for geometric consistency and other quality indicators.
Data Presentation: Anticipated Crystallographic Data
The following tables summarize the anticipated crystallographic data for this compound, likely as a dichloromethane adduct, based on typical values for similar structures.
Table 1: Crystal Data and Structure Refinement Details (Representative)
| Parameter | Value (Representative) |
| Empirical Formula | C₈₁H₆₂Cl₂O₈Rh₂ |
| Formula Weight | 1528.08 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 15.0 Å |
| b | 20.0 Å |
| c | 22.0 Å |
| α | 90° |
| β | 95.0° |
| γ | 90° |
| Volume | 6575 ų |
| Z | 4 |
| Density (calculated) | 1.542 Mg/m³ |
| Absorption Coefficient | 0.750 mm⁻¹ |
| F(000) | 3120 |
| Refinement Details | |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
| Largest diff. peak and hole | 0.85 and -0.70 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Representative)
| Bond | Length (Å) (Representative) | Angle | Angle (°) (Representative) |
| Rh(1)-Rh(1A) | 2.40 | O(1)-Rh(1)-O(2) | 89.0 |
| Rh(1)-O(1) | 2.04 | O(1)-Rh(1)-O(3) | 178.0 |
| Rh(1)-O(2) | 2.05 | O(1)-Rh(1)-O(4) | 91.0 |
| Rh(1)-O(3) | 2.04 | O(1)-Rh(1)-Rh(1A) | 89.5 |
| Rh(1)-O(4) | 2.05 | O(2)-Rh(1)-O(3) | 91.0 |
| O(1)-C(1) | 1.28 | O(2)-Rh(1)-O(4) | 178.0 |
| O(2A)-C(1) | 1.28 | O(2)-Rh(1)-Rh(1A) | 89.5 |
| C(1)-C(2) | 1.54 | O(3)-Rh(1)-O(4) | 89.0 |
| O(3)-Rh(1)-Rh(1A) | 89.5 | ||
| O(4)-Rh(1)-Rh(1A) | 89.5 | ||
| Rh(1)-O(1)-C(1) | 118.0 |
Mandatory Visualization
The following diagram illustrates the general workflow for the crystal structure determination of a coordination complex like this compound.
An In-depth Technical Guide to the Solubility Profile of Rhodium(II) Triphenylacetate Dimer in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Rhodium(II) triphenylacetate dimer (Rh₂(O₂CCPh₃)₄), a catalyst of significant interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for researchers to determine precise solubility parameters.
Introduction
This compound is a paddlewheel complex widely utilized as a catalyst for various organic transformations, including C-H activation and insertion reactions.[1] Its efficacy in these reactions is often dependent on its solubility in the chosen reaction solvent. Understanding the solubility profile of this complex is therefore crucial for reaction optimization, catalyst loading, and the development of scalable synthetic processes. This guide aims to consolidate the available solubility information and provide robust methodologies for its experimental determination.
Physicochemical Properties
-
Molecular Formula: C₈₀H₆₀O₈Rh₂[1]
-
Molecular Weight: 1355.14 g/mol [1]
-
Appearance: Typically a green to dark green solid powder.[2]
It is often supplied as a dichloromethane (B109758) adduct (C₈₀H₆₀O₈Rh₂ · CH₂Cl₂), which should be considered when preparing solutions.[2][3][4]
Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The available information is qualitative and is summarized in the table below. For comparison, qualitative data for the related, structurally simpler Rhodium(II) acetate (B1210297) dimer is also included.
| Solvent | This compound | Rhodium(II) Acetate Dimer |
| Dimethyl Sulfoxide (DMSO) | May dissolve[1] | Soluble |
| Dichloromethane (DCM) | Soluble (often supplied as an adduct)[2][3][4] | Soluble[5] |
| Ethanol | Suggested as a possible solvent[1] | Soluble (can be recrystallized from)[5] |
| Dimethylformamide (DMF) | Suggested as a possible solvent[1] | Soluble |
| Ethyl Acetate | No specific data found | Soluble[5] |
| Water | Suggested as a possible solvent[1] | Slightly soluble[5] |
| Polar Organic Solvents | No specific data found | Generally soluble[5] |
Note: The qualitative term "soluble" indicates that the compound dissolves to a visually appreciable extent, but does not provide information on the saturation limit. The bulky triphenylacetate ligands on the dimer are expected to influence its solubility profile compared to the acetate analogue, likely favoring less polar organic solvents.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe common and reliable methods for determining the solubility of organometallic compounds like this compound.
This gravimetric method is a straightforward and widely used technique to determine equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker, magnetic stirrer, or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration of the dissolved solid is no longer increasing.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the saturated solution should be filtered through a fine porosity filter (e.g., 0.22 µm PTFE syringe filter) or centrifuged at high speed.
-
Solvent Evaporation and Mass Determination: Transfer a precisely measured volume of the clear, saturated filtrate to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the complex.
-
Calculation: Once the solvent is completely removed, re-weigh the vial containing the dried solute. The solubility can then be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))
This method is suitable for compounds that have a distinct chromophore and is particularly useful for determining lower solubility concentrations.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution of the complex in the same solvent as described in the isothermal saturation method (steps 1-3).
-
Carefully dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizations
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the experimental workflow for determining the solubility of a compound.
The accuracy of solubility measurements depends on several key experimental factors.
Caption: Key factors that influence the accuracy of experimental solubility measurements.
Conclusion
References
- 1. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 2. This compound, Dichloromethane Adduct-SINOCOMPOUND [en.sinocompound.com]
- 3. This compound as complex with dichloromethane 142214-04-8 [sigmaaldrich.com]
- 4. colonialmetals.com [colonialmetals.com]
- 5. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electronic Structure and Bonding in Dirhodium(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic structure and bonding in dirhodium(II) complexes, a class of compounds with significant applications in catalysis and medicinal chemistry. We delve into the theoretical underpinnings of their unique metal-metal bond, explore the influence of ligand architecture on their electronic properties, and provide detailed experimental protocols for their characterization.
The Dirhodium(II) Core: A Tale of a Metal-Metal Single Bond
Dirhodium(II) complexes are characterized by their iconic "paddlewheel" or "lantern" structure, where two rhodium atoms are held in close proximity by four bridging bidentate ligands.[1][2] This arrangement facilitates the formation of a rhodium-rhodium single bond, a key feature that dictates the chemistry of these fascinating molecules. The two rhodium atoms and the four inner coordinating atoms of the bridging ligands are typically coplanar. Two axial positions, one on each rhodium atom, are available for coordination by solvent molecules or other ligands, which can significantly influence the complex's reactivity.[2]
The electronic configuration of the Rh(II) center is d⁷. In the dinuclear complex, the interaction of the d-orbitals of the two rhodium atoms leads to the formation of molecular orbitals that describe the Rh-Rh bond. The generally accepted molecular orbital diagram for a D₄h symmetric dirhodium(II) complex, such as dirhodium(II) tetraacetate, shows a σ bond, two degenerate π bonds, and a δ bond. The resulting electronic configuration is σ²π⁴δ²δ²π⁴.[3][4] This configuration corresponds to a net single bond between the two rhodium atoms.
Ligand Effects on Electronic Structure and Reactivity
The electronic properties of the dirhodium core, and consequently its reactivity, are highly tunable through modification of the equatorial and axial ligands.
-
Equatorial Ligands: The nature of the four bridging ligands significantly impacts the electrophilicity of the rhodium centers. Electron-withdrawing groups on the carboxylate ligands, for example, increase the Lewis acidity of the rhodium atoms, which can enhance catalytic activity in certain reactions. Carboxamidate ligands, being stronger donors than carboxylates, generally lead to more electron-rich dirhodium centers.
-
Axial Ligands: The coordination of ligands to the axial positions also plays a crucial role. Axial ligation can modulate the energy of the frontier molecular orbitals, particularly the LUMO (Lowest Unoccupied Molecular Orbital), which is the Rh-Rh σ* orbital.[5] This, in turn, affects the complex's reactivity towards substrates. The lability of these axial ligands is a key factor in catalysis, as substrate binding and product release occur at these sites.
Quantitative Data Summary
The following tables summarize key quantitative data for representative dirhodium(II) complexes.
Table 1: Selected Rh-Rh Bond Lengths in Dirhodium(II) Complexes
| Complex | Axial Ligand(s) | Rh-Rh Bond Length (Å) | Reference |
| Rh₂(OAc)₄ | H₂O | ~2.38 - 2.40 | [3] |
| Rh₂(OAc)₄ | PPh₃ | 2.449 | |
| Rh₂(OAc)₄ | AsPh₃ | 2.427 | [6] |
| Rh₂(OAc)₄ | SbPh₃ | 2.421 | [6] |
| Rh₂(OAc)₄ | S(CH₂Ph)₂ | 2.406 | [6] |
| Rh₂(O₂CCF₃)₄ | H₂O | ~2.41 | |
| Rh₂(formate)₄ | none | ~2.37 | [5] |
| Rh₂(cap)₄ | none | ~2.40 |
Table 2: Spectroscopic Data for Dirhodium(II) Tetraacetate, Rh₂(OAc)₄
| Technique | Solvent/Conditions | Key Signals/Bands | Reference |
| ¹H NMR | CDCl₃ | ~1.83 ppm (s, 12H, CH₃) | [2] |
| ¹³C NMR | CDCl₃ | ~191 ppm (COO), ~23 ppm (CH₃) | [2] |
| UV-Vis | CH₂Cl₂ | ~590 nm (π* → σ*), ~450 nm | [7] |
| ¹⁰³Rh NMR | MeCN | δ ≈ 7301 ppm |
Experimental Protocols
Detailed methodologies for the characterization of dirhodium(II) complexes are provided below.
Synthesis of Dirhodium(II) Paddlewheel Complexes
A general and common method for the synthesis of dirhodium(II) carboxylates is the ligand exchange reaction starting from dirhodium(II) tetraacetate.
-
General Procedure for Ligand Exchange:
-
Dirhodium(II) tetraacetate (1 equivalent) and an excess of the desired carboxylic acid (typically 4-10 equivalents) are suspended in a high-boiling solvent such as toluene (B28343) or chlorobenzene.
-
The reaction mixture is heated to reflux, often with a Dean-Stark trap to remove the acetic acid byproduct.
-
The reaction progress is monitored by techniques such as TLC or ¹H NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Another common starting material is rhodium(III) chloride hydrate.
-
Synthesis from RhCl₃·xH₂O:
-
A mixture of rhodium(III) chloride hydrate, an excess of the sodium salt of the desired carboxylate (e.g., sodium acetate), the corresponding carboxylic acid, and ethanol (B145695) is refluxed under an inert atmosphere.
-
The ethanol acts as a reducing agent for Rh(III) to Rh(II).
-
The product, often dirhodium(II) tetraacetate, precipitates from the reaction mixture and can be isolated by filtration.[8]
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the solid-state structure of dirhodium(II) complexes, providing precise bond lengths and angles.
-
Crystal Growth:
-
High-quality single crystals are essential. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion of a non-solvent into a solution of the complex, and slow cooling of a saturated solution.
-
Solvent systems such as dichloromethane/hexane, chloroform/hexane, or acetone/hexane are often effective. For air-sensitive compounds, all manipulations should be performed under an inert atmosphere.[9]
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.
-
Data is usually collected at low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[9]
-
A full sphere or hemisphere of diffraction data is collected by rotating the crystal.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to obtain a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and purity of dirhodium(II) complexes in solution.
-
¹H and ¹³C NMR:
-
Dissolve the dirhodium(II) complex in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra. The signals for the bridging ligands are often broadened due to the presence of the quadrupolar rhodium nuclei.
-
For dirhodium(II) tetraacetate in CDCl₃, a sharp singlet for the methyl protons is typically observed around 1.83 ppm.[2]
-
-
¹⁰³Rh NMR:
-
¹⁰³Rh is a spin-1/2 nucleus with 100% natural abundance, but its low gyromagnetic ratio makes direct detection challenging.
-
Indirect detection methods, such as ¹H-¹³C-¹⁰³Rh triple resonance experiments (e.g., H(C)Rh-INEPT), are often employed for more sensitive and rapid acquisition of ¹⁰³Rh chemical shifts.
-
These experiments transfer polarization from the more sensitive ¹H nuclei to ¹⁰³Rh via the bridging ligand framework.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the dirhodium(II) complex.
-
Procedure:
-
Prepare a dilute solution of the dirhodium(II) complex in a suitable solvent (e.g., dichloromethane, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
A characteristic low-energy absorption band, often in the visible region (around 500-600 nm), is typically assigned to the π(Rh-Rh) → σ(Rh-Rh) electronic transition.[7] The position of this band is sensitive to the nature of the axial ligands.
-
Cyclic Voltammetry (CV)
CV is used to investigate the redox properties of dirhodium(II) complexes.
-
Procedure:
-
Prepare a solution of the dirhodium(II) complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆, in acetonitrile).
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Scan the potential over a range where redox events are expected and record the resulting voltammogram.
-
Dirhodium(II,II) complexes typically exhibit a reversible one-electron oxidation to a dirhodium(II,III) species.
-
Catalytic Applications: The Dirhodium(II)-Catalyzed Cyclopropanation
Dirhodium(II) complexes are highly effective catalysts for a variety of transformations, most notably the cyclopropanation of alkenes with diazo compounds.
The generally accepted mechanism involves the following key steps:
-
Reaction of the dirhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen.
-
Electrophilic attack of the rhodium-carbene on the alkene to form a transient metallocyclobutane or a concerted transition state.
-
Ring closure to form the cyclopropane (B1198618) product and regenerate the dirhodium(II) catalyst.
This guide provides a foundational understanding of the electronic structure and bonding in dirhodium(II) complexes, along with practical experimental guidance. The rich and tunable chemistry of these compounds continues to inspire new discoveries in catalysis and medicinal chemistry, making them a subject of enduring interest for researchers in these fields.
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Dirhodium(II) Tetrakis(triphenylacetate) (Rh2(TPA)4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh2(TPA)4. This paddlewheel complex is a significant catalyst in organic synthesis, particularly in reactions involving carbene and nitrene transfer, such as cyclopropanations and C-H functionalization. Understanding its thermal properties is crucial for optimizing reaction conditions, ensuring safety, and defining its limitations in high-temperature applications.
Physicochemical Properties of Rh2(TPA)4
Dirhodium(II) tetrakis(triphenylacetate) is a dimeric rhodium complex where two rhodium atoms are bridged by four triphenylacetate ligands. The Rh-Rh bond is a key feature of its "paddlewheel" structure.
| Property | Value | Reference |
| Molecular Formula | C80H60O8Rh2 | N/A |
| Molecular Weight | 1355.14 g/mol | N/A |
| Appearance | Green powder | N/A |
| Melting Point | 260-263 °C | [1] |
Note: The melting point indicates the upper limit of the thermal stability of the solid-state compound under ambient pressure.
Thermal Stability Analysis: TGA and DSC
TGA measures the change in mass of a sample as a function of temperature. For Rh2(TPA)4, a multi-stage decomposition is anticipated, primarily involving the loss of the triphenylacetate ligands.
Table 1: Representative TGA Data for Rh2(TPA)4
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 250 - 350 | ~50% | Initial loss of two triphenylacetate ligands. |
| 2 | 350 - 450 | ~50% | Loss of the remaining two triphenylacetate ligands. |
| Final Residue | > 450 | (Remaining Mass) | Formation of rhodium oxides. |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes, based on the general decomposition patterns of metal carboxylates.
DSC measures the heat flow into or out of a sample as a function of temperature. It provides information on phase transitions such as melting and decomposition.
Table 2: Representative DSC Data for Rh2(TPA)4
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Melting | ~260 | ~263 | Endothermic | Solid-to-liquid phase transition. |
| Decomposition | > 270 | Varies | Exothermic | Onset of thermal decomposition. |
Disclaimer: The data in this table is hypothetical and based on the known melting point and the expected exothermic nature of decomposition for such complexes.
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses on a compound like Rh2(TPA)4.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground Rh2(TPA)4 powder into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset and completion temperatures for each decomposition step and the percentage of mass loss.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
Sample Preparation: Accurately weigh 2-5 mg of Rh2(TPA)4 into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.
Visualizing Experimental and Decomposition Pathways
The following diagram illustrates the logical flow of operations for assessing the thermal stability of Rh2(TPA)4.
Caption: Workflow for TGA and DSC analysis of Rh2(TPA)4.
Based on the general behavior of metal carboxylates, the thermal decomposition of Rh2(TPA)4 in an inert atmosphere is proposed to proceed via the sequential loss of its triphenylacetate ligands, ultimately leading to the formation of rhodium-containing species, likely metallic rhodium or rhodium oxides upon exposure to air at high temperatures. The bulky triphenylacetate ligands are expected to be released as a mixture of decomposition products.
References
Methodological & Application
Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Catalyzed C-H Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds to construct complex molecular architectures efficiently.[1] Among the catalysts developed for these transformations, dirhodium(II) paddlewheel complexes are particularly effective, especially for reactions involving carbene or nitrene intermediates.[2][3]
Rhodium(II) triphenylacetate dimer, denoted as Rh₂(O₂CCPh₃)₄ or Rh₂(TPA)₄, is a robust and versatile catalyst within this class.[4] Characterized by its paddlewheel structure with four bridging triphenylacetate ligands, the bulky steric profile of the ligands can influence reaction selectivity. Rh₂(TPA)₄ is highly effective in catalyzing the decomposition of diazo compounds and other nitrene precursors to generate transient rhodium-carbene and rhodium-nitrene intermediates, which then undergo subsequent C-H insertion or other transformations.[5]
This document provides an overview of the key applications, quantitative data, and detailed experimental protocols for C-H activation reactions catalyzed by this compound.
Key Applications
Rh₂(TPA)₄ is a valuable catalyst for several key C-H functionalization reactions, primarily through the generation of electrophilic metal-carbene and -nitrene intermediates.
-
C-H Insertion of Diazo Compounds: This is a hallmark application where Rh₂(TPA)₄ catalyzes the reaction of a diazo compound with a substrate containing a C-H bond. The catalyst facilitates the extrusion of dinitrogen (N₂) to form a rhodium-carbene, which then concertedly inserts into a C-H bond, forming a new C-C bond.[3] This method is widely used for the synthesis of lactams and other heterocycles via intramolecular C-H insertion.[6][7] The selectivity of these insertions is influenced by both electronic and steric factors.[3][8]
-
C-H Amination: Analogous to carbene insertion, Rh₂(TPA)₄ can catalyze the insertion of a nitrene moiety into a C-H bond to form a new C-N bond.[9] The nitrene is typically generated from precursors like sulfamate (B1201201) esters or azides.[5][10] While effective, it is worth noting that for certain challenging C-H amination reactions, other dirhodium catalysts with different ligand spheres, such as Rh₂(esp)₂, may offer superior performance in terms of yield and catalyst turnover.[5]
-
Cyclopropanation: When an alkene is present, the rhodium-carbene intermediate can undergo cyclopropanation in competition with or in place of C-H insertion. Rh₂(TPA)₄ is a competent catalyst for this transformation, providing access to cyclopropane-containing structures.
Mechanistic Overview and Visualizations
The generally accepted mechanism for Rh(II)-catalyzed C-H activation with diazo compounds involves three primary steps: 1) formation of a rhodium-carbene intermediate upon reaction with the diazo compound and loss of N₂, 2) insertion of the carbene into a C-H bond via a concerted, three-centered transition state, and 3) regeneration of the catalyst.[1][2][3]
Quantitative Data Summary
The choice of ligands on the dirhodium(II) catalyst plays a critical role in determining the selectivity of C-H insertion reactions. Catalysts with more electron-withdrawing ligands generally increase the electrophilicity of the carbene intermediate, which can favor certain insertion pathways. The following table illustrates the influence of different Rh(II) catalysts on the product ratio of 1,5 vs. 1,3 C-H insertion for a model diazo substrate. While not exclusively using Rh₂(TPA)₄, it demonstrates the key principle of ligand effects relevant to researchers selecting a catalyst.
Table 1: Catalyst Effect on the Selectivity of Intramolecular C-H Insertion [11]
| Entry | Catalyst | Solvent | Ratio (1,5-insertion : 1,3-insertion) |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 50 : 50 |
| 2 | Rh₂(O₂CCPh₃)₄ (Rh₂(TPA)₄) | CH₂Cl₂ | 48 : 52 |
| 3 | Rh₂(pfb)₄ | CH₂Cl₂ | 33 : 67 |
| 4 | Rh₂(OAc)₄ | Benzene | 50 : 50 |
| 5 | Rh₂(pfb)₄ | Benzene | 33 : 67 |
*pfb = perfluorobutyrate, a strongly electron-withdrawing group.
Detailed Experimental Protocols
The following section provides a representative, general procedure for an intramolecular C-H insertion reaction to synthesize a cyclic product from a diazo compound precursor.
Protocol 1: General Procedure for Rh₂(TPA)₄-Catalyzed Intramolecular C-H Insertion
Principle: This protocol describes the cyclization of a suitable α-diazo carbonyl compound via an intramolecular C-H insertion catalyzed by Rh₂(TPA)₄ to form a new carbocyclic or heterocyclic ring. The slow addition of the diazo substrate is crucial to maintain a low concentration of the reactive intermediate, minimizing side reactions.
Materials:
-
This compound (Rh₂(TPA)₄, CAS: 142214-04-8)
-
α-diazo carbonyl substrate (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) (sufficient to make a 0.01-0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) (for chromatography)
Equipment:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen or argon gas inlet
-
Syringe pump and gas-tight syringe
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(TPA)₄ (0.01-0.02 equiv, 1-2 mol%).
-
Add anhydrous solvent (e.g., CH₂Cl₂) to the flask to dissolve the catalyst (final concentration of substrate will be ~0.1 M).
-
In a separate flask, prepare a solution of the α-diazo carbonyl substrate (1.0 equiv) in the same anhydrous solvent.
-
Draw the substrate solution into a gas-tight syringe and place it on a syringe pump.
-
Heat the reaction flask containing the catalyst to the desired temperature (typically room temperature to 40 °C).
-
Slowly add the solution of the diazo substrate to the stirred catalyst solution via the syringe pump over a period of 4-8 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.
⚠️ SAFETY INFORMATION: Diazo compounds are energetic and potentially explosive, especially in concentrated form or upon heating. They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including a safety shield. Avoid using ground-glass joints where possible.
Conclusion
This compound is a highly effective and widely used catalyst for C-H activation protocols, particularly for C-C and C-N bond formation via carbene and nitrene insertion reactions. Its bulky ligands can provide unique selectivity compared to other dirhodium(II) carboxylates. The operational simplicity, mild reaction conditions, and functional group tolerance make it a valuable tool for synthetic chemists in academic and industrial settings. For optimal results, researchers should consider screening various Rh(II) catalysts, as ligand electronics and sterics can significantly influence reaction efficiency and selectivity.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 5. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-Catalyzed C-H Amination - An Enabling Method for Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chiral rhodium carboxamidate catalyst for enantioselective C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
Application Notes and Protocols: Asymmetric Cyclopropanation using Rh₂(triphenylacetate)₄ Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric cyclopropanation is a powerful transformation in organic synthesis, providing access to chiral cyclopropane (B1198618) rings, which are key structural motifs in numerous natural products and pharmaceutical agents. Dirhodium(II) carboxylates are among the most effective catalysts for the reaction between a diazo compound and an alkene to form a cyclopropane. Among these, dirhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(TPA)₄ or Rh₂(OOCCHPh₂)₄, has emerged as a bulky and effective catalyst for controlling stereoselectivity in these reactions. Its sterically demanding ligands can create a chiral environment that influences the facial selectivity of the alkene approach to the rhodium carbene intermediate, leading to high levels of enantioselectivity.
These application notes provide a comprehensive overview of the use of Rh₂(triphenylacetate)₄ in asymmetric cyclopropanation reactions, including detailed experimental protocols, data on catalyst performance, and a mechanistic overview.
Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate. The catalytic cycle can be visualized as follows:
Caption: Proposed catalytic cycle for Rh₂(TPA)₄-catalyzed cyclopropanation.
Experimental Protocols
A. General Procedure for Asymmetric Cyclopropanation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄]
-
Alkene (e.g., styrene)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, syringe pump
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the Rh₂(TPA)₄ catalyst (0.1-1 mol%).
-
Add the anhydrous solvent (to achieve a concentration of 0.1 M with respect to the limiting reagent) and the alkene (typically 1.0-5.0 equivalents).
-
In a separate syringe, prepare a solution of the diazo compound in the same anhydrous solvent.
-
Slowly add the diazo compound solution to the reaction mixture via a syringe pump over a period of 1-4 hours at the desired temperature (typically ranging from 0 °C to room temperature). The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the complete consumption of the diazo compound.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
B. Synthesis of Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄]
The catalyst can be synthesized via a ligand exchange reaction from rhodium(II) acetate (B1210297) or by other established methods.[1][2] A general procedure is outlined below:
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Triphenylacetic acid
-
High-boiling point solvent (e.g., o-dichlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, combine Rh₂(OAc)₄ and a large excess of triphenylacetic acid (typically >10 equivalents).
-
Add the high-boiling point solvent.
-
Heat the mixture to reflux for 24-48 hours. The progress of the ligand exchange can be monitored by observing the removal of acetic acid.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The solid residue is washed multiple times with a suitable solvent (e.g., hexane) to remove excess triphenylacetic acid.
-
The resulting solid, Rh₂(TPA)₄, is then dried under vacuum.
Data Presentation
The following tables summarize representative data for asymmetric cyclopropanation reactions using dirhodium(II) carboxylate catalysts. While specific data for Rh₂(TPA)₄ can be limited in comparative studies, the data for structurally related catalysts provide a useful benchmark.
Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| Rh₂(TPA)₄ | CH₂Cl₂ | 25 | 74 | 8:1 | Not Reported |
| Rh₂(S-DOSP)₄ | Hexane | 25 | 59 | >97:3 | 77 |
| Rh₂(S-PTAD)₄ | CH₂Cl₂ | 25 | - | - | 35 |
| Rh₂(S-TCPTAD)₄ | CH₂Cl₂ | 25 | 78 | >97:3 | 84 |
Data synthesized from multiple sources for comparative purposes.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing an asymmetric cyclopropanation experiment.
Caption: General workflow for asymmetric cyclopropanation.
Concluding Remarks
Dirhodium(II) tetrakis(triphenylacetate) is a valuable catalyst for asymmetric cyclopropanation reactions. Its bulky nature can impart significant stereocontrol, leading to the formation of chiral cyclopropanes with good to excellent enantioselectivity. The protocols and data presented herein serve as a guide for researchers to effectively utilize this catalyst in their synthetic endeavors. As with any catalytic system, optimization of reaction parameters such as solvent, temperature, and rate of addition is often necessary to achieve the best results for a given substrate combination.
References
Protocol for Intramolecular C-H Insertion with Diazo Compounds: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting intramolecular C-H insertion reactions using diazo compounds. This powerful transformation enables the efficient synthesis of complex cyclic molecules, which are valuable intermediates in pharmaceutical and natural product synthesis. The protocols outlined below are based on established and reliable methodologies, with a focus on rhodium-catalyzed reactions, a widely adopted approach for this type of transformation.
Introduction
Intramolecular C-H insertion reactions of diazo compounds represent a highly efficient and atom-economical method for the formation of C-C bonds.[1] The reaction typically proceeds through the formation of a metal-carbene intermediate from a diazo compound in the presence of a transition metal catalyst, most commonly a rhodium(II) complex.[2][3][4] This reactive intermediate then inserts into a C-H bond within the same molecule to form a new cyclic structure. The selectivity of this insertion can be influenced by various factors, including the choice of catalyst, solvent, and the electronic and steric properties of the substrate.[2][5]
This protocol will focus on two primary applications: the synthesis of α-aryl cyclopentanones and the formation of lactams through intramolecular C-H insertion.
General Reaction Mechanism
The generally accepted mechanism for transition metal-catalyzed intramolecular C-H insertion of diazo compounds involves the following key steps:
-
Catalyst Activation: The diazo compound coordinates to the transition metal catalyst.
-
Nitrogen Extrusion: The catalyst facilitates the extrusion of dinitrogen (N₂) from the diazo compound, generating a highly reactive metal-carbene intermediate.
-
C-H Insertion: The metal-carbene undergoes an intramolecular insertion into a proximate C-H bond, forming a new carbon-carbon bond and regenerating the catalyst for the next catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 4. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
Application of Rhodium(II) Triphenylacetate Dimer in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of Rhodium(II) triphenylacetate dimer, a highly effective catalyst for key transformations in the synthesis of complex natural products. The focus is on its application in C-H activation and cyclopropanation reactions, which are pivotal in constructing intricate molecular architectures.
Overview of this compound
This compound, with the chemical formula Rh₂(O₂CCPh₃)₄, is a paddlewheel complex renowned for its catalytic activity in promoting carbene and nitrene transfer reactions. Its bulky triphenylacetate ligands confer unique solubility and reactivity properties, making it a valuable tool in organic synthesis. The primary applications of this catalyst in the realm of natural product synthesis are centered around intramolecular and intermolecular C-H functionalization and cyclopropanation reactions. These reactions facilitate the formation of carbon-carbon bonds at positions that are often challenging to activate through traditional synthetic methods.
Key Features:
-
High Catalytic Activity: Efficiently catalyzes the decomposition of diazo compounds to generate rhodium carbenoids.
-
Selectivity: The sterically demanding triphenylacetate ligands can influence the regioselectivity and stereoselectivity of the catalyzed reactions.
-
Solubility: Soluble in a range of organic solvents, facilitating its use in homogeneous catalysis.
Application in the Synthesis of Lignan (B3055560) Precursors: The Case of (-)-Steganone
Lignans are a class of natural products with diverse biological activities, including antitumor and antiviral properties. The synthesis of the dibenzocyclooctadiene lignan core, a key structural motif in compounds like (-)-Steganone, often presents a significant synthetic challenge. An intramolecular biaryl coupling via C-H activation is a powerful strategy to construct this strained eight-membered ring. This compound has been successfully employed to catalyze this crucial transformation.
Application Note: Intramolecular C-H Insertion for Dibenzocyclooctadiene Synthesis
The key step in this synthetic approach is the rhodium-catalyzed intramolecular C-H insertion of a diazoacetoacetylated biaryl precursor. The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes an electrophilic aromatic substitution-type reaction with the proximate aromatic ring to forge the central C-C bond of the dibenzocyclooctadiene skeleton. The choice of this compound as the catalyst is critical for achieving a good yield in this transformation.
Quantitative Data
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Yield (%) |
| This compound | Diazoacetoacetylated biphenyl (B1667301) precursor | Dibenzocyclooctadiene lactone | Dichloromethane (B109758) | Reflux | 78 |
Experimental Protocol: Synthesis of Dibenzocyclooctadiene Precursor
Materials:
-
Diazoacetoacetylated biphenyl precursor
-
This compound (Rh₂(O₂CCPh₃)₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the diazoacetoacetylated biphenyl precursor (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane to a concentration of approximately 0.01 M.
-
Add this compound (0.01 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dibenzocyclooctadiene lactone.
Logical Workflow for the Synthesis of the Lignan Core
Caption: Workflow for the Rhodium-catalyzed synthesis of the lignan core.
Application in Asymmetric Catalysis: Desymmetrization of [2.2]Paracyclophanes
[2.2]Paracyclophanes are fascinating molecules with planar chirality. Their desymmetrization through catalytic reactions provides access to enantiomerically enriched compounds that can serve as chiral ligands or building blocks in asymmetric synthesis. This compound has been utilized in the cyclopropanation of dienes within the [2.2]paracyclophane scaffold, leading to desymmetrization.
Application Note: Regioselective Cyclopropanation of a Diene
In the reaction of a [2.2]paracyclophane derivative containing a diene moiety with an aryldiazoacetate, this compound catalyzes the cyclopropanation of one of the double bonds. The bulky nature of the triphenylacetate ligands influences the regioselectivity of the reaction, favoring the formation of one regioisomer over the other. This selectivity is crucial for the subsequent steps in the synthesis of chiral ligands.
Quantitative Data
| Catalyst | Substrate | Diazo Reagent | Product Regioisomeric Ratio (A:B) | Solvent | Temperature (°C) | Combined Yield (%) |
| This compound | [2.2]Paracyclophane-diene | Ethyl 2-diazo-2-phenylacetate | 1:5 | Dichloromethane | 25 | 54 |
| Rhodium(II) acetate dimer | [2.2]Paracyclophane-diene | Ethyl 2-diazo-2-phenylacetate | 4:1 | Dichloromethane | 25 | 44 |
Note: Regioisomeric ratio refers to the two possible cyclopropanation products on the diene system.
Experimental Protocol: Desymmetrization of [2.2]Paracyclophane-diene
Materials:
-
[2.2]Paracyclophane-diene substrate
-
Ethyl 2-diazo-2-phenylacetate
-
This compound (Rh₂(O₂CCPh₃)₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Syringe pump
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the [2.2]paracyclophane-diene substrate (1.0 eq) and this compound (0.01 eq) in anhydrous dichloromethane.
-
In a separate syringe, prepare a solution of ethyl 2-diazo-2-phenylacetate (1.2 eq) in anhydrous dichloromethane.
-
Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 4 hours at room temperature (25 °C).
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the regioisomeric products and obtain the desired cyclopropanated [2.2]paracyclophane.
Catalytic Cycle and Reaction Pathway
Caption: Catalytic cycle for the Rhodium-catalyzed cyclopropanation.
Conclusion
This compound is a versatile and efficient catalyst for key C-C bond-forming reactions in the synthesis of complex natural products and their analogues. Its application in intramolecular C-H insertion for the construction of the lignan core and in the regioselective cyclopropanation for the desymmetrization of [2.2]paracyclophanes highlights its utility in modern organic synthesis. The provided protocols serve as a practical guide for researchers in the field of natural product synthesis and drug discovery. The unique steric and electronic properties of the triphenylacetate ligands offer opportunities for fine-tuning reaction selectivity, making it a valuable addition to the synthetic chemist's toolbox.
Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Complex Heterocyclic Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of complex heterocyclic molecules utilizing rhodium catalysis. The following sections summarize key methodologies, present quantitative data for substrate scope, and offer step-by-step protocols for reproducible results.
Application Note 1: Rh(III)-Catalyzed C2-H Alkylation of Indoles with Diazo Compounds
The direct C-H alkylation of indoles at the C2 position is a powerful strategy for the synthesis of functionalized indole (B1671886) derivatives, which are prevalent scaffolds in pharmaceuticals and natural products. This method, developed by Wang and coworkers, employs a Rh(III) catalyst to achieve highly regioselective alkylation of various indoles with diazo compounds under mild conditions. The reaction is characterized by its high efficiency, broad functional group tolerance, and atom economy, with dinitrogen gas as the only byproduct.
Quantitative Data: Substrate Scope of C2-H Alkylation
The following table summarizes the scope of the Rh(III)-catalyzed C2-H alkylation of indoles with ethyl 2-diazo-2-phenylacetate.
| Entry | Indole Derivative | Product | Yield (%) |
| 1 | Indole | 2- (1-Ethoxy-1-oxo-2-phenylpropan-2-yl)-1H-indole | 95 |
| 2 | 5-Methoxyindole | 2- (1-Ethoxy-1-oxo-2-phenylpropan-2-yl)-5-methoxy-1H-indole | 92 |
| 3 | 5-Fluoroindole | 5-Fluoro-2-(1-ethoxy-1-oxo-2-phenylpropan-2-yl)-1H-indole | 88 |
| 4 | 5-Chloroindole | 5-Chloro-2-(1-ethoxy-1-oxo-2-phenylpropan-2-yl)-1H-indole | 85 |
| 5 | 5-Bromoindole | 5-Bromo-2-(1-ethoxy-1-oxo-2-phenylpropan-2-yl)-1H-indole | 87 |
| 6 | 6-Chloroindole | 6-Chloro-2-(1-ethoxy-1-oxo-2-phenylpropan-2-yl)-1H-indole | 89 |
| 7 | 7-Methylindole | 7-Methyl-2-(1-ethoxy-1-oxo-2-phenylpropan-2-yl)-1H-indole | 81 |
Experimental Protocol: General Procedure for C2-H Alkylation
Materials:
-
Indole derivative (0.2 mmol, 1.0 equiv)
-
Diazo compound (0.24 mmol, 1.2 equiv)
-
[RhCp*Cl₂]₂ (2.0 mol %)
-
AgSbF₆ (10.0 mol %)
-
Ethanol (B145695) (2.0 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the indole derivative (0.2 mmol), [RhCp*Cl₂]₂ (0.004 mmol, 2.5 mg), and AgSbF₆ (0.02 mmol, 6.9 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add ethanol (2.0 mL) and the diazo compound (0.24 mmol) to the tube under an argon atmosphere.
-
Seal the tube and place it in a preheated oil bath at 50 °C.
-
Stir the reaction mixture for 6-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.
Application Note 2: Rh(III)-Catalyzed [4+3] Annulation of Indoles with Cyclopropanols for Indole-Fused Diazepinone Synthesis
Indole-fused diazepinones are important structural motifs in medicinal chemistry. A novel and efficient method for their synthesis involves a Rh(III)-catalyzed [4+3] annulation of indole derivatives with cyclopropanols.[1] This reaction proceeds through a cascade of C-H and C-C bond cleavage, offering a mild and atom-economical route to these complex heterocyclic systems.[1]
Quantitative Data: Substrate Scope of [4+3] Annulation
The table below illustrates the scope of the Rh(III)-catalyzed [4+3] annulation of N-methoxy-1H-indole-1-carboxamides with cyclopropanol (B106826).
| Entry | Indole-1-carboxamide | Product | Yield (%) |
| 1 | N-methoxy-1H-indole-1-carboxamide | 2,3,4,9-Tetrahydro-1H-azepino[3,4-b]indol-1-one | 85 |
| 2 | 5-Fluoro-N-methoxy-1H-indole-1-carboxamide | 7-Fluoro-2,3,4,9-tetrahydro-1H-azepino[3,4-b]indol-1-one | 82 |
| 3 | 5-Chloro-N-methoxy-1H-indole-1-carboxamide | 7-Chloro-2,3,4,9-tetrahydro-1H-azepino[3,4-b]indol-1-one | 78 |
| 4 | 5-Bromo-N-methoxy-1H-indole-1-carboxamide | 7-Bromo-2,3,4,9-tetrahydro-1H-azepino[3,4-b]indol-1-one | 80 |
| 5 | N-methoxy-5-methyl-1H-indole-1-carboxamide | 7-Methyl-2,3,4,9-tetrahydro-1H-azepino[3,4-b]indol-1-one | 75 |
| 6 | N-methoxy-7-methyl-1H-indole-1-carboxamide | 5-Methyl-2,3,4,9-tetrahydro-1H-azepino[3,4-b]indol-1-one | 68 |
Experimental Protocol: General Procedure for [4+3] Annulation
Materials:
-
N-methoxy-1H-indole-1-carboxamide derivative (0.2 mmol, 1.0 equiv)
-
Cyclopropanol (0.4 mmol, 2.0 equiv)
-
[Cp*RhCl₂]₂ (4.0 mol %)
-
AgSbF₆ (16.0 mol %)
-
PivOH (40.0 mol %)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
Schlenk tube
Procedure:
-
Add the N-methoxy-1H-indole-1-carboxamide (0.2 mmol), [Cp*RhCl₂]₂ (0.008 mmol, 4.9 mg), AgSbF₆ (0.032 mmol, 11.0 mg), and PivOH (0.08 mmol, 8.2 mg) to a Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add DCE (1.0 mL) and cyclopropanol (0.4 mmol, 23.2 mg) to the tube under an argon atmosphere.
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired indole-fused diazepinone.
Application Note 3: Rh(III)-Catalyzed Synthesis of Isoquinolones from N-Methoxyamides and Nitroalkenes
Isoquinolones are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. A robust method for their synthesis is the Rh(III)-catalyzed annulation of N-methoxyamides with nitroalkenes. This transformation provides 4-substituted isoquinolones with high regioselectivity.
Quantitative Data: Substrate Scope of Isoquinolone Synthesis
The following table presents the substrate scope for the Rh(III)-catalyzed synthesis of isoquinolones.
| Entry | N-Methoxyamide | Nitroalkene | Product | Yield (%) |
| 1 | N-methoxybenzamide | (E)-(2-nitrovinyl)benzene | 4-Phenylisoquinolin-1(2H)-one | 85 |
| 2 | 4-Fluoro-N-methoxybenzamide | (E)-(2-nitrovinyl)benzene | 6-Fluoro-4-phenylisoquinolin-1(2H)-one | 75 |
| 3 | 4-Chloro-N-methoxybenzamide | (E)-(2-nitrovinyl)benzene | 6-Chloro-4-phenylisoquinolin-1(2H)-one | 80 |
| 4 | N-methoxy-4-methylbenzamide | (E)-(2-nitrovinyl)benzene | 6-Methyl-4-phenylisoquinolin-1(2H)-one | 82 |
| 5 | N-methoxybenzamide | (E)-1-nitroprop-1-ene | 4-Methylisoquinolin-1(2H)-one | 70 |
| 6 | N-methoxybenzamide | (E)-3-nitro-2-phenylprop-2-enenitrile | 4-Benzylisoquinolin-1(2H)-one | 65 |
Experimental Protocol: General Procedure for Isoquinolone Synthesis
Materials:
-
N-methoxyamide (0.25 mmol, 1.0 equiv)
-
Nitroalkene (0.3 mmol, 1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol %)
-
AgSbF₆ (10 mol %)
-
NaOAc (20 mol %)
-
tert-Amyl alcohol (1.0 mL)
-
Sealed tube
Procedure:
-
To a sealed tube, add the N-methoxyamide (0.25 mmol), [Cp*RhCl₂]₂ (0.00625 mmol, 3.8 mg), AgSbF₆ (0.025 mmol, 8.6 mg), and NaOAc (0.05 mmol, 4.1 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add tert-amyl alcohol (1.0 mL) and the nitroalkene (0.3 mmol) to the tube under an argon atmosphere.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain the pure isoquinolone product.
Visualizations
General Experimental Workflow
Caption: General experimental workflow for rhodium-catalyzed reactions.
Simplified Catalytic Cycle for Rh(III)-Catalyzed C-H Activation
Caption: Simplified catalytic cycle for C-H activation.
Logical Relationships of Key Reaction Parameters
Caption: Influence of key parameters on reaction outcome.
References
Experimental setup for allene aziridination using rhodium catalysts.
Application Notes and Protocols for Rhodium-Catalyzed Aziridination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis and are key structural motifs in numerous biologically active compounds. The catalytic aziridination of unsaturated carbon-carbon bonds represents one of the most efficient methods for their synthesis. Among the various catalytic systems, those based on rhodium have emerged as particularly powerful for achieving high efficiency and stereoselectivity. This document provides detailed application notes and experimental protocols for rhodium-catalyzed aziridination reactions.
Note on the Aziridination of Allenes:
Extensive literature searches did not yield specific, well-established protocols for the direct intermolecular aziridination of allenes using rhodium catalysts to form vinyl-substituted aziridines. The vast majority of published research on rhodium-catalyzed aziridination focuses on alkene substrates. Therefore, the following protocols are based on the well-documented rhodium-catalyzed aziridination of alkenes. Researchers interested in allene (B1206475) aziridination may use these protocols as a starting point for methodological development, with the understanding that reaction conditions, catalyst choice, and substrate scope will likely require significant optimization.
Part 1: Enantioselective Intermolecular Aziridination of Alkenes with Sulfamates using C₄-Symmetrical Dirhodium(II) Tetracarboxylate Catalysts
This protocol is adapted from the work of Darses, Sircoglou, Dauban, and colleagues, who developed a highly efficient method for the asymmetric aziridination of a wide range of alkenes.[1][2][3][4]
Reaction Principle:
The reaction involves the in-situ generation of a rhodium-nitrene intermediate from a sulfamate (B1201201) precursor and an oxidant. This intermediate then undergoes a nitrene transfer to the alkene substrate, catalyzed by a chiral dirhodium(II) complex, to afford the corresponding aziridine (B145994) with high enantioselectivity.
Experimental Workflow Diagram:
Caption: General workflow for the enantioselective aziridination of alkenes.
Materials and Reagents:
-
Catalyst: C₄-symmetrical dirhodium(II) tetracarboxylate, e.g., Rh₂(S-tfpttl)₄.
-
Nitrene Precursor: A suitable sulfamate, e.g., p-tert-butylphenylsulfamate (TBPhsNH₂).
-
Oxidant: Phenyliodine diacetate (PhI(OAc)₂) or (diacetoxyiodo)benzene (B116549) (PhI(OPiv)₂).
-
Alkene: A range of mono-, di-, and trisubstituted olefins can be used.
-
Solvent: Anhydrous toluene is typically used.
-
Additive: Pentafluorobenzoic acid can enhance enantioselectivity.
-
Quenching Solution: Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extraction Solvent: Ethyl acetate.
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
Experimental Protocol:
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the dirhodium(II) catalyst (e.g., Rh₂(S-tfpttl)₄, 0.01 mmol, 1 mol%).
-
Add the alkene substrate (1.0 mmol, 1.0 equiv), the sulfamate (e.g., TBPhsNH₂, 1.2 mmol, 1.2 equiv), and the additive (e.g., pentafluorobenzoic acid, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to achieve a 0.5 M concentration with respect to the alkene.
-
Seal the vial and cool the mixture to -15 °C in a cryocooler or a suitable cooling bath.
-
-
Reaction Execution:
-
In a separate vial, dissolve the oxidant (e.g., PhI(OPiv)₂, 1.5 mmol, 1.5 equiv) in anhydrous toluene (1.0 mL).
-
Add the oxidant solution dropwise to the cooled reaction mixture over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at -15 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aziridine.
-
Data Presentation:
Table 1: Rhodium-Catalyzed Enantioselective Aziridination of Various Alkenes
| Entry | Alkene Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Styrene | 1.0 | 85 | 99 |
| 2 | 4-Methylstyrene | 1.0 | 92 | 98 |
| 3 | 4-Chlorostyrene | 1.0 | 88 | 99 |
| 4 | Indene | 0.5 | 95 | 97 |
| 5 | (E)-β-Methylstyrene | 1.0 | 75 | 96 |
| 6 | 1,1-Diphenylethylene | 1.0 | 90 | 95 |
Data is representative and compiled from literature reports for illustrative purposes.[1][5][6]
Part 2: Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst
This protocol is based on the work of Blakey and coworkers, who developed an enantioselective aziridination method for challenging unactivated alkene substrates.[7]
Reaction Principle:
This method utilizes a planar chiral rhodium(III) indenyl catalyst in combination with a hydroxylamine (B1172632) derivative as the nitrogen source. The reaction proceeds via a stepwise mechanism involving alkene migratory insertion into a rhodium-amide bond.
Logical Relationship Diagram:
Caption: Key steps in the Rh(III)-catalyzed aziridination of unactivated alkenes.
Experimental Protocol:
-
Catalyst Preparation:
-
The planar chiral rhodium(III) indenyl catalyst is typically prepared in a multi-step synthesis. Refer to the supporting information of the relevant literature for detailed procedures.[7]
-
-
General Aziridination Procedure:
-
In a nitrogen-filled glovebox, add the planar chiral Rh(III) indenyl catalyst (0.005 mmol, 5 mol%) to an oven-dried vial.
-
Add the hydroxylamine derivative (0.1 mmol, 1.0 equiv) and the unactivated alkene (0.2 mmol, 2.0 equiv).
-
Add anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
Add triflic acid (TfOH, 0.01 mmol, 10 mol%).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified time (typically 12-24 hours).
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched aziridine.
-
Data Presentation:
Table 2: Enantioselective Aziridination of Unactivated Alkenes with a Planar Chiral Rh(III) Catalyst
| Entry | Alkene Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | 1-Octene | 77 | 95:5 |
| 2 | Allylbenzene | 65 | 94:6 |
| 3 | 4-Phenyl-1-butene | 72 | 96:4 |
| 4 | Allyl Cyclohexane | 68 | 95:5 |
Data is representative and compiled from the literature for illustrative purposes.[7]
Safety Precautions:
-
Rhodium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organic azides, if used as nitrene precursors, can be explosive and should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. | Semantic Scholar [semanticscholar.org]
- 3. Collection - Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 7. Rhodium-catalyzed asymmetric intramolecular hydroarylation of allenes: access to functionalized benzocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Use of Rhodium(II) Triphenylacetate Dimer in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(II) carboxylate dimers are a powerful class of catalysts in modern organic synthesis, renowned for their ability to catalyze a diverse array of transformations. Among these, Rhodium(II) triphenylacetate dimer, [Rh₂(TPA)₄], has emerged as a catalyst of particular interest due to its unique steric and electronic properties.[1][2][3][4] The bulky triphenylacetate ligands create a sterically demanding environment around the catalytic rhodium centers, which can lead to high levels of regio- and diastereoselectivity in various reactions.[4] This document provides a detailed overview of the catalytic cycle of [Rh₂(TPA)₄], its applications in key organic reactions, quantitative data for representative transformations, and detailed experimental protocols.
Catalytic Cycle of Rhodium(II) Dimer Catalyzed Reactions
The catalytic activity of this compound, like other rhodium(II) carboxylates, hinges on its ability to react with diazo compounds to form highly reactive rhodium carbene intermediates. This process is central to its catalytic utility in both cyclopropanation and C-H functionalization reactions.
The generally accepted catalytic cycle can be summarized as follows:
-
Diazo Compound Activation: The cycle initiates with the coordination of a diazo compound to one of the axial sites of the Rhodium(II) dimer.
-
Nitrogen Extrusion: This is followed by the irreversible loss of dinitrogen (N₂) to generate a key intermediate: a rhodium-stabilized carbene (a rhodium carbenoid). This step is typically the rate-determining step of the overall catalytic process.
-
Carbene Transfer: The electrophilic rhodium carbene then undergoes a reaction with a suitable substrate.
-
In cyclopropanation , the carbene is transferred to an alkene in a concerted, though often asynchronous, fashion to form a cyclopropane (B1198618) ring.[1]
-
In C-H functionalization , the carbene inserts into a carbon-hydrogen bond, forming a new carbon-carbon bond.
-
-
Catalyst Regeneration: Upon completion of the carbene transfer, the product is released, and the Rhodium(II) dimer catalyst is regenerated, ready to enter another catalytic cycle.
Applications in Organic Synthesis
This compound is a versatile catalyst employed in a range of important organic transformations. Its applications are particularly notable in reactions where controlling selectivity is crucial.
Cyclopropanation Reactions
Cyclopropanes are valuable structural motifs found in numerous natural products and pharmaceuticals. [Rh₂(TPA)₄] is an effective catalyst for the cyclopropanation of alkenes with diazo compounds. The steric bulk of the triphenylacetate ligands plays a critical role in influencing the diastereoselectivity of the reaction, often favoring the formation of the trans isomer.[4]
A notable application of [Rh₂(TPA)₄] is in the cyclopropanation of strained and sterically hindered alkenes, such as [2.2]paracyclophane, where it exhibits unique regioselectivity compared to other rhodium catalysts.[5]
Quantitative Data for Cyclopropanation Reactions:
| Alkene | Diazo Compound | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) | Reference |
| Styrene (B11656) | Ethyl α-ethyl-α-diazoacetate | 1.0 | CH₂Cl₂ | -78 | 95 | >98:2 | [4] |
| 4-Methylstyrene | Ethyl α-ethyl-α-diazoacetate | 1.0 | CH₂Cl₂ | -78 | 96 | >98:2 | [4] |
| 2-Vinylnaphthalene | Ethyl α-ethyl-α-diazoacetate | 1.0 | CH₂Cl₂ | -78 | 100 | >98:2 | [4] |
| Ethyl vinyl ether | Ethyl α-ethyl-α-diazoacetate | 1.0 | CH₂Cl₂ | -78 | 85 | 98:2 | [4] |
| [2.2]Paracyclophane | Methyl phenyldiazoacetate | 1.0 | CH₂Cl₂ | 25 | - | 1:1.5 (regioisomeric ratio) | [5] |
C-H Functionalization Reactions
The direct functionalization of otherwise inert C-H bonds is a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to complex molecules. [Rh₂(TPA)₄] is a highly active catalyst for both intramolecular and intermolecular C-H insertion reactions.[1][2] These reactions enable the formation of new C-C bonds at positions that would be challenging to access through traditional synthetic methods.
Intramolecular C-H Insertion: This reaction is particularly useful for the synthesis of cyclic compounds, such as lactones and lactams, which are common cores in bioactive molecules. The regioselectivity of the C-H insertion is influenced by the electronics of the C-H bond (3° > 2° > 1°) and the steric environment imposed by the catalyst.
Intermolecular C-H Insertion: While more challenging due to the lower effective concentration of the C-H bonds, intermolecular C-H functionalization offers a direct way to couple two different molecules. [Rh₂(TPA)₄] has been shown to be effective in these transformations, particularly with activated C-H bonds.
Quantitative Data for C-H Insertion Reactions:
| Substrate | Diazo Compound | Catalyst Loading (mol%) | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| Tetrahydrofuran | (E)-3-benzylidene-4-diazo-1-phenylpyrrolidine-2,5-dione | 10 | THF | 50 | C-H Insertion Product | 72 | [6] |
| Cyclohexane | Ethyl 2-diazo-3-oxobutanoate | 1 | Cyclohexane | 25 | C-H Insertion Product | - | General Protocol |
| Adamantane | Ethyl diazoacetate | 1 | Adamantane (molten) | 180 | C-H Insertion Product | - | General Protocol |
Experimental Protocols
General Considerations:
-
All reactions involving diazo compounds should be carried out in a well-ventilated fume hood due to the potential toxicity and explosive nature of these reagents.
-
Anhydrous solvents and inert atmosphere (e.g., argon or nitrogen) are recommended for optimal results, especially for moisture-sensitive substrates.
-
The slow addition of the diazo compound to the reaction mixture is often crucial to maintain a low concentration of the reactive rhodium carbene intermediate, thereby minimizing side reactions such as carbene dimerization.
Protocol 1: Intermolecular Cyclopropanation of Styrene with Ethyl α-ethyl-α-diazoacetate
This protocol is adapted from the work of Fox and coworkers.[4]
Materials:
-
This compound ([Rh₂(TPA)₄])
-
Styrene (freshly distilled)
-
Ethyl α-ethyl-α-diazoacetate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask or other suitable reaction vessel
-
Syringe pump
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mol%).
-
Add anhydrous dichloromethane to dissolve the catalyst.
-
Add styrene (1.2 equivalents) to the reaction mixture.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate syringe, prepare a solution of ethyl α-ethyl-α-diazoacetate (1.0 equivalent) in anhydrous dichloromethane.
-
Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 4 hours.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
Warm the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
References
- 1. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Site-Selective C-H Functionalization with Dirhodium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-selective C-H functionalization has emerged as a transformative strategy in modern organic synthesis, offering a paradigm shift from traditional reliance on pre-functionalized starting materials.[1][2][3] This approach allows for the direct conversion of ubiquitous C-H bonds into valuable functional groups, streamlining synthetic routes and enabling the rapid diversification of complex molecules.[1][2] Among the various catalytic systems developed for this purpose, dirhodium catalysts have proven to be exceptionally effective, particularly for carbene- and nitrene-mediated C-H insertion reactions.[4][5] These catalysts exhibit remarkable control over site-selectivity and stereoselectivity, making them invaluable tools in academic research and the pharmaceutical industry for the synthesis of novel therapeutic agents and other high-value chemical entities.[5][6]
This document provides detailed application notes and experimental protocols for key site-selective C-H functionalization reactions using dirhodium catalysts. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of organic molecules.
Core Concepts and Mechanisms
Dirhodium-catalyzed C-H functionalization typically proceeds through the in situ generation of a highly reactive rhodium-carbene or rhodium-nitrene intermediate. The general catalytic cycle for a C-H insertion reaction involving a diazo compound is depicted below.
Caption: General catalytic cycle for C-H insertion.
The catalytic cycle begins with the reaction of the dirhodium catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene species. This electrophilic intermediate then reacts with a C-H bond of the substrate in a concerted, yet asynchronous, insertion event to form the functionalized product and regenerate the active catalyst. The choice of the carboxylate or carboxamidate ligands on the dirhodium core is crucial in tuning the catalyst's steric and electronic properties, thereby dictating the site-selectivity and stereoselectivity of the C-H functionalization.[5][7]
Key Dirhodium Catalysts
A variety of dirhodium catalysts have been developed, each with unique properties that influence their reactivity and selectivity. Some of the most commonly employed catalysts in site-selective C-H functionalization are summarized below.
| Catalyst | Structure | Key Features & Applications |
| Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | Rh₂(O₂CCH₃)₄ | A versatile and commercially available catalyst for a broad range of carbene and nitrene transfer reactions. Often used as a benchmark for catalyst performance. |
| Dirhodium(II) tetrakis(perfluorobutyrate) (Rh₂(pfb)₄) | Rh₂(O₂CC₃F₇)₄ | Highly electron-deficient catalyst, leading to increased reactivity of the rhodium carbene. Useful for challenging C-H insertions. |
| Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(tpa)₄) | Rh₂(O₂CCPh₃)₄ | A sterically bulky catalyst that can influence site-selectivity based on steric accessibility. |
| Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) | Chiral Catalyst | A highly effective chiral catalyst for enantioselective C-H functionalization reactions, particularly with donor/acceptor carbenes. |
| Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) (Rh₂(esp)₂) | Chiral Catalyst | A robust and highly effective catalyst for both intra- and intermolecular C-H amination reactions, demonstrating superior performance in many cases.[4] |
Application Notes and Protocols
The following sections provide detailed protocols for key site-selective C-H functionalization reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Site-Selective C-H Amination with Rh₂(esp)₂
Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate), Rh₂(esp)₂, is a state-of-the-art catalyst for C-H amination reactions.[4] It has shown exceptional efficacy in both intramolecular and intermolecular transformations, enabling the synthesis of a wide range of nitrogen-containing compounds.[4]
Experimental Workflow for Intermolecular C-H Amination:
Caption: Workflow for a typical intermolecular C-H amination.
Detailed Protocol for Intermolecular Benzylic C-H Amination:
-
Materials:
-
Substrate (e.g., ethylbenzene) (1.0 equiv)
-
Rh₂(esp)₂ (0.01 equiv, 1 mol%)
-
Aminating agent (e.g., 4-dodecylbenzenesulfonyl azide) (1.2 equiv)
-
Magnesium oxide (MgO) (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate (e.g., 1.0 mmol), Rh₂(esp)₂ (0.01 mmol), and MgO (2.0 mmol).
-
Add anhydrous CH₂Cl₂ (to make a 0.1 M solution with respect to the substrate).
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate vial, dissolve the aminating agent (1.2 mmol) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the solution of the aminating agent dropwise to the reaction mixture over a period of 1 hour using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aminated product.
-
Quantitative Data for Rh₂(esp)₂-Catalyzed C-H Amination:
| Substrate | Aminating Agent | Product | Yield (%) | Reference |
| Ethylbenzene | 4-Dodecylbenzenesulfonyl azide | N-(1-Phenylethyl)-4-dodecylbenzenesulfonamide | 85 | [4] |
| Cyclohexane | 4-Dodecylbenzenesulfonyl azide | N-Cyclohexyl-4-dodecylbenzenesulfonamide | 72 | [4] |
| 1,2,3,4-Tetrahydronaphthalene | 4-Dodecylbenzenesulfonyl azide | N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-dodecylbenzenesulfonamide | 91 | [4] |
Site-Selective C-H Insertion with Rh₂(S-DOSP)₄
Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rh₂(S-DOSP)₄, is a powerful chiral catalyst for achieving high enantioselectivity in C-H insertion reactions, particularly with donor/acceptor diazo compounds.[6]
Detailed Protocol for Enantioselective C-H Insertion into an Ether:
-
Materials:
-
Substrate (e.g., tetrahydrofuran) (10 equiv)
-
Diazo compound (e.g., methyl 2-diazo-2-phenylacetate) (1.0 equiv)
-
Rh₂(S-DOSP)₄ (0.005 equiv, 0.5 mol%)
-
Anhydrous hexanes
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Rh₂(S-DOSP)₄ (0.005 mmol).
-
Add anhydrous hexanes (to make a 0.1 M solution with respect to the diazo compound) and the substrate (10 mmol).
-
In a separate vial, dissolve the diazo compound (1.0 mmol) in a minimal amount of anhydrous hexanes.
-
Add the solution of the diazo compound to the reaction mixture via syringe pump over 4 hours at room temperature.
-
Stir the reaction for an additional 1 hour after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Quantitative Data for Rh₂(S-DOSP)₄-Catalyzed C-H Insertion:
| Substrate | Diazo Compound | Product | Yield (%) | ee (%) | Reference |
| Tetrahydrofuran | Methyl 2-diazo-2-phenylacetate | Methyl 2-phenyl-2-(tetrahydrofuran-2-yl)acetate | 88 | 94 | [6] |
| Cyclohexane | Methyl 2-diazo-2-phenylacetate | Methyl 2-cyclohexyl-2-phenylacetate | 75 | 92 | [6] |
| 1,4-Dioxane | Methyl 2-diazo-2-phenylacetate | Methyl 2-(1,4-dioxan-2-yl)-2-phenylacetate | 85 | 96 | [6] |
Site-Selective C-H Arylation
Dirhodium catalysts can also mediate the arylation of C-H bonds, although this area is more commonly dominated by palladium catalysis. However, rhodium-catalyzed methods offer complementary reactivity and can be advantageous in certain contexts.
General Protocol for Dirhodium-Catalyzed C-H Arylation:
-
Materials:
-
Arene substrate (1.0 equiv)
-
Aryl halide (e.g., aryl iodide) (1.5 equiv)
-
Dirhodium catalyst (e.g., Rh₂(OAc)₄) (0.05 equiv, 5 mol%)
-
Ligand (e.g., a phosphine (B1218219) ligand) (0.10 equiv, 10 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the arene substrate (1.0 mmol), aryl halide (1.5 mmol), dirhodium catalyst (0.05 mmol), ligand (0.10 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (to make a 0.2 M solution with respect to the arene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Wash the solids with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Logical Relationship for Catalyst Selection in C-H Functionalization:
Caption: Decision tree for selecting a suitable dirhodium catalyst.
Synthesis of Key Dirhodium Catalysts
The ability to synthesize dirhodium catalysts in-house can be cost-effective and allows for greater flexibility in catalyst design.
Synthesis of Dirhodium(II) Tetraacetate (Rh₂(OAc)₄)
Dirhodium(II) tetraacetate is a common precursor to many other dirhodium catalysts and can be synthesized from rhodium(III) chloride.
-
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve RhCl₃·xH₂O in a minimal amount of water.
-
Add a solution of sodium acetate trihydrate in glacial acetic acid.
-
Add ethanol to the mixture.
-
Reflux the mixture for several hours. A color change from red-brown to deep green should be observed.
-
Cool the reaction mixture to room temperature.
-
Collect the green precipitate by filtration.
-
Wash the solid with water and then with ethanol.
-
Dry the solid under vacuum to yield Rh₂(OAc)₄.
-
Synthesis of Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) (Rh₂(esp)₂)
This catalyst is typically synthesized via a ligand exchange reaction from Rh₂(OAc)₄.
-
Materials:
-
Rh₂(OAc)₄
-
α,α,α',α'-Tetramethyl-1,3-benzenedipropanoic acid (esp-H₂)
-
Anhydrous chlorobenzene
-
-
Procedure:
-
To a Schlenk flask, add Rh₂(OAc)₄ and esp-H₂.
-
Add anhydrous chlorobenzene.
-
Heat the mixture to reflux under an inert atmosphere.
-
The acetic acid byproduct is removed by distillation.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Conclusion
Dirhodium catalysts are powerful tools for site-selective C-H functionalization, enabling the efficient and selective synthesis of complex organic molecules. The choice of catalyst and reaction conditions is paramount to achieving the desired outcome. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the vast potential of this transformative chemistry in their own synthetic endeavors. Further exploration of the literature is encouraged to discover the full scope and limitations of these and other dirhodium-catalyzed reactions.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the scope of C-H amination through catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rh2(esp)2 Catalyst [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and selectivity in rhodium-catalyzed reactions
Welcome to the technical support center for rhodium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve yield and selectivity in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your rhodium-catalyzed reactions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My rhodium-catalyzed reaction shows low or no conversion. What are the potential causes?
A: Low or no conversion in rhodium-catalyzed reactions can often be attributed to several factors, primarily related to the catalyst's activity and the reaction environment.[1][2]
-
Catalyst Deactivation: The active Rh(I) catalyst is sensitive to air and moisture, which can lead to oxidation to an inactive Rh(III) species.[1] Impurities in the substrate or solvent, such as halides, sulfur compounds, or other coordinating functional groups, can act as catalyst poisons.[1][3]
-
Improper Catalyst Handling: For reactions involving air-sensitive catalysts, improper handling can lead to deactivation before the reaction begins.[4]
-
Incomplete Pre-catalyst Activation: Some rhodium catalysts require an activation step, for example, the hydrogenation of a diene ligand to open coordination sites for the substrate. Incomplete activation will result in a lower concentration of the active catalyst.[2]
-
Sub-optimal Reaction Conditions: The temperature, pressure (e.g., of hydrogen or syngas), and solvent can significantly impact the reaction rate.[1]
-
Poor Substrate Quality: Impurities in the starting materials can inhibit the catalyst. It is crucial to use highly purified substrates.[1][2]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Enantioselectivity)
Q: My reaction is producing a mixture of products with low selectivity. How can I improve this?
A: Poor selectivity can be influenced by a variety of factors including the choice of ligand, solvent, temperature, and even catalyst loading.
-
Ligand Effects: The steric and electronic properties of the ligands coordinated to the rhodium center are crucial in controlling selectivity.[5][6] For enantioselectivity, the purity of the chiral ligand is critical, as any contamination with the other enantiomer will reduce the enantiomeric excess (ee) of the product.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting selectivity.[1][7] Screening different solvents is a common strategy for optimization.[1]
-
Temperature: Reaction temperature can have a significant impact on selectivity. Lowering the temperature often improves enantioselectivity, though it may decrease the reaction rate.[4][8]
-
Catalyst Loading: In some cases, the concentration of the catalyst can influence the reaction pathway and therefore the chemoselectivity.[9]
Quantitative Data on Factors Affecting Selectivity
Table 1: Effect of Catalyst Loading on Chemoselectivity in the Reaction of an α-diazo arylidene succinimide (B58015) with THF [9]
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Product Ratio (spirocycle : C-H insertion) |
| Rh₂(OAc)₄ | 0.01 | 50 | 95 : 5 |
| Rh₂(OAc)₄ | 10 | 30 | 15 : 85 |
| Rh₂(esp)₂ | 0.01 | 50 | 80 : 20 |
| Rh₂(esp)₂ | 10 | 30 | 5 : 95 |
Table 2: Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation [1]
| Substrate | Solvent | Temperature (°C) | ee (%) |
| Acetophenone | Toluene | 25 | 95 |
| Acetophenone | Methanol | 25 | 85 |
| 1-Tetralone | Toluene | 0 | 96 |
| 1-Tetralone | Dichloromethane | 0 | 90 |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling air-sensitive rhodium catalysts?
A1: Proper handling of air-sensitive catalysts is crucial for reproducibility. Always use inert atmosphere techniques, such as a glovebox or Schlenk line.[1] Use anhydrous, degassed solvents.[1] Prepare catalyst solutions under an inert atmosphere and transfer them via cannula or syringe.[1]
Q2: How do I choose the right ligand for my rhodium-catalyzed reaction?
A2: Ligand selection is critical for achieving high yield and selectivity. The choice depends on the specific reaction. For example, bulky phosphine (B1218219) ligands are often used to improve regioselectivity in hydroformylation.[10][11] For asymmetric reactions, a wide variety of chiral ligands are available, and the optimal choice is often determined through screening.[5]
Q3: Can impurities in my substrate or solvent really have a significant impact?
A3: Yes, even trace amounts of certain impurities can act as catalyst poisons and severely inhibit or completely stop the reaction.[1][3] Common poisons include sulfur compounds, carbon monoxide, and halides.[2][3] It is highly recommended to use purified substrates and high-purity, anhydrous solvents.
Q4: My enantioselectivity is lower than expected. What should I investigate first?
A4: First, verify the enantiomeric purity of your chiral ligand.[1] Any contamination will directly impact the product's ee. Next, consider the solvent, as its polarity can affect the chiral induction.[1] Finally, optimizing the reaction temperature, often by lowering it, can improve enantioselectivity.[4][8]
Experimental Protocols
Protocol 1: General Procedure for In Situ Preparation of a Rhodium-Phosphine Catalyst [1]
-
Glassware Preparation: Flame-dry or oven-dry all glassware (e.g., Schlenk flask, stirrer bar) and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Assemble the glassware and purge with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the procedure.
-
Addition of Solids: Under a positive flow of inert gas, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 equivalent) and the phosphine ligand (e.g., (R,R)-NORPHOS, 1.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent via cannula or syringe.
-
Catalyst Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.
-
Reaction Initiation: The catalyst solution is now ready for the addition of the substrate.
Logical Relationship Diagram for Catalyst Optimization
Caption: Key parameters for optimizing rhodium-catalyzed reactions.
Protocol 2: General Procedure for a Rhodium-Catalyzed Hydrogenation Reaction [1]
-
Catalyst Preparation: Prepare the active rhodium catalyst solution in a suitable reaction vessel (e.g., a high-pressure autoclave with a glass liner) following Protocol 1.
-
Substrate Addition: Prepare a solution of the purified substrate in the same anhydrous, degassed solvent. Add the substrate solution to the catalyst solution via cannula under an inert atmosphere.
-
Reactor Sealing: Seal the reaction vessel securely.
-
Hydrogen Purge: Purge the vessel with hydrogen gas (3-5 cycles) to remove any residual inert gas.
-
Pressurization: Pressurize the vessel to the desired hydrogen pressure.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature for the specified time.
-
Monitoring: Monitor the reaction progress by taking aliquots (under an inert atmosphere) and analyzing them by GC, HPLC, or NMR.
-
Reaction Completion: Once the reaction is complete, carefully vent the hydrogen pressure in a well-ventilated fume hood.
-
Work-up: The reaction mixture can now be worked up to isolate the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. » New rhodium catalysts to improve regioselectivity in hydroformylationFundació Bosch i Gimpera [fbg.ub.edu]
- 11. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Catalyst Turnover in Rh₂(TPA)₄ Reactions
This guide provides researchers, scientists, and drug development professionals with targeted solutions for troubleshooting low catalyst turnover and other common issues encountered in reactions utilizing the dirhodium(II) tetrakis(triphenylacetate) catalyst, Rh₂(TPA)₄.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low or no conversion in Rh₂(TPA)₄ catalyzed reactions is a common issue that can typically be traced back to one of four areas: catalyst loading, reagent purity, reaction conditions, or catalyst deactivation. A systematic approach to troubleshooting involves first verifying the integrity of your starting materials and solvent, followed by optimizing the reaction conditions (temperature and concentration), and then adjusting the catalyst loading. If these steps do not resolve the issue, investigating potential catalyst deactivation pathways is necessary.
Q2: How does catalyst loading affect the reaction outcome and turnover number?
Catalyst loading is a critical parameter that influences not only the reaction rate but also the chemoselectivity and overall yield.[1]
-
Too Low Loading: Extremely low catalyst concentrations (e.g., below 0.001 mol%) may result in no conversion of the starting material.[1] This is often because the number of active catalytic sites is insufficient to propagate the reaction effectively before catalyst deactivation occurs or the diazo substrate decomposes.[1]
-
Optimal Loading: For many C-H functionalization reactions, catalyst loadings as low as 0.001 mol% can achieve high yields (66-97%) and excellent enantioselectivity when other conditions are optimized.[2]
-
Too High Loading: While counterintuitive, increasing the catalyst loading does not always improve results. Higher concentrations can sometimes favor alternative reaction pathways, leading to a change in the product ratio (chemoselectivity) or the formation of undesired byproducts.[1] This can effectively lower the turnover number for the desired product.
It is recommended to screen a range of catalyst loadings to find the optimal concentration for a specific substrate and reaction type.
Q3: What role do substrate and solvent purity play, and how can I mitigate their negative effects?
The purity of all reaction components is paramount for achieving high catalyst turnover. Rhodium catalysts are sensitive to a variety of impurities that can act as poisons.
-
Substrate Impurities: Impurities within the substrate or diazo compound can inhibit or deactivate the catalyst.[3] Diazo compounds, in particular, can be unstable and may decompose over time, which can lower the total product yield, especially in reactions with low catalyst loadings that run for extended periods.[1] It is crucial to use freshly prepared or purified diazo reagents.
-
Solvent Purity: Solvents must be dry and free of potential inhibitors. Certain functional groups can coordinate to the rhodium center and impede catalysis. For example, compounds with essential sulfhydryl groups have been shown to irreversibly inhibit rhodium(II) carboxylates by breaking down the catalyst's cage structure.[4]
-
Solvent Choice: The solvent itself plays a key role. In some C-H insertion reactions, using the hydrocarbon substrate as the solvent can dramatically increase the reaction rate, allowing for a significant reduction in catalyst loading.[2]
Troubleshooting Steps:
-
Purify substrates via chromatography or recrystallization.
-
Use freshly prepared diazo compounds.
-
Employ anhydrous, high-purity solvents.
-
Consider running the reaction neat if the substrate is a liquid to enhance reaction kinetics.[2]
Q4: I'm observing significant catalyst deactivation. What are the potential mechanisms and solutions?
Catalyst deactivation is a permanent loss of catalytic activity and a primary cause of low turnover.[5] It can occur through several pathways.
-
Inhibitor Poisoning: As mentioned in Q3, impurities with strong coordinating groups (e.g., sulfhydryl compounds) can irreversibly bind to the catalyst.[4]
-
Formation of Inactive Species: The active catalyst can react with substrates, products, or additives to form stable, catalytically inactive complexes. For instance, some rhodium complexes are known to form inactive benzoate (B1203000) complexes under certain conditions.[6]
-
Metal Agglomeration: The dimeric Rh₂(TPA)₄ catalyst can potentially form larger, inactive metallic clusters, although this is more common in heterogeneous catalysis.[7]
Solutions and Mitigation Strategies:
-
Reagent Purification: Rigorously purify all starting materials and solvents to remove potential catalyst poisons.[3]
-
Use of Additives: In some C-H functionalization reactions, additives like N,N'-dicyclohexylcarbodiimide (DCC) have been shown to have a beneficial effect, potentially by scavenging inhibitors or stabilizing the catalyst, leading to higher turnover numbers.[2]
-
Optimize Conditions: A decrease in the reaction rate with increasing conversion can indicate product inhibition or catalyst deactivation over time.[6] Adjusting temperature or reaction time may be necessary.
Q5: Can the Rh₂(TPA)₄ catalyst be regenerated after a reaction?
While specific, validated protocols for the regeneration of Rh₂(TPA)₄ from reaction mixtures are not extensively detailed in the literature, general principles for rhodium catalyst regeneration can be considered. These processes are typically multi-step and may not be practical on a small lab scale. Methods for other rhodium catalysts often involve:
-
Thermal Treatment: Periodically lowering and then raising the temperature of the reaction mixture has been shown to restore productivity in some homogeneous rhodium carbonyl complex systems.[8]
-
Oxidative Treatment: For supported catalysts, a common method involves roasting the spent catalyst in air to convert the rhodium to Rh₂O₃, followed by leaching with an appropriate solution to recover the metal.[7]
-
Aldehyde/Oxygen Treatment: A process for regenerating rhodium hydroformylation catalysts involves treating the catalyst stream with an aldehyde and an oxygen-containing gas.[9]
These methods are harsh and may not be suitable for the delicate paddlewheel structure of Rh₂(TPA)₄. For research purposes, it is generally more practical to focus on optimizing reaction conditions to maximize turnover and prevent deactivation in the first place.
Quantitative Data Summary
The following tables provide quantitative data to illustrate the impact of reaction parameters on catalyst performance.
Table 1: Effect of Catalyst Loading on Chemoselectivity in a Model Rh(II)-Catalyzed Reaction with Tetrahydrofuran (THF) (Data adapted from a study on various Rh(II) catalysts, illustrating a general principle applicable to the class)[1]
| Catalyst | Catalyst Loading (mol%) | Product Ratio (C-H Insertion / Spirocycle) |
| Rh₂(OAc)₄ | 10 | High preference for C-H insertion |
| Rh₂(OAc)₄ | 0.01 | High preference for spirocycle |
| Rh₂(esp)₂ | 10 | High preference for C-H insertion |
| Rh₂(esp)₂ | 0.1 | Preference for spirocycle |
Table 2: Impact of Low Catalyst Loading (0.001 mol%) on Yield and Enantioselectivity in a C-H Functionalization Reaction (Data derived from studies on a highly active Rh₂(R-TPPTTL)₄ catalyst, demonstrating the potential of low loading under optimal conditions)[2]
| Aryldiazoacetate Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 97 | 97 |
| 4-Bromophenyl | 95 | 96 |
| 4-Chlorophenyl | 97 | 97 |
| 4-Fluorophenyl | 96 | 98 |
| 3,5-bis(Trifluoromethyl)phenyl | 66 | 83 |
| tert-Butyl | Low Yield | Low ee |
Key Experimental Protocols
Protocol 1: General Procedure for Investigating Catalyst Loading Effects (Adapted from the methodology for studying chemoselectivity in Rh(II)-catalyzed reactions)[1]
-
Preparation: In a 2 mL vial, dissolve the diazo substrate (0.1 mmol) in the appropriate dry solvent (e.g., THF) to a total volume of 1 mL.
-
Catalyst Addition: Prepare a stock solution of the Rh₂(TPA)₄ catalyst in the same dry solvent. Add the required volume of the catalyst solution to the reaction vial to achieve the desired catalyst loading (e.g., 10 mol%, 1 mol%, 0.1 mol%, etc.).
-
Reaction: Tightly cap the vial and heat the reaction mixture at a constant temperature (e.g., 30 °C or 50 °C) for a set time (e.g., 72 hours) to ensure full conversion even at low loadings.
-
Analysis: At the end of the reaction, take an aliquot of the mixture, dilute it appropriately, and analyze by HPLC or GC-MS to determine conversion and product ratios.
Protocol 2: High-Turnover C-H Functionalization with Low Catalyst Loading (Adapted from a procedure for achieving high turnover numbers in C-H functionalization)[2]
-
Reaction Setup: To a reaction flask, add the hydrocarbon substrate (which also serves as the solvent), the Rh₂(TPA)₄ catalyst (e.g., 0.001 mol%), and an additive such as N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 1 mol%).
-
Temperature Control: Heat the mixture to the optimal temperature (e.g., 40-60 °C).
-
Substrate Addition: Add the aryldiazoacetate substrate (1 equivalent) to the reaction mixture in one portion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within minutes under these optimized conditions.
-
Workup: Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Visual Guides and Workflows
The following diagrams illustrate key concepts for troubleshooting and understanding Rh₂(TPA)₄ reactions.
Figure 1: A step-by-step workflow for troubleshooting low catalyst turnover.
Figure 2: Proposed catalytic cycle for C-H insertion reactions.[2][10]
Figure 3: Common deactivation pathways for rhodium catalysts.
References
- 1. Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran [mdpi.com]
- 2. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The interaction of rhodium(II) carboxylates with enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 8. US4224235A - Rhodium catalyst regeneration by thermal treatment - Google Patents [patents.google.com]
- 9. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Rhodium(II) Triphenylacetate Dimer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading of Rhodium(II) triphenylacetate dimer in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Catalyst Deactivation: The Rh(II) catalyst can be sensitive to air and moisture, leading to oxidation to inactive species. Impurities in the substrate or solvent (e.g., halides, coordinating functional groups) can also poison the catalyst.[1] | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous, degassed solvents. Purify substrates to remove potential inhibitors.[1] |
| Improper Catalyst Handling: Sensitivity of the catalyst preparation to the quality of the rhodium precursor and exclusion of oxygen.[1] | Handle the catalyst under an inert atmosphere. Prepare catalyst solutions in situ when possible.[1] | |
| Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading can significantly impact the reaction rate. | Screen different solvents and temperatures. Optimize catalyst loading by performing small-scale test reactions (see table below). | |
| Poor Chemoselectivity or Unexpected Product Formation | Catalyst Loading Dependent Pathway: For some reactions, the catalyst loading can dramatically influence the reaction pathway, favoring one product over another at different concentrations.[2] | Systematically vary the catalyst loading over a wide range (e.g., 0.01 mol% to 10 mol%) to determine the optimal loading for the desired product.[2] |
| Reaction Kinetics: The relative rates of competing reaction pathways can be influenced by catalyst concentration.[2] | Monitor the reaction progress over time at different catalyst loadings to understand the kinetic profile and identify the optimal reaction time for the desired product. | |
| Inconsistent Results Between Batches | Variable Catalyst Quality: Impurities in the catalyst can lead to batch-to-batch variability. | Source high-purity this compound from a reputable supplier. |
| Variations in Substrate or Reagent Quality: Impurities in starting materials can affect catalyst performance.[1] | Purify all substrates and reagents before use. Use a consistent source for all materials. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: The optimal catalyst loading is highly reaction-dependent. It can range from as low as 0.01 mol% to as high as 10 mol%.[2] It is crucial to screen a range of loadings to find the best conditions for your specific substrate and desired outcome.
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading can have a profound effect on both reaction rate and chemoselectivity. In some cases, changing the catalyst loading by orders of magnitude can switch the major product of the reaction.[2] At higher catalyst concentrations, a bimolecular pathway may be favored, while at lower concentrations, a unimolecular pathway might dominate.
Q3: My reaction is sluggish. Should I increase the catalyst loading?
A3: Increasing the catalyst loading can often increase the reaction rate. However, it may also lead to the formation of undesired byproducts or catalyst decomposition. Before increasing the loading, ensure that other factors like temperature and solvent are optimized and that the catalyst has not been deactivated.
Q4: Can I recover and reuse the this compound catalyst?
A4: With larger catalyst loadings, it may be possible to recover the rhodium catalyst via chromatography for subsequent use.[2] The feasibility of recovery and reuse will depend on the stability of the catalyst under the specific reaction and workup conditions.
Q5: What are the signs of catalyst deactivation?
A5: Catalyst deactivation can manifest as a stalled reaction (incomplete conversion), a significant decrease in reaction rate, or a change in the color of the reaction mixture. Common causes include exposure to air, moisture, or impurities in the reagents or solvents.[1]
Data Presentation
Effect of Catalyst Loading on Chemoselectivity
The following table summarizes the effect of catalyst loading on the product ratio in the reaction of a diazo arylidene succinimide (B58015) with tetrahydrofuran, as an example of how loading can influence the outcome.[2]
| Catalyst Loading (mol%) | Product 2 Yield (%) | Product 3 Yield (%) | Product Ratio (Product 3 / Product 2) |
| 0.01 | High | Low | Low |
| 0.1 | Moderate | Moderate | Intermediate |
| 1.0 | Low | High | High |
| 10.0 | Very Low | Very High | Very High |
Note: This data is illustrative of a specific reaction and the trend may vary for different substrates and reaction types.[2]
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a general framework for optimizing the catalyst loading for a reaction involving this compound.
-
Reaction Setup: In a series of oven-dried reaction vials, add the substrate (e.g., 0.5 mmol) and any other reagents under an inert atmosphere.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent (e.g., THF, 5 mL) to each vial.[2]
-
Catalyst Stock Solution: Prepare a stock solution of this compound in the reaction solvent to facilitate accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired range of catalyst loadings (e.g., 0.01, 0.1, 1, 5, 10 mol%).[2]
-
Reaction Conditions: Stir the reaction mixtures at the desired temperature (e.g., 30-50 °C) for a set period (e.g., 24-72 hours).[2]
-
Monitoring and Analysis: Monitor the reactions by a suitable analytical technique (e.g., TLC, GC, HPLC, NMR) to determine conversion and product distribution.[1]
-
Workup and Isolation: Upon completion, quench the reaction and isolate the products, for example, by chromatography.[2]
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing this compound catalyst loading.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yields in rhodium-catalyzed reactions.
References
Rhodium(II) triphenylacetate dimer handling and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of Rhodium(II) triphenylacetate dimer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula C₈₀H₆₀O₈Rh₂, is a coordination complex of rhodium. It is primarily used as a catalyst in organic synthesis.[1][2][3] Its high efficiency in C-H activation reactions makes it valuable for constructing complex molecules and synthesizing biologically active compounds.[1][2][3]
Q2: What are the key physical and chemical properties of this compound?
A2: It is typically a solid at room temperature with a melting point of 260-263 °C.[1] The appearance can range from a solid to a powder. Some commercial forms exist as a complex with dichloromethane.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the catalyst's integrity. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] For long-term stability, specific temperature conditions are recommended. It is also advised to protect the compound from light and store it under an inert atmosphere like nitrogen.[6]
Q4: Is this compound sensitive to air and moisture?
A4: Yes, some sources indicate that this compound is moisture-sensitive.[7] Therefore, it is best practice to handle it under an inert atmosphere, such as in a glove box or using Schlenk line techniques, to prevent degradation from exposure to air and humidity.[8][9]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, appropriate PPE should be worn, including protective gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield.[10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling any dust.[4]
Troubleshooting Guide
Problem: The catalyst appears to have changed color or texture.
-
Possible Cause: This could indicate decomposition due to exposure to air, moisture, light, or incompatible substances.
-
Solution: Discard the potentially decomposed catalyst. Review your storage and handling procedures to ensure the compound is not exposed to detrimental conditions. Always store in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.
Problem: Poor catalytic activity or inconsistent reaction results.
-
Possible Cause 1: Catalyst Degradation. The catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the catalyst and ensure all solvents and reagents are anhydrous. Handle the catalyst under an inert atmosphere.
-
-
Possible Cause 2: Incompatible Reagents. The catalyst may be reacting with other components in the reaction mixture.
-
Solution: this compound is incompatible with strong acids and oxidizing agents.[5] Ensure your reaction conditions do not include these substances.
-
Quantitative Data
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | For optimal long-term stability.[1] |
| Powder | 4°C | 2 years | For shorter-term storage.[1] |
| In Solvent | -80°C | 6 months | When dissolved in a suitable solvent.[1] |
| In Solvent | -20°C | 1 month | For working solutions.[1] |
Experimental Protocols
General Protocol for a Catalytic Reaction (e.g., C-H Activation)
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas (e.g., nitrogen or argon) to remove adsorbed moisture.[11]
-
Inert Atmosphere Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. A Schlenk line or a glove box is recommended for handling air-sensitive reagents.[8][9]
-
Reagent Addition:
-
In the inert atmosphere, add the substrate and any other solid reagents to the reaction flask.
-
Add the required amount of this compound.
-
Add the anhydrous solvent via a syringe or cannula.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Follow the specific work-up procedure for your reaction, which may involve quenching, extraction, and drying.
-
Purify the product using techniques such as column chromatography.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting guide for suspected decomposition of the catalyst.
References
- 1. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THP Life Science Webshop - this compound [lifescience.thp.at]
- 4. colonialmetals.com [colonialmetals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, Dichloromethane Adduct-SINOCOMPOUND [en.sinocompound.com]
- 8. ossila.com [ossila.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.umich.edu [ehs.umich.edu]
Preventing catalyst deactivation in dirhodium(II) carboxylate systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing catalyst deactivation in dirhodium(II) carboxylate systems.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with dirhodium(II) carboxylate catalysts.
My reaction is sluggish or gives a low yield. What are the potential causes related to the catalyst?
Low conversion rates can stem from several factors related to the catalyst's activity and stability.[1] A systematic approach to troubleshooting is recommended, starting with the catalyst itself.
-
Catalyst Deactivation: This is a primary reason for low yields.[1] Deactivation can be caused by:
-
Poisoning: Impurities in the substrate, solvent, or reagents can bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur and nitrogen-containing compounds.[1][2]
-
Decomposition: The catalyst complex may be unstable under the reaction conditions, leading to its breakdown. This can be influenced by temperature, solvent choice, and the presence of certain functional groups.[1][2] A visible color change of the reaction mixture, for instance from the typical green or blue of many dirhodium(II) catalysts to a reddish or black suspension, can indicate catalyst decomposition.
-
Oxidation: Some dirhodium(II) catalysts can be oxidized to a less active or inactive mixed-valence Rh(II)Rh(III) state, which can be observed by a color change.[3]
-
-
Improper Catalyst Handling: Dirhodium(II) catalysts can be sensitive to air and moisture.[2] Exposure can lead to irreversible decomposition. Always handle these catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
To diagnose if the catalyst is the issue, run a control reaction with a standard substrate known to perform well with your specific dirhodium(II) catalyst. If this reaction also results in a low yield, it strongly suggests a problem with the catalyst or the experimental setup.[1]
I observe a color change in my reaction mixture. What does this signify?
A distinct color change often indicates a change in the catalyst's state. For instance, the C-H amination catalyst Rh₂(esp)₂ changes from green to a deep red color upon mixing with reagents.[3] This red color is attributed to the formation of a mixed-valence [Rh₂(esp)₂]⁺ dimer.[3] While this species is part of the catalytic cycle for some reactions, in other cases, a color change may signal decomposition to inactive rhodium species. Monitoring the reaction color can be a useful diagnostic tool.
How can I prevent catalyst deactivation?
Preventing deactivation is crucial for obtaining reproducible results and for the economic viability of processes using these expensive catalysts.[4]
-
Use High-Purity Reagents: Ensure that substrates, solvents, and any other reagents are free from impurities that can act as catalyst poisons.[1][2] Purification of starting materials is highly recommended.
-
Optimize Reaction Conditions:
-
Temperature: Avoid excessively high temperatures that can lead to thermal decomposition of the catalyst.[2]
-
Solvent: The choice of solvent can significantly impact catalyst stability and reactivity.[5][6] Polar or coordinating solvents can interact with the axial sites of the dirhodium complex, influencing its electronic properties and stability.[5][7]
-
-
Ligand Selection: The ligands surrounding the dirhodium core play a critical role in the catalyst's stability and reactivity.[8] For instance, the chelating bis-carboxylate ligands in Rh₂(esp)₂ make it less prone to ligand exchange and decomposition compared to simpler tetracarboxylate systems like Rh₂(OAc)₄.[3]
-
Catalyst Immobilization: Covalently attaching the dirhodium catalyst to a solid support can enhance its stability and facilitate its recovery and reuse.[9][10] This can minimize leaching of the catalyst into the reaction mixture.
My catalyst appears to have deactivated. Can it be regenerated?
In some cases, deactivated dirhodium catalysts can be regenerated. The specific procedure depends on the nature of the deactivation.
-
For Deactivation by Oxidation: In certain systems, the oxidized Rh(II)Rh(III) species can be reduced back to the active Rh(II)Rh(II) state.[3][8] For example, with Rh₂(esp)₂, the mixed-valence dimer can be reduced by carboxylic acids, which may be generated as a byproduct in the reaction.[3]
-
General Regeneration Procedures: More general methods for regenerating rhodium catalysts often involve a sequence of steps, including:
-
Oxidation of the deactivated catalyst system.
-
Removal of byproducts, such as phosphine (B1218219) oxides if phosphine ligands are present.
-
Treatment with syngas (a mixture of CO and H₂) and/or aqueous extraction to regenerate the active catalytic species.[4]
-
How can I recover and reuse my dirhodium catalyst?
Given the high cost of rhodium, efficient recovery and recycling are essential.
-
Immobilization: As mentioned, immobilizing the catalyst on a solid support allows for simple filtration to recover the catalyst for subsequent runs.
-
Catalyst-in-Bag System: This innovative approach involves encapsulating a soluble dirhodium catalyst within a reusable dialysis membrane.[9][10][11] The reactants and products can diffuse across the membrane, while the larger catalyst is retained. This method has been shown to allow for multiple reaction cycles with minimal loss of catalyst activity and enantioselectivity.[10]
Data Presentation
Table 1: Comparison of Catalyst Stability and Performance
| Catalyst | Deactivation Pathway | Stability Feature | Application Example | Performance Notes |
| Rh₂(OAc)₄ | Ligand exchange, decomposition | Standard benchmark catalyst | Cyclopropanation, C-H insertion | Prone to deactivation under harsh conditions.[3] |
| Rh₂(esp)₂ | One-electron oxidation to Rh(II)Rh(III) | Chelating ligands reduce ligand exchange | C-H amination | Superior performance and stability in C-H amination compared to Rh₂(OAc)₄.[3] The oxidized form can be reduced back to the active catalyst.[3] |
| Rh₂(cap)₄ | Not specified, but used in oxidative reactions | Low oxidation potential | Allylic oxidation | Highly effective for allylic oxidations with high turnover numbers.[12] |
Table 2: Catalyst Recycling Efficiency using the Catalyst-in-Bag System with Rh₂(S-TPPTTL)₄
| Cycle | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl Acetate (B1210297) | 95 | 94 |
| 2 | Ethyl Acetate | 94 | 93 |
| 3 | Ethyl Acetate | 95 | 94 |
| 4 | Ethyl Acetate | 93 | 93 |
| 5 | Ethyl Acetate | 94 | 94 |
| 1 | Dichloromethane | 96 | 94 |
| 2 | Dichloromethane | 95 | 93 |
| 3 | Dichloromethane | 96 | 94 |
| 4 | Dichloromethane | 94 | 93 |
| 5 | Dichloromethane | 95 | 94 |
Data synthesized from recycling studies.[10]
Experimental Protocols
Protocol 1: Ligand Exchange for the Synthesis of Chiral Dirhodium(II) Carboxylates
This protocol is a general procedure for replacing the acetate ligands of Rh₂(OAc)₄ with a chiral carboxylic acid ligand.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Chiral carboxylic acid ligand (4-5 equivalents)
-
Anhydrous chlorobenzene
-
Anhydrous sodium carbonate
-
Soxhlet extractor with a thimble
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a reflux apparatus with a Soxhlet extractor under an inert atmosphere (e.g., nitrogen or argon).
-
In the Soxhlet thimble, place a mixture of anhydrous sodium carbonate and sand (1:1 ratio) to trap the acetic acid byproduct.
-
In the reaction flask, dissolve Rh₂(OAc)₄ and 4-5 equivalents of the chiral carboxylic acid ligand in anhydrous chlorobenzene.
-
Heat the mixture to reflux and continue for 24-48 hours. The progress of the ligand exchange can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Catalyst Recycling using the Catalyst-in-Bag System
This protocol describes the use of a dialysis membrane to encapsulate a soluble dirhodium catalyst for easy recovery and reuse.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-TPPTTL)₄)
-
Dialysis membrane (e.g., benzoylated cellulose)
-
Teflon tape or other suitable clips for sealing
-
Reaction vessel
-
Substrates and solvent for the desired reaction
Procedure:
-
Membrane Preparation:
-
Cut the dialysis membrane to the desired length.
-
Rinse the membrane with distilled water.
-
Perform solvent exchange by immersing the membrane sequentially in distilled water, methanol, and hexane (B92381) (e.g., 30 minutes in each, repeated twice).[9][10]
-
Dry the membrane thoroughly under an inert atmosphere.[9][10]
-
-
Catalyst Encapsulation:
-
Catalytic Reaction:
-
Place the sealed catalyst-in-bag into the reaction vessel containing the solvent and substrates.
-
Proceed with the reaction under the desired conditions (temperature, stirring, etc.).
-
-
Catalyst Recovery and Reuse:
Protocol 3: Quantification of Rhodium Leaching by ICP-MS
This protocol provides a general workflow for determining the amount of rhodium that has leached from a heterogeneous or encapsulated catalyst into the reaction solution.
Materials:
-
Reaction solution sample
-
Internal standard solution (e.g., a solution of a different precious metal not present in the reaction)
-
High-purity nitric acid
-
Deionized water
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Sample Preparation:
-
Take a known volume or weight of the reaction solution after the catalyst has been removed.
-
If the solvent is organic, it may need to be removed and the residue digested in acid. A common procedure is microwave-assisted acid digestion.[13]
-
Dilute the sample with deionized water and a small amount of high-purity nitric acid to a suitable concentration for ICP-MS analysis.
-
Add a known amount of an internal standard to the sample.
-
-
Calibration:
-
Analysis:
-
Analyze the prepared sample on the ICP-MS.
-
The instrument will measure the intensity of the rhodium signal, which can be converted to a concentration using the calibration curve.[14]
-
The concentration of rhodium in the original reaction solution can then be calculated based on the dilution factor.
-
Visualizations
Caption: Catalyst deactivation pathways and regeneration cycle.
Caption: Experimental workflow for the catalyst-in-bag system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation [organic-chemistry.org]
- 13. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Substrate scope limitations for Rhodium(II) triphenylacetate dimer catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rhodium(II) triphenylacetate dimer (Rh₂(tpa)₄) in their catalytic reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reactivity | 1. Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling.[1] 2. Poor Substrate Suitability: The substrate may be electronically or sterically unsuitable for the desired transformation. For example, highly electron-deficient alkenes can be challenging for cyclopropanation.[2][3] 3. Inappropriate Reaction Conditions: Temperature, solvent, and concentration can significantly impact catalyst activity.[4] | 1. Catalyst Quality Check: Ensure the catalyst is stored under an inert atmosphere and protected from light.[1] Consider purchasing a new batch from a reputable supplier. 2. Substrate Evaluation: Review literature for similar substrates. Consider modifying the substrate to be more reactive if possible. For challenging substrates, alternative rhodium catalysts with different ligands might be more effective.[5] 3. Optimization of Conditions: Systematically vary the reaction temperature. Screen a range of solvents with different polarities. Adjust the concentration of the substrate and catalyst. |
| Low Yield | 1. Catalyst Decomposition: The catalyst may be decomposing under the reaction conditions. 2. Competing Side Reactions: The substrate may be undergoing alternative reactions, such as dimerization of the diazo compound or insertion into solvent C-H bonds.[4] 3. Inefficient Carbene Transfer: The transfer of the carbene moiety from the diazo compound to the substrate may be inefficient. | 1. Slow Addition of Diazo Compound: Add the diazo compound slowly to the reaction mixture to maintain a low concentration and minimize side reactions. 2. Choice of Solvent: Use a non-coordinating solvent to avoid solvent C-H insertion. Dichloromethane (B109758) or toluene (B28343) are common choices. 3. Catalyst Loading: While typically used at 0.5-1.0 mol%, adjusting the catalyst loading can sometimes improve yields.[4][6] |
| Poor Selectivity (Regio- or Stereoselectivity) | 1. Inherent Substrate Bias: The substrate's electronic and steric properties may favor the formation of undesired isomers. 2. Catalyst Ligand Effects: While Rh₂(tpa)₄ is known for high selectivity in certain reactions due to its bulky triphenylacetate ligands,[7] it may not be optimal for all substrates. 3. Reaction Conditions: Temperature and solvent can influence the transition states leading to different products. | 1. Substrate Modification: If possible, modify the substrate to block undesired reactive sites or to enhance the directing effect towards the desired position. 2. Catalyst Screening: For enantioselective reactions, consider using a chiral rhodium catalyst.[5] For regioselectivity issues, screening other Rh(II) carboxylate catalysts with different steric and electronic properties may be beneficial. 3. Condition Optimization: Lowering the reaction temperature can often improve selectivity. |
| Formation of Unexpected Byproducts | 1. Ylide Formation and Rearrangement: In the presence of heteroatoms (O, S, N), the intermediate rhodium carbene can form ylides, which can then undergo rearrangements to yield unexpected products. 2. Dimerization of the Diazo Compound: This is a common side reaction, especially at higher concentrations of the diazo compound. 3. Reaction with Solvent: The carbene intermediate can react with the solvent, particularly if the solvent has reactive C-H bonds. | 1. Substrate and Solvent Choice: Be mindful of heteroatoms in the substrate that could lead to ylide formation. Choose a relatively inert solvent. 2. Slow Addition: As with low yield issues, slow addition of the diazo compound is crucial. 3. Analytical Monitoring: Use techniques like TLC or GC-MS to monitor the reaction progress and identify the formation of byproducts early on. |
Frequently Asked Questions (FAQs)
1. What are the primary applications of this compound?
This compound is a versatile catalyst primarily used for:
-
C-H Functionalization: It exhibits high activity and selectivity, particularly for C-H insertion reactions.[1][7][8] Its bulky ligands often direct insertion into sterically accessible C-H bonds and show a preference for aromatic over aliphatic C-H bonds.[7]
-
Cyclopropanation: It catalyzes the reaction of diazo compounds with alkenes to form cyclopropanes.[9]
-
Other Carbene-Mediated Reactions: This includes nitrene insertion, amination of allenes, and the formation of oxonium ylides.[10]
2. How should this compound be handled and stored?
This compound is typically a solid that should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] Proper storage is crucial to maintain its catalytic activity.
3. What is the typical catalyst loading for a reaction?
Typical catalyst loadings range from 0.5 to 1.0 mol%. However, for highly efficient reactions, loadings as low as 0.001 mol% have been reported to maintain high enantioselectivity in certain cyclopropanations.[6] The optimal loading should be determined experimentally for each specific reaction. Interestingly, catalyst loading can also influence chemoselectivity, with different product ratios observed at varying catalyst concentrations.[4]
4. What solvents are recommended for reactions catalyzed by this compound?
Non-coordinating and relatively inert solvents are generally preferred to minimize side reactions such as solvent C-H insertion. Common choices include:
-
Dichloromethane (DCM)
-
Toluene
-
Hexanes
-
Dimethyl carbonate (an environmentally benign option)[6]
The choice of solvent can also impact selectivity, so it is a parameter worth screening during reaction optimization.
5. My reaction is giving a mixture of diastereomers. How can I improve the diastereoselectivity?
Poor diastereoselectivity can be influenced by both the substrate and the catalyst. While this compound can provide good diastereoselectivity in some cases, other rhodium catalysts with different carboxylate ligands may offer improved results for specific substrate combinations.[11] Screening different catalysts and optimizing reaction conditions, such as lowering the temperature, are recommended strategies.
Quantitative Data Summary
The following tables summarize representative data on the performance of this compound and related catalysts in various reactions.
Table 1: Regioselectivity in Intramolecular C-H Insertion of a Diazo-β-keto Ester
| Catalyst | Product Ratio (Aryl Insertion : Aliphatic Insertion) | Reference |
| Rh₂(OAc)₄ | 1 : 1 | [7] |
| Rh₂(tpa)₄ | >99 : 1 | [7] |
Table 2: Catalyst Loading Effect on Enantioselectivity in the Cyclopropanation of Styrene
| Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Reference |
| Rh₂(S-p-Br-TPCP)₄ | 0.1 | 99 | [6] |
| Rh₂(S-p-Br-TPCP)₄ | 0.01 | 98 | [6] |
| Rh₂(S-p-Br-TPCP)₄ | 0.001 | 97 | [6] |
Experimental Protocols
General Procedure for this compound-Catalyzed Intramolecular C-H Insertion:
-
To a solution of the diazo substrate (1.0 mmol) in a suitable solvent (e.g., dichloromethane or toluene, 10 mL) under an inert atmosphere (nitrogen or argon) at the desired temperature (typically room temperature to reflux), add a solution of this compound (0.005-0.01 mmol, 0.5-1.0 mol%) in the same solvent (1-2 mL).
-
If the diazo compound is added separately, it should be done so slowly via a syringe pump over several hours to maintain a low concentration and minimize side reactions.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
General Procedure for this compound-Catalyzed Intermolecular Cyclopropanation:
-
To a stirred solution of the alkene (1.0-1.2 mmol) and this compound (0.005-0.01 mmol, 0.5-1.0 mol%) in a suitable solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere at the desired temperature, add a solution of the diazo compound (1.0 mmol) in the same solvent (5 mL) dropwise over a period of 2-4 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane (B1198618) product.
Visualizations
Caption: General experimental workflow for Rh₂(tpa)₄ catalyzed reactions.
Caption: Troubleshooting flowchart for low or no reactivity issues.
References
- 1. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 244. Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Highly selective insertion into aromatic C–H bonds in rhodium(II) triphenylacetate-catalysed decomposition of α-diazocarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. researchgate.net [researchgate.net]
Side reactions in rhodium-catalyzed C-H insertion and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in rhodium-catalyzed C-H insertion reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in rhodium-catalyzed C-H insertion?
A1: The most prevalent side reactions include cyclopropanation of co-existing alkenes, carbene dimerization or oligomerization, and formal C-O or N-H insertion if heteroatoms are present.[1][2] Highly electrophilic diazoacetate-derived carbenoids are particularly prone to non-selective product formation.[1]
Q2: How does the choice of rhodium catalyst influence side reactions?
A2: The ligand environment of the dirhodium(II) catalyst plays a crucial role in controlling selectivity.[1][3][4] Bulky ligands can enhance regioselectivity by sterically directing the insertion to less hindered C-H bonds.[1] The electronic properties of the ligands are also critical; electron-withdrawing groups on the carboxylate ligands increase the electrophilicity of the rhodium carbene intermediate, which can sometimes lead to higher reactivity but lower selectivity.[4] Chiral dirhodium(II) carboxamidates are often optimal for highly enantioselective intramolecular C-H insertions.[5]
Q3: What is the effect of solvent on rhodium-catalyzed C-H insertion reactions?
A3: Solvents can act as axial ligands to the rhodium catalyst, influencing its reactivity and selectivity.[6] Generally, weakly Lewis basic and non-polar solvents like dichloromethane (B109758) or hexane (B92381) are considered efficient media for C-H functionalization.[7] Polar solvents can stabilize early transition states, potentially reducing enantioselectivity.[8] In some cases, solvent choice can even switch the reaction pathway between C-H activation and other transformations.[9]
Q4: Can temperature be used to control side reactions?
A4: Yes, temperature can influence the selectivity of C-H insertion reactions. For instance, in certain systems, lower temperatures can favor the desired C-H insertion product over side reactions. However, the optimal temperature is highly substrate and catalyst dependent. In some cases, increasing the temperature can enhance the reaction rate without significantly impacting selectivity, especially with highly active catalysts.[10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired C-H Insertion Product
| Possible Cause | Suggested Solution | Experimental Protocol Reference |
| Carbene Dimerization/Oligomerization: The rhodium carbene intermediate is reacting with itself instead of the substrate. This is common with highly electrophilic carbenoids.[1] | - Use a diazo compound with a donor group to stabilize the carbene.[1] - Decrease the concentration of the diazo compound by adding it slowly to the reaction mixture. | See "General Procedure for Rhodium(II)-Catalyzed Intramolecular C–H Insertion" below. |
| Catalyst Deactivation: The catalyst is not active enough or is being deactivated during the reaction. | - Increase the catalyst loading.[2] - Choose a more robust catalyst, such as one with perfluorinated ligands. | Optimization of catalyst loading is crucial and should be screened in small increments (e.g., 0.5 mol%, 1 mol%, 2 mol%). |
| Poor Substrate Reactivity: The target C-H bond is not sufficiently activated. | - Modify the substrate to include an activating group (e.g., ether, silyl (B83357) ether) near the target C-H bond.[11] | Substrate modification is specific to the target molecule. |
Problem 2: Poor Regioselectivity (Insertion at the Wrong C-H Bond)
| Possible Cause | Suggested Solution | Experimental Protocol Reference |
| Electronic Effects: Insertion is occurring at the most electron-rich C-H bond (tertiary > secondary > primary).[4] | - Employ a sterically bulky catalyst to favor insertion at less hindered positions.[1] For example, Rh₂(S-DOSP)₄ is a bulky catalyst that can favor insertion at primary C-H bonds. | See "General Procedure for Intermolecular C-H Insertion with Rh₂(S-DOSP)₄" below. |
| Steric Hindrance: The desired C-H bond is sterically inaccessible to the catalyst. | - Use a catalyst with smaller ligands to access more hindered sites. | Catalyst selection is key. Compare catalysts with varying ligand sizes. |
| Directing Group Effects: An existing functional group is directing the insertion to a specific C-H bond. | - If the directing effect is undesirable, consider protecting the functional group or choosing a catalyst that is less sensitive to coordination. | Protection/deprotection strategies are standard organic synthesis techniques. |
Problem 3: Formation of Cyclopropanation Byproduct
| Possible Cause | Suggested Solution | Experimental Protocol Reference |
| Presence of Alkenes: The rhodium carbene is reacting with an alkene in the substrate or solvent. | - Use a catalyst that is more selective for C-H insertion over cyclopropanation. Donor/acceptor carbenes often show higher selectivity for C-H insertion.[12] - If possible, use a solvent without double bonds. | See "General Procedure for Rhodium(II)-Catalyzed Intramolecular C–H Insertion" below. |
| Highly Reactive Carbene: The carbene is too electrophilic and indiscriminately reacts with available π-systems. | - Use a diazo compound with a donor group to attenuate the reactivity of the carbene.[1] | The choice of diazo compound is a critical part of the experimental design. |
Data Presentation
Table 1: Effect of Catalyst on Regioselectivity of C-H Insertion
| Catalyst | Substrate | Product Ratio (tertiary:secondary:primary) | Reference |
| Rh₂(OAc)₄ | n-hexane | 1 : 12.1 : 0.7 | JACS 1986, 108, 871 |
| Rh₂(pfb)₄ | n-hexane | 1 : 2.7 : 0.1 | JACS 1986, 108, 871 |
| Rh₂(acam)₄ | n-hexane | 1 : 23.4 : 1.2 | JACS 1986, 108, 871 |
| Rh₂(S-DOSP)₄ | cyclohexane | N/A (favors primary C-H) | Chem. Rev. 2003, 103, 2861 |
pfb = perfluorobutyrate; acam = acetamidate
Table 2: Influence of Solvent on Reaction Yield and Selectivity
| Catalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Rh₂(S-biTISP)₂ | 1-methyl-1,4-cyclohexadiene | CH₂Cl₂ | 85 | 94 | Angew. Chem. Int. Ed. 2013, 52, 11581 |
| Rh₂(S-biTISP)₂ | 1-methyl-1,4-cyclohexadiene | Hexane | 78 | 92 | Angew. Chem. Int. Ed. 2013, 52, 11581 |
| Rh₂(S-biTISP)₂ | 1-methyl-1,4-cyclohexadiene | Toluene | 82 | 93 | Angew. Chem. Int. Ed. 2013, 52, 11581 |
| Rh₂(S-biTISP)₂ | 1-methyl-1,4-cyclohexadiene | Et₂O | 65 | 88 | Angew. Chem. Int. Ed. 2013, 52, 11581 |
Experimental Protocols
General Procedure for Rhodium(II)-Catalyzed Intramolecular C–H Insertion
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the diazo compound (0.5 mmol) in a dry, inert solvent (10 mL, e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add the rhodium(II) catalyst (1 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, to be optimized). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Procedure for Intermolecular C-H Insertion with Rh₂(S-DOSP)₄
This protocol is adapted for reactions where high selectivity for primary C-H bonds is desired.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the substrate (1.0 mmol) and Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%) in the alkane solvent (2.0 mL).
-
Slow Addition: Add a solution of the diazoacetate (0.25 mmol) in the same alkane solvent (3.0 mL) via a syringe pump over a period of 4 hours.
-
Reaction: Stir the mixture at room temperature for an additional 12 hours after the addition is complete.
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for rhodium-catalyzed C-H insertion.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. [PDF] Experimental and DFT Studies Explain Solvent Control of C-H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. | Semantic Scholar [semanticscholar.org]
- 10. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on Rhodium(II) triphenylacetate dimer reactivity
Welcome to the technical support center for Rhodium(II) triphenylacetate dimer (Rh₂(O₂CCPh₃)₄). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this versatile catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a highly effective catalyst primarily used for C-H activation and functionalization reactions.[1][2][3][4] It is also widely employed in organic synthesis for the construction of complex molecules and can be used to catalyze the synthesis of biologically active compounds, often with excellent selectivity and reaction rates.[1][3][4] Other applications include enantioselective cyclopropanation, nitrene insertion into C-H bonds, and the preparation of cyclic oxonium ylides.[5]
Q2: How does the choice of solvent affect the reactivity and selectivity of this compound?
A2: The choice of solvent plays a critical role in the outcome of reactions catalyzed by rhodium(II) carboxylate dimers. Nonpolar solvents, such as pentane (B18724) or hexanes, are often used to enhance the selectivity for carbene-mediated reactions by promoting the desired reaction pathway over potential side reactions.[6] In contrast, more polar solvents can influence the reaction mechanism, sometimes favoring alternative pathways. For instance, in certain Rh(III)-catalyzed C-H activations, polar solvents favor a heteroatom-directed process leading to cationic products, while low polarity solvents favor a non-directed C-H activation.[7][8] Weakly Lewis basic and non-polar solvents like dichloromethane (B109758) or hexane (B92381) are generally considered efficient media for C-H functionalization.[9]
Q3: What are some common signs of catalyst decomposition?
A3: Catalyst decomposition can be indicated by a decrease in reaction rate, a lack of conversion of the starting material, or the formation of unexpected byproducts. In some cases, a color change in the reaction mixture may be observed. If catalyst deactivation is suspected, adding a carbodiimide (B86325) additive like N,N'-dicyclohexylcarbodiimide (DCC) might help regenerate the active catalyst or prevent decomposition in some systems.
Q4: Can this compound be used for asymmetric catalysis?
A4: While the triphenylacetate ligands themselves are not chiral, the rhodium(II) carboxylate scaffold can be modified with chiral ligands to achieve asymmetric induction. For example, chiral prolinate-derived rhodium(II) catalysts have shown success in asymmetric C-H insertions and cyclopropanations.[10] Therefore, while this compound itself is not a chiral catalyst, it serves as a basis for the development of chiral rhodium(II) catalysts.
Troubleshooting Guides
Issue 1: Low or no product yield in a C-H insertion reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has been stored properly under an inert atmosphere. If decomposition is suspected, consider using a fresh batch of the catalyst. |
| Inappropriate Solvent | The solvent can significantly impact reactivity. For C-H functionalization, consider using the hydrocarbon substrate as the solvent to dramatically enhance the reaction rate.[11] Nonpolar solvents like hexanes or pentane are generally preferred.[6] |
| Low Reaction Temperature | Increasing the reaction temperature may improve the yield. For some C-H insertion reactions, temperatures of 40-60°C have been shown to be effective.[11] |
| Inhibitors Present | Ensure all reagents and solvents are pure and free of coordinating species that could inhibit the catalyst. |
Issue 2: Poor diastereoselectivity or enantioselectivity in cyclopropanation.
| Possible Cause | Troubleshooting Step |
| Solvent Choice | The use of nonpolar solvents like pentane can enhance enantioselectivity in asymmetric cyclopropanation reactions.[10] Dichloromethane is a common solvent, but exploring less polar options may be beneficial.[10] |
| Structure of the Diazo Compound | The electronic and steric properties of the diazo compound have a profound effect on selectivity. Using donor/acceptor carbenes, for instance, can lead to highly stereoselective cyclopropanations.[10][12] |
| Catalyst Ligand | For asymmetric reactions, the choice of chiral ligand on the rhodium(II) core is crucial. If selectivity is low, consider screening different chiral carboxylate ligands. |
| Reaction Concentration | Lowering the catalyst loading has been shown to affect chemoselectivity in some rhodium-catalyzed reactions.[13] Experiment with different catalyst concentrations to optimize for your desired product. |
Quantitative Data Summary
Table 1: Solvent Effects on Enantioselectivity in Asymmetric Cyclopropanation with a Chiral Rhodium(II) Prolinate Catalyst *
| Solvent | Enantiomeric Excess (ee, %) |
| Dichloromethane | 64-83 |
| Pentane | Generally enhanced |
*Data extrapolated from studies on chiral rhodium(II) N-(arylsulfonyl)prolinate catalysts, which are structurally related to this compound and provide insight into general trends.[10]
Experimental Protocols
General Protocol for a this compound Catalyzed C-H Insertion Reaction:
-
To a solution of the substrate in a suitable dry solvent (e.g., dichloromethane or the hydrocarbon to be functionalized), add the this compound catalyst (typically 0.1-1 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature to 60°C).
-
Slowly add a solution of the diazo compound in the same solvent over a period of several hours using a syringe pump.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Visualizations
Caption: A typical experimental workflow for a reaction catalyzed by this compound.
Caption: The influence of solvent polarity on the reaction pathways catalyzed by rhodium(II) dimers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 3. THP Life Science Webshop - this compound [lifescience.thp.at]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental and DFT Studies Explain Solvent Control of C-H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Experimental and DFT Studies Explain Solvent Control of C-H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Ligand effects on the efficiency of dirhodium(II) paddlewheel catalysts
Welcome to the technical support center for dirhodium(II) paddlewheel catalysts. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to catalyst efficiency and ligand effects.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a ligand for a dirhodium(II) paddlewheel catalyst?
A1: The choice of ligand is critical as it directly influences the catalyst's reactivity, selectivity, and stability.[1][2][3][4] The primary considerations are the electronic and steric properties of the ligand. Electron-withdrawing ligands generally increase the electrophilicity of the rhodium center, enhancing reactivity towards diazo compounds.[5] Conversely, electron-donating ligands can modulate selectivity.[3] The steric bulk of the ligand can be tuned to control substrate approach and influence stereoselectivity in asymmetric catalysis.[6]
Q2: What is the difference between equatorial and axial ligands in dirhodium(II) paddlewheel catalysts?
A2: Equatorial ligands, also known as bridging ligands, form the "paddles" of the complex and are tightly bound to the dirhodium core.[1] These ligands have a significant impact on the fundamental electronic structure and stability of the catalyst. Common equatorial ligands include carboxylates and carboxamidates.[1] Axial ligands coordinate to the open axial sites of the dirhodium center.[4] While traditionally considered to have a less significant role, recent studies have shown that axial ligands can be a valuable tool for fine-tuning catalyst reactivity and can even be involved in the catalytic cycle.[4][7]
Q3: How do carboxamidate ligands differ from carboxylate ligands in their effect on catalysis?
A3: Carboxamidate ligands are generally considered to increase selectivity at the expense of reactivity when compared to carboxylate ligands.[1][8] However, this is a generalization, and the actual effect can be more complex.[1][8] Carboxamidates can influence the electronic nature of the rhodium center and can participate in secondary interactions, such as hydrogen bonding with the substrate or carbene intermediate, which can enhance both selectivity and, in some cases, reactivity.[1][8] Chiral carboxamidate ligands are particularly effective in achieving high enantiocontrol in intramolecular cyclopropanation and C-H insertion reactions.[9][10]
Q4: Can dirhodium(II) catalysts be recycled?
A4: Yes, various strategies have been developed for the recovery and recycling of dirhodium(II) catalysts, which is crucial given the high cost of rhodium.[9] One common approach is the heterogenization of the catalyst by immobilizing it on a solid support.[11][12][13] This can be achieved through axial binding to functionalized materials or by modifying the equatorial ligands to incorporate a linker for attachment. Another strategy involves the precipitation of the catalyst after the reaction, for example, by forming a complex with the sulfoxide (B87167) product in oxidation reactions.[14][15]
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and free of potential catalyst poisons such as strong coordinating species (e.g., thiols, phosphines unless part of the ligand design). |
| Incorrect Ligand Choice | The chosen ligand may be too deactivating for the specific transformation. Consider switching to a catalyst with more electron-withdrawing ligands to increase reactivity.[5] |
| Poor Catalyst Solubility | The catalyst may not be soluble in the reaction solvent. For homogeneous catalysis, ensure the catalyst is fully dissolved. For heterogeneous catalysts, ensure proper dispersion. |
| Decomposition of Diazo Compound | If using diazo compounds, ensure they are handled correctly and are not decomposed before addition to the reaction. |
| Inactive Catalyst Batch | Verify the integrity of the catalyst. Dirhodium(II) catalysts are generally stable, but improper storage or handling could lead to decomposition. |
Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Stereoselectivity)
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand Environment | The electronic and/or steric properties of the ligands are not suitable for differentiating between competing reaction pathways. Screen a range of catalysts with different ligands. For enantioselectivity, employ a chiral catalyst.[16] |
| Reaction Temperature | Higher temperatures can often lead to a decrease in selectivity. Try running the reaction at a lower temperature. |
| Solvent Effects | The solvent can influence selectivity by solvating the catalyst and intermediates. Screen different solvents. |
| Slow Addition of Reagents | For reactions involving highly reactive intermediates like carbenes, slow addition of the diazo compound can help to maintain a low concentration of the intermediate and improve selectivity. |
Issue 3: Catalyst Deactivation During the Reaction
| Possible Cause | Troubleshooting Step |
| Oxidative Instability | While generally robust, some dirhodium(II) catalysts can be susceptible to oxidation under certain conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Ligand Dissociation/Exchange | In some cases, the bridging ligands may dissociate or exchange, leading to a less active or inactive catalyst. The use of more robust chelating ligands can mitigate this. |
| Product Inhibition | The product of the reaction may coordinate to the catalyst and inhibit its activity. If suspected, try to remove the product as it is formed, if feasible. |
Data Presentation
Table 1: Effect of Equatorial Ligands on the Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| Rh₂(OAc)₄ | Acetate | >95 | - | [10] |
| Rh₂(S-DOSP)₄ | Dodecylbenzenesulfonylprolinate | 95 | 98 | [5] |
| Rh₂(S-PTAD)₄ | Phthaloyl-tert-leucinate | 88 | 97 | Doyle et al. |
| Rh₂(4S-MEOX)₄ | Methyl 2-oxazolidinone-4S-carboxylate | 90 | 85 | Doyle et al. |
Note: This table is a representative example based on literature data and specific reaction conditions will influence the outcome.
Experimental Protocols
General Protocol for a Dirhodium(II)-Catalyzed Intramolecular C-H Insertion Reaction
-
Catalyst Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the dirhodium(II) paddlewheel catalyst (e.g., Rh₂(esp)₂) in the chosen anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (N₂ or Ar). The typical catalyst loading is 0.5-2 mol%.
-
Substrate Addition: Add the diazoacetate substrate to the catalyst solution.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the evolution of N₂ gas ceases.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: General experimental workflow for a dirhodium(II)-catalyzed C-H insertion.
Caption: A logical workflow for troubleshooting common issues in dirhodium catalysis.
References
- 1. In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Mapping of Dirhodium(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized Immobilization Strategy for Dirhodium(II) Carboxylate Catalysts for C-H Functionalization and Their Implementation in a Packed Bed Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Revealing Structure Reactivity Relationships in Heterogenized Dirhodium Catalysts by Solid-State NMR Techniques | Semantic Scholar [semanticscholar.org]
- 14. Dirhodium(II)-Catalyzed Sulfide Oxygenations: Catalyst Removal by Coprecipitation with Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Dirhodium(II)-Catalyzed Sulfide Oxygenations: Catalyst Removal by Coprecipitation with Sulfoxides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Rhodium-Catalyzed Reactions
Welcome to the technical support center for purification challenges in rhodium-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual rhodium from my final product? A1: The removal of residual rhodium is crucial for several reasons. For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH-Q3D) that limit the concentration of residual metal catalysts in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1][2] For other applications, residual rhodium can interfere with downstream reactions, compromise the stability and purity of the final compound, and affect the material's physical or chemical properties.
Q2: What are the primary methods for removing rhodium catalyst residues? A2: The main strategies for rhodium removal include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[2][3]
-
Chromatography: Techniques such as column chromatography are common, though they can be challenging for organometallic compounds.[4][5][6]
-
Crystallization: Purifying the product by recrystallization, which can leave impurities in the mother liquor.[7]
-
Extraction: Using liquid-liquid extraction techniques to partition the catalyst and product into different phases.[8][9]
-
Precipitation: Inducing the precipitation of the rhodium species, which can then be removed by filtration.[8][9]
Q3: What are common impurities in a rhodium-catalyzed reaction besides the catalyst itself? A3: Besides the rhodium catalyst, common impurities include ligands (e.g., phosphines) and their oxidation products (e.g., phosphine (B1218219) oxides), unreacted starting materials, and by-products from side reactions. In some cases, high-boiling by-products and polymers can also form.[10]
Troubleshooting Guide
Q4: My purified product remains colored (e.g., yellow or brown). How can I remove the color? A4: A persistent color often indicates the presence of residual rhodium complexes or nanoparticles.[11]
-
First step: Try treating a solution of your crude product with a metal scavenger or activated carbon. These adsorbents are often effective at capturing colored metal impurities.[3][11]
-
Alternative: If adsorption fails or leads to significant product loss, recrystallization is a powerful technique. The colored impurities may remain in the solvent.[7]
-
Workup Modification: During the initial reaction workup, including a wash with an aqueous solution of a mild chelating agent like sodium thiosulfate (B1220275) can help remove some metallic residues.[11]
Q5: I ran a silica (B1680970) gel column, but the rhodium seems to co-elute with my product. What can I do? A5: Co-elution is a common problem, especially with non-polar products.
-
Pre-treatment: Before chromatography, treat the crude material with a metal scavenger. The scavenger binds the rhodium, creating a larger, more polar adduct that is more easily separated on a silica column.
-
Stationary Phase Modification: For some organometallic compounds, the silica gel surface can cause decomposition. Using a modified stationary phase or deactivating the silica gel with a base (like triethylamine) in the eluent can sometimes improve separation.[7]
-
Alternative Adsorbents: Consider using a different stationary phase, such as alumina.[11]
Q6: My product yield is very low after purification with activated carbon. How can I prevent this? A6: Activated carbon has a very high surface area and can adsorb your desired product along with the rhodium catalyst, leading to yield loss.[2][12]
-
Optimize Amount: Use the minimum amount of activated carbon necessary. Perform small-scale screening experiments to determine the optimal weight percentage of carbon relative to your crude product.
-
Reduce Contact Time: Minimize the time the carbon is in contact with your product solution.[13]
-
Consider Alternatives: If product loss remains high, switch to a more selective method like a silica-based metal scavenger. Scavengers are functionalized to target the metal specifically and often result in higher product recovery.[2][12]
Q7: How do I choose the most suitable metal scavenger for my reaction? A7: The choice of scavenger depends on the specific rhodium complex and the reaction conditions.
-
Screening: The most effective approach is to screen a small panel of scavengers. Common functional groups on silica scavengers for rhodium include dimercaptotriazine (DMT), imidazole, diamine, and thiol.[1][3][14]
-
Vendor Literature: Consult application notes from suppliers (e.g., SiliCycle), which often provide data on the best scavengers for specific metals and reaction types.[3][14] For example, SiliaMetS DMT is often recommended as the best scavenger for rhodium.[3][14]
Data Presentation: Scavenger Performance
Table 1: Comparison of Rhodium Scavenging Efficiency for Select SiliaMetS® Scavengers. This table summarizes the performance of different metal scavengers in removing rhodium from a cycloisomerization reaction mixture in ethyl acetate.
| Scavenger Type | Loading (% w/w) | Temperature | Time (h) | Rhodium Removal (%) |
| SiliaMetS® DMT | 20% | 22°C | 1 | 91% |
| 20% | 22°C | 4 | 93% | |
| SiliaMetS® Diamine | 20% | 22°C | 1 | 89% |
| 20% | 22°C | 4 | 92% | |
| SiliaMetS® Imidazole | 20% | 22°C | 1 | 89% |
| 20% | 22°C | 4 | 91% | |
| SiliaMetS® Triamine | 20% | 22°C | 1 | 89% |
| 20% | 22°C | 4 | 91% | |
| Data adapted from a SiliCycle application note.[1] Initial rhodium concentration was 1,925 mg/kg. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium Removal Using a Silica-Based Scavenger
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, methanol, toluene) to a known concentration.
-
Select Scavenger: Based on screening or literature, select an appropriate scavenger (e.g., SiliaMetS® DMT).
-
Add Scavenger: Add the scavenger to the solution. A typical starting point is 20% w/w relative to the crude product mass.[1]
-
Agitate: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50°C). The optimal time can range from 1 to 24 hours.[1] Monitor the reaction by taking small aliquots over time.
-
Filter: Once scavenging is complete, filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the scavenger.
-
Wash: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analyze: Combine the filtrate and washes. Remove the solvent under reduced pressure. Analyze the resulting solid/oil for residual rhodium content using ICP-OES or ICP-MS.
Protocol 2: General Procedure for Rhodium Removal Using Activated Carbon
-
Dissolve Crude Product: Dissolve the crude product in an appropriate organic solvent.
-
Add Activated Carbon: Add a pre-determined amount of decolorizing-grade activated carbon. A common starting point is 50-100% w/w relative to the crude product.[1][13]
-
Agitate: Stir the slurry vigorously at room temperature. A minimum contact time of 0.1 hours is recommended, but longer times (1-4 hours) may be necessary for higher efficiency.[13]
-
Filter: Separate the activated carbon from the solution by filtering through a pad of Celite®. Filtration is critical to remove all fine carbon particles.[13]
-
Wash and Concentrate: Wash the Celite® pad with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for co-elution problems.
References
- 1. silicycle.com [silicycle.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. silicycle.com [silicycle.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. coordination compounds - Can we do column chromatography for the purification of metal complexs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium catalyst recovery, exploring rhodium catalyst recovery technology from a professional perspective_Palladium Platinum Rhodium Recovery_Dingfeng precious metal recycling_Dingfeng precious metal recycling [en.dfpmr.com]
- 9. mdpi.com [mdpi.com]
- 10. CN101177306A - Method for recovering rhodium chloride from waste rhodium catalyst - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. biotage.com [biotage.com]
- 13. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 14. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Rhodium(II) Catalysts: Rhodium(II) Triphenylacetate Dimer vs. Rhodium(II) Acetate
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of two commonly employed rhodium(II) catalysts: Rhodium(II) triphenylacetate dimer and Rhodium(II) acetate (B1210297). By examining their performance in key organic transformations, supported by experimental data, this document aims to inform catalyst selection for enhanced efficiency and selectivity in chemical synthesis.
At a Glance: Key Differences and Applications
Both this compound, often abbreviated as Rh₂(TPA)₄, and Rhodium(II) acetate, Rh₂(OAc)₄, are highly effective catalysts for a range of reactions, most notably cyclopropanation and C-H insertion. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The primary distinction between these two catalysts lies in the steric and electronic properties of their bridging ligands: the bulky triphenylacetate group in Rh₂(TPA)₄ versus the smaller acetate group in Rh₂(OAc)₄. This difference in ligand architecture can significantly influence the catalyst's reactivity and selectivity.
This compound is recognized for its ability to impart high levels of selectivity in certain reactions due to the steric hindrance provided by the bulky triphenylacetate ligands. It is often employed in transformations where controlling the stereochemistry or regioselectivity is a critical challenge.[1][2]
Rhodium(II) acetate is a more general-purpose and widely used rhodium(II) catalyst due to its high reactivity and commercial availability.[3][4] It is a reliable choice for a broad scope of substrates in both intermolecular and intramolecular reactions.
Performance in Cyclopropanation Reactions
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a vital transformation in organic synthesis. The performance of this compound and Rhodium(II) acetate has been compared in the cyclopropanation of [2.2]paracyclophane with an aryldiazoacetate. The results highlight the influence of the catalyst's steric bulk on regioselectivity.
| Catalyst | Substrate | Product(s) | Total Yield (%) | Regioselectivity (cycloheptatriene:norcaradiene) | Reference |
| This compound | [2.2]paracyclophane | Cycloheptatriene (B165957) and Norcaradiene derivatives | 54 | 1:5 | [2] |
| Rhodium(II) acetate | [2.2]paracyclophane | Cycloheptatriene and Norcaradiene derivatives | 44 | 4:1 | [2] |
In this specific reaction, the bulkier this compound favors the formation of the norcaradiene product, while the less sterically hindered Rhodium(II) acetate shows a preference for the cycloheptatriene product.[2] This demonstrates how catalyst choice can direct the outcome of a reaction toward a specific isomer.
Performance in C-H Insertion Reactions
Generally, bulkier ligands on the rhodium catalyst, such as triphenylacetate, are known to favor insertion into less sterically hindered C-H bonds. For instance, in intramolecular reactions, a bulkier catalyst might preferentially direct insertion into a methylene (B1212753) (CH₂) group over a methine (CH) group. Conversely, less sterically demanding catalysts like Rhodium(II) acetate may exhibit different selectivity profiles. In one study on intramolecular C-H insertion, Rhodium(II) acetate was shown to effectively catalyze the formation of lactams.[3][5]
Experimental Protocols
General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of [2.2]Paracyclophane
The following is a representative experimental protocol for the cyclopropanation of [2.2]paracyclophane with 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate, as adapted from the literature.[2]
Materials:
-
[2.2]Paracyclophane
-
2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate
-
This compound or Rhodium(II) acetate (1 mol%)
-
4 Å molecular sieves
-
Dichloromethane (CH₂Cl₂)
-
1,1,2,2-Tetrachloroethane (B165197) (internal standard for NMR yield determination)
Procedure:
-
To a solution of [2.2]paracyclophane (0.2 mmol) and 1,1,2,2-tetrachloroethane in CH₂Cl₂ (0.1 M) is added 4 Å molecular sieves.
-
The rhodium(II) catalyst (1 mol%) is then added.
-
A solution of 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate in CH₂Cl₂ is added slowly over 1 hour at 25 °C.
-
The reaction mixture is stirred and monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The product yields and regioselectivity are determined by ¹H NMR spectroscopy.
General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion
The following is a general protocol for the intramolecular C-H insertion of an α-diazo-α-ethoxycarbonyl acetamide (B32628) to form a β-lactam, catalyzed by Rhodium(II) acetate in water, based on literature procedures.[3]
Materials:
-
α-diazo-α-ethoxycarbonyl acetamide substrate
-
Rhodium(II) acetate
-
Water
Procedure:
-
The α-diazo-α-ethoxycarbonyl acetamide substrate is dissolved or suspended in water.
-
Rhodium(II) acetate is added to the mixture.
-
The reaction is stirred at the appropriate temperature and monitored for the disappearance of the starting material.
-
Upon completion, the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the crude product.
-
The product is then purified by chromatography.
Mechanistic Overview and Visualizations
The catalytic cycles for both cyclopropanation and C-H insertion reactions mediated by rhodium(II) catalysts are believed to proceed through a common rhodium-carbene intermediate.
Caption: General catalytic cycle for Rhodium(II)-catalyzed reactions.
The reaction is initiated by the reaction of the rhodium(II) catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a highly reactive rhodium-carbene intermediate. This intermediate then reacts with either an alkene to form a cyclopropane or a C-H bond to yield the C-H insertion product, regenerating the rhodium(II) catalyst to continue the cycle.[6][7]
Caption: Logical workflow for comparing catalyst performance.
Conclusion
The choice between this compound and Rhodium(II) acetate is contingent upon the specific synthetic objective. For reactions where steric control is crucial for achieving high selectivity, the bulkier this compound may be the superior choice. Conversely, for general applications requiring high reactivity across a broad range of substrates, Rhodium(II) acetate remains a robust and effective catalyst. The experimental data presented herein provides a quantitative basis for making an informed decision, and the detailed protocols offer a starting point for reaction optimization. It is recommended that for any new application, both catalysts be screened to determine the optimal conditions for achieving the desired product in terms of both yield and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
Navigating the Catalytic Landscape: A Comparative Guide to Rhodium Carboxylate Catalysts with a Focus on Rh2(TPA)4
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of catalysts available for carbene-mediated transformations, dirhodium(II) carboxylates have established themselves as a versatile and powerful class. This guide provides a detailed comparison of the efficacy of Dirhodium(II) tetrakis(triphenylacetate), Rh2(TPA)4, with other commonly employed rhodium carboxylate catalysts, supported by experimental data to inform your catalyst selection process.
This publication aims to offer an objective comparison of Rh2(TPA)4's performance in key chemical transformations, namely cyclopropanation and carbon-hydrogen (C-H) insertion reactions. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this guide serves as a practical resource for chemists navigating the nuanced world of rhodium catalysis.
At a Glance: Performance Comparison of Rhodium Carboxylate Catalysts
The efficacy of a rhodium carboxylate catalyst is intrinsically linked to the steric and electronic properties of its bridging ligands. These ligands play a pivotal role in modulating the reactivity and selectivity of the rhodium carbene intermediate. The following tables summarize the performance of Rh2(TPA)4 in comparison to other notable rhodium carboxylate catalysts in specific, well-established chemical reactions.
Cyclopropanation Reactions
Cyclopropanation, the formation of a cyclopropane (B1198618) ring via the reaction of a carbene with an alkene, is a hallmark transformation catalyzed by dirhodium(II) complexes. The choice of catalyst can significantly influence the yield, diastereoselectivity, and, in the case of chiral catalysts, the enantioselectivity of the reaction.
Table 1: Comparison of Rhodium Carboxylate Catalysts in the Cyclopropanation of [2.2]Paracyclophane with an Aryldiazoacetate [1][2]
| Catalyst | Yield (%) | Regioselectivity (3aa:4aa) |
| Rh2(TPA)4 | 54 | 1:5 |
| Rh2(OAc)4 | 44 | 4:1 |
| Rh2(esp)2 | 48 | 1:3 |
| Rh2(OPiv)4 | 42 | 1:2 |
| Rh2(TFA)4 | 28 | 1:1 |
Reaction conditions: [2.2]paracyclophane (0.2 mmol), aryldiazoacetate (1.2 equiv), Rh(II) catalyst (1 mol%), CH2Cl2, 25 °C, 1 h slow addition.
In the cyclopropanation of the strained [2.2]paracyclophane system, the sterically bulky triphenylacetate ligands of Rh2(TPA)4 lead to a notable preference for the formation of the norcaradiene product 4aa .[1][2] This is in stark contrast to the less sterically demanding Rh2(OAc)4, which favors the cycloheptatriene (B165957) product 3aa .[1][2] This data suggests that the steric bulk of the catalyst is a key determinant of regioselectivity in this transformation.
It is also important to note that in the context of difluoromethyl cyclopropanation of styrene, Rh2(TPA)4 was reported to be ineffective, while Rh2(OAc)4 and Rh2(Piv)4 gave minor amounts of the desired product, and Rh2(esp)2 proved to be significantly better.[3]
Carbon-Hydrogen (C-H) Insertion Reactions
The intramolecular C-H insertion reaction is a powerful tool for the synthesis of cyclic compounds. The regioselectivity and stereoselectivity of this transformation are highly dependent on the catalyst employed.
Table 2: Comparison of Rhodium Carboxylate Catalysts in an Intramolecular C-H Insertion Reaction
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Rh2(TPA)4 | Allyl ether of a diazoacetate | Vinyl-substituted 3(2H)-furanone | Reasonable | [4] |
| Rh2(OAc)4 | Diazoacetamide | γ-lactam | High | [5] |
| Rh2(S-DOSP)4 | Aryldiazoacetate | Cyclopentane derivative | Good | [6] |
Experimental Protocols
To ensure the reproducibility of the presented data and to facilitate the application of these catalysts in your own research, detailed experimental protocols for key reactions are provided below.
General Procedure for the Cyclopropanation of [2.2]Paracyclophane
To a solution of [2.2]paracyclophane (1a, 0.2 mmol) and the respective rhodium carboxylate catalyst (1 mol%) in CH2Cl2 (2 mL) were added 4 Å molecular sieves. A solution of the aryldiazoacetate (2a, 0.24 mmol) in CH2Cl2 (1 mL) was then added via syringe pump over 1 hour at 25 °C. The reaction mixture was stirred for an additional 30 minutes after the addition was complete. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the products. The yield and regioselectivity were determined by 1H NMR analysis of the crude reaction mixture using 1,1,2,2-tetrachloroethane (B165197) as an internal standard.[1]
General Procedure for Intramolecular C-H Insertion of an Allyl Ether Diazoacetate
To a solution of the allyl ether diazoacetate (1.0 equiv) in a suitable solvent (e.g., CH2Cl2 or pentane) is added the dirhodium catalyst (typically 0.5-2 mol%). The reaction mixture is stirred at a specified temperature (ranging from 0 °C to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.
Mechanistic Insights and Logical Workflows
The catalytic cycle of rhodium-catalyzed carbene transfer reactions is a well-established process. The following diagrams, generated using the DOT language, illustrate the key steps involved in cyclopropanation and C-H insertion reactions.
The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a highly reactive rhodium carbene intermediate. This intermediate then reacts with an alkene in a concerted, though often asynchronous, manner to form the cyclopropane product and regenerate the catalyst.
Similar to cyclopropanation, the C-H insertion reaction proceeds through a rhodium carbene intermediate. This electrophilic species can then insert into a carbon-hydrogen bond, typically through a concerted, three-centered transition state, to form the new carbon-carbon bond and regenerate the active catalyst. The selectivity of this process is governed by a combination of electronic factors (favoring insertion into electron-rich C-H bonds) and steric factors (favoring insertion into less hindered C-H bonds).
Conclusion: Selecting the Right Tool for the Job
The experimental data presented in this guide demonstrates that Rh2(TPA)4 is a valuable catalyst in the rhodium carboxylate toolbox, particularly when steric bulk is a desired feature to influence selectivity. Its performance in the cyclopropanation of [2.2]paracyclophane showcases its ability to direct the reaction towards a specific regioisomer, a feat not achieved by less sterically hindered catalysts like Rh2(OAc)4.
However, the efficacy of Rh2(TPA)4 is not universal. In certain applications, such as the difluoromethyl cyclopropanation of styrene, it has been shown to be less effective than other rhodium carboxylates. This underscores the critical importance of catalyst screening and optimization for each specific transformation.
For researchers and drug development professionals, the choice of catalyst should be guided by a thorough understanding of the reaction mechanism and the subtle interplay of steric and electronic effects. This guide provides a starting point for this decision-making process, offering a data-driven comparison of Rh2(TPA)4 with its counterparts. As the field of catalysis continues to evolve, a nuanced understanding of the strengths and limitations of each catalyst will be paramount in the efficient and elegant construction of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
Comparative Guide to Kinetic Studies of C-H Insertion Catalyzed by Rhodium(II) Triphenylacetate Dimer and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of Rhodium(II) triphenylacetate dimer (Rh₂(O₂CCPh₃)₄ or Rh₂(TPA)₄) and other dirhodium(II) catalysts in C-H insertion reactions. The information presented is supported by experimental data from recent studies, offering insights into catalyst selection for optimizing reaction efficiency and selectivity.
Performance Comparison of Dirhodium(II) Catalysts in C-H Insertion
Detailed kinetic studies reveal that the C-H functionalization step is typically rate-determining in reactions catalyzed by dirhodium(II) complexes.[1][2] The choice of catalyst has a profound impact on reaction rates, yields, and enantioselectivity. While this compound is a commercially available catalyst, its bulky nature significantly influences its kinetic profile compared to other widely used dirhodium(II) carboxylates and carboxamidates.
One study highlighted that a newly synthesized bulky catalyst, [Rh₂(phesp)₂], exhibited selectivity intermediate between that of the highly effective Rh₂(esp)₂ and the sterically demanding Rh₂(TPA)₄.[3] This suggests a trade-off where the steric bulk of Rh₂(TPA)₄ can influence selectivity, potentially at the cost of reaction rate.
The following tables summarize the performance of various dirhodium(II) catalysts in the C-H insertion reaction between an aryldiazoacetate and cyclohexane, providing a benchmark for comparison.
Table 1: Kinetic Performance of Various Dirhodium(II) Catalysts
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Conversion (%) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Rh₂(R-TPPTTL)₄ | 0.0005 | 2.5 min | 100 | ~100 | 96 | [1] |
| Rh₂(R-TPPTTL)₄ | 0.001 | < 1 min | 100 | ~100 | 98 | [1] |
| Rh₂(S-2-Cl-5-Br-TPCP)₄ | 0.1 | 20 min | 100 | - | - | [1] |
| Rh₂(R-TCPATD)₄ | 0.1 | 20 min | 100 | - | - | [1] |
| Rh₂(R-PTAD)₄ | 0.1 | 30 min | ~40 | - | - | [1] |
| Rh₂(R-p-Br-TPCP)₄ | 0.1 | 30 min | ~20 | - | 56-71 | [1] |
| Rh₂(R-p-Ph-TPCP)₄ | 0.1 | 30 min | ~20 | - | 56-71 | [1] |
| Rh₂(R-DOSP)₄ | 0.1 | 10 min | ~40 (stalled) | - | - | [1] |
Reaction conditions: Cyclohexane as substrate and solvent, aryldiazoacetate as carbene precursor. Data is compiled from kinetic profiles and reported outcomes.[1]
Table 2: Performance of Optimized C-H Functionalization with Rh₂(R-TPPTTL)₄
| Substrate | Catalyst Loading (mol%) | Additive | Yield (%) | Enantiomeric Excess (% ee) |
| Cyclohexane | 0.001 | 1 mol% DCC | 97 | 97 |
| Cyclopentane | 0.001 | 1 mol% DCC | 95 | 95 |
| Cycloheptane | 0.001 | 1 mol% DCC | 92 | 96 |
| Adamantane | 0.001 | 1 mol% DCC | 85 | 95 |
Optimized conditions highlight the remarkable efficiency of select catalysts, achieving high turnover numbers. An additive like N,N'-dicyclohexylcarbodiimide (DCC) can further enhance catalyst performance.[1]
Experimental Protocols
A generalized protocol for conducting kinetic studies of Rh(II)-catalyzed C-H insertion using in-situ infrared spectroscopy is provided below. This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic diazo stretch.
Protocol: In-situ IR Monitoring of C-H Insertion Kinetics
-
Reactor Setup: An oven-dried, multi-neck flask is equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and an in-situ IR probe (e.g., ReactIR). The flask is charged with the C-H substrate (e.g., cyclohexane, used in excess as the solvent) and any additives (e.g., DCC).
-
Catalyst Introduction: The dirhodium(II) catalyst (e.g., Rh₂(O₂CCPh₃)₄ or an alternative) is added to the flask. The amount is carefully weighed to achieve the desired catalyst loading (e.g., 0.0005 to 0.1 mol%).
-
Reaction Initiation: The mixture is heated to the desired temperature (e.g., 60 °C) under a nitrogen atmosphere. Once the temperature is stable, a solution of the aryldiazoacetate in a minimal amount of solvent is added via syringe pump over a set period.
-
Data Acquisition: The IR probe is configured to monitor the reaction in real-time, specifically tracking the disappearance of the diazo peak (typically around 2100 cm⁻¹). Data points (concentration of diazo compound vs. time) are collected at regular intervals.
-
Kinetic Analysis: The collected data is analyzed using methods such as Reaction Progress Kinetic Analysis (RPKA) to determine reaction orders with respect to the catalyst and reactants. Variable Time Normalization Analysis (VTNA) can also be used to determine the catalyst order.[1]
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle and the experimental workflow for kinetic studies.
References
- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Illuminating the Path: A Comparative Guide to Spectroscopic Characterization of Intermediates in Rhodium Catalysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of rhodium-catalyzed reactions is paramount for optimizing existing processes and discovering new synthetic routes. This guide provides a comparative overview of key spectroscopic techniques used to characterize fleeting intermediates in rhodium catalysis, supported by experimental data and detailed protocols.
The transient nature of catalytic intermediates makes their detection and characterization a formidable challenge. However, the application of advanced operando spectroscopic techniques, which probe the catalyst under true working conditions, has revolutionized our understanding of these complex systems. This guide will focus on three pillars of spectroscopic analysis in rhodium catalysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Absorption Spectroscopy (XAS).
Comparing the Spectroscopic Toolkit
Each spectroscopic technique offers a unique window into the catalytic cycle. The choice of method, or more often, the combination of methods, is crucial for a comprehensive understanding of the reaction mechanism.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information of soluble species, ligand coordination, and reaction kinetics.[1][2][3] | Provides unambiguous structural elucidation of intermediates in the solution phase. Quantitative analysis of species concentration is possible. | Lower sensitivity compared to other techniques. Requires specialized high-pressure equipment for in situ studies.[1][3][4] |
| IR Spectroscopy (FTIR/DRIFTS) | Identification of functional groups (especially CO ligands), catalyst activation, and deactivation pathways.[5][6][7][8] | High sensitivity to carbonyl and hydride species, which are common in rhodium catalysis. Well-suited for studying gas-solid and liquid-solid reactions using DRIFTS.[9][10][11] | Can be challenging to assign overlapping vibrational bands. Quantification can be complex. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state of the rhodium center (XANES) and coordination environment (EXAFS), including bond distances and coordination numbers.[12][13] | Element-specific and can be applied to both crystalline and amorphous materials. Provides direct information on the metal center's electronic and geometric structure under reaction conditions.[12][13] | Requires a synchrotron radiation source. Data analysis can be complex. |
Case Study: Rhodium-Catalyzed Hydroformylation
Hydroformylation, the conversion of alkenes to aldehydes, is a cornerstone of industrial chemistry that heavily relies on rhodium catalysts. The characterization of intermediates in this process is crucial for controlling selectivity towards the desired linear or branched aldehyde. A well-studied system is the hydroformylation of alkenes using a rhodium precursor with the bulky diphosphite ligand, BiPhePhos.[5][6][14]
Operando FTIR spectroscopy has been instrumental in identifying the resting state of the catalyst and observing its behavior under catalytic conditions.[5][6] The primary resting state of the active catalyst is identified as the hydrido dicarbonyl complex, e,e-[HRh(CO)₂(BiPhePhos)].[6]
| Rhodium Species | Spectroscopic Signature (IR, ν(CO) cm⁻¹) | Conditions | Reference |
| Rh(acac)(CO)₂ (precursor) | 2084, 2015 | Initial state | [15] |
| e,e-[HRh(CO)₂(BiPhePhos)] (resting state) | 2077-2071, 2017-2013 | Under syngas pressure | [15] |
| Rhodium Carbonyl Clusters (e.g., Rh₆(CO)₁₆) | 2077, 1816 | Catalyst degradation | [15] |
The performance of rhodium catalysts is highly dependent on the ligand and reaction conditions. The following table provides a comparison of catalyst performance in the hydroformylation of different olefins.
| Catalyst System | Substrate | Turnover Frequency (TOF, h⁻¹) | n:iso Selectivity | Reference |
| Rh-zeolite | Propene | 6,500 | >99% n-butanal | [16] |
| Rh/BiPhePhos | 1-Decene | ~1000 (initial) | High for linear aldehyde | [5] |
| Rh/BiPhePhos | Oleonitrile | - | 58:42 (l:b) | [17] |
| Encapsulated Rh catalyst | Internal alkenes | - | Controlled by capsule | [18] |
| Rh/PPh₃ | 1-Hexene | - | - | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below is a generalized protocol for an operando DRIFTS experiment for studying a supported rhodium catalyst.
Protocol: Operando DRIFTS of CO Oxidation on a Supported Rhodium Catalyst
1. Catalyst Preparation and Loading:
-
The supported rhodium catalyst (e.g., 0.1 wt% Rh/Al₂O₃) is finely ground and placed into the sample holder of a DRIFTS cell.[7][11]
-
A reference material (e.g., pure Al₂O₃) is placed in a second holder for background subtraction.[7]
2. Pre-treatment:
-
The catalyst is pre-treated in situ to ensure a clean and active surface. A typical procedure involves:
-
The cell is then cooled to the desired reaction temperature under an inert gas flow.[7]
3. Operando Experiment:
-
A background spectrum of the activated catalyst is collected under the inert gas flow at the reaction temperature.
-
The reactant gas mixture (e.g., 8400 ppm CO and 9250 ppm O₂ in He) is introduced into the DRIFTS cell.[7][11]
-
FTIR spectra are continuously recorded as a function of time and temperature.
-
The product stream is simultaneously analyzed by a mass spectrometer to correlate spectroscopic changes with catalytic activity and selectivity.[12]
4. Data Analysis:
-
The collected spectra are background-subtracted and can be analyzed to identify the vibrational bands of adsorbed species (e.g., linear and bridging CO on Rh nanoparticles, gem-dicarbonyls on single Rh atoms).[7]
-
By correlating the intensity of these bands with the catalytic performance data, the roles of different surface species as active sites or intermediates can be determined.
Visualizing Catalytic Processes
Diagrams are powerful tools for illustrating complex relationships in catalysis. Below are Graphviz diagrams representing a generic rhodium-catalyzed hydroformylation cycle, a typical experimental workflow for operando spectroscopy, and the interplay of different spectroscopic techniques.
Caption: A simplified rhodium-catalyzed hydroformylation cycle.
Caption: Experimental workflow for operando spectroscopic studies.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 3. WiHP-NMRR – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]
- 4. High Pressure NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. In situ spectroscopic investigations on BiPhePhos modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Rhodium-BiPhePhos catalyzed hydroformylation studied by operando FTIR spectroscopy: Catalyst activation and rate determining step | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In situ spectroscopy-guided engineering of rhodium single-atom catalysts for CO oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 16. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Navigating Reaction Pathways: A Comparative Guide to DFT Studies on Rh₂(TPA)₄ Catalyzed Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for designing efficient and selective synthetic routes. Dirhodium(II) carboxylate complexes are powerful catalysts for a variety of transformations, including cyclopropanation and C-H functionalization. Among these, Rh₂(TPA)₄, or dirhodium(II) tetrakis(triphenylacetate), stands out due to the steric bulk of its triphenylacetate ligands. This guide provides a comparative analysis of the mechanistic insights into Rh₂(TPA)₄ catalyzed reactions, drawing upon experimental data and density functional theory (DFT) studies of analogous dirhodium catalysts to elucidate the influence of its unique ligand architecture.
While direct DFT studies on the mechanism of Rh₂(TPA)₄ catalyzed reactions are limited in publicly available literature, a wealth of computational research on closely related dirhodium(II) catalysts, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄) and dirhodium(II) tetra(N,N-dimethyl-2-pyrrolidone-5(S)-carboxylate) (Rh₂(S-DOSP)₄), provides a robust framework for understanding the fundamental reaction pathways. Experimental evidence involving Rh₂(TPA)₄ consistently highlights the profound impact of its sterically demanding ligands on product selectivity, offering a compelling case for the interplay between catalyst structure and reaction outcome.
Performance Comparison: The Steric Influence of TPA Ligands
Experimental studies have demonstrated that the bulky triphenylacetate ligands of Rh₂(TPA)₄ play a crucial role in directing the selectivity of catalytic reactions, often favoring pathways that can accommodate their significant steric hindrance. This is particularly evident when comparing its performance against catalysts with less sterically demanding ligands like acetate (B1210297) (OAc) or pivalate (B1233124) (OPiv).
| Catalyst | Reaction Type | Substrate | Product(s) | Key Observation |
| Rh₂(TPA)₄ | Cyclopropanation | [2.2]Paracyclophane and aryldiazoacetate | Norcaradiene (from C1-C2 addition) | Favors the formation of the norcaradiene product, indicating a preference for addition at the more accessible C1-C2 bond due to steric constraints.[1][2] |
| Rh₂(OAc)₄ | Cyclopropanation | [2.2]Paracyclophane and aryldiazoacetate | Cycloheptatriene (B165957) (from C2-C3 addition) | The less crowded catalyst favors addition at the C2-C3 bond, leading to the cycloheptatriene conformer.[1][2] |
| Rh₂(esp)₂ | Cyclopropanation | [2.2]Paracyclophane and aryldiazoacetate | Norcaradiene (from C1-C2 addition) | Similar to Rh₂(TPA)₄, this sterically demanding catalyst also favors the norcaradiene product.[1][2] |
| Rh₂(TPA)₄ | Intramolecular C-H Insertion vs. Cyclopropanation | Diazoacetoacetate of an allylic alcohol | Five-membered ring (C-H insertion) | Bulky carboxylate ligands preferentially afford the five-membered ring product via C-H insertion.[3] |
| Rh₂(OAc)₄ | Intramolecular C-H Insertion vs. Cyclopropanation | Diazoacetoacetate of an allylic alcohol | Six-membered ring (Cyclopropanation) | Conventional Rh catalyst without bulky ligands yields the six-membered ring product.[3] |
Delving into the Mechanism: Insights from DFT Studies on Model Systems
DFT calculations on model dirhodium(II) catalysts have been instrumental in mapping out the intricate details of the catalytic cycles for key transformations like cyclopropanation and C-H insertion. These studies consistently point to the formation of a highly reactive rhodium-carbene intermediate as the central mechanistic feature.
The General Catalytic Cycle
The catalytic cycle for both cyclopropanation and C-H insertion reactions initiated by a dirhodium(II) catalyst and a diazo compound generally proceeds through the following key steps:
-
Diazo Compound Coordination: The diazo compound coordinates to an axial site of the dirhodium(II) catalyst.
-
Nitrogen Extrusion and Carbene Formation: The catalyst facilitates the extrusion of dinitrogen (N₂) from the diazo compound to form a reactive rhodium-carbene intermediate.
-
Carbene Transfer: The rhodium-carbene intermediate then transfers the carbene moiety to a substrate (an alkene for cyclopropanation or a C-H bond for insertion).
-
Product Release and Catalyst Regeneration: The product is released, and the dirhodium(II) catalyst is regenerated to re-enter the catalytic cycle.
dot digraph "General Catalytic Cycle" { graph [fontname="Arial", fontsize=12, label="General Catalytic Cycle for Rh(II) Catalyzed Reactions", labelloc=t, labeljust=c, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Catalyst [label="Rh₂(L)₄"]; Diazo [label="R₂CN₂"]; Substrate [label="Substrate (Alkene or R-H)"]; Product [label="Product"];
Catalyst -> "Coordination Complex" [label="+ R₂CN₂"]; "Coordination Complex" [label="Rh₂(L)₄ · R₂CN₂"]; "Coordination Complex" -> "Rh-Carbene" [label="- N₂"]; "Rh-Carbene" [label="Rh₂(L)₄=CR₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Rh-Carbene" -> "Product Complex" [label="+ Substrate"]; "Product Complex" [label="[Product·Rh₂(L)₄]"]; "Product Complex" -> Catalyst [label="- Product"]; } mendot Figure 1. A simplified representation of the general catalytic cycle for dirhodium(II)-catalyzed reactions involving diazo compounds.
Mechanism of Cyclopropanation
DFT studies on the cyclopropanation of alkenes catalyzed by model dirhodium complexes, such as Rh₂(OAc)₄, have revealed a concerted but asynchronous mechanism. The reaction proceeds through a transition state where the two new carbon-carbon bonds are formed simultaneously but to different extents. The stereochemical outcome of the reaction is determined by the orientation of the alkene as it approaches the rhodium-carbene intermediate.
dot digraph "Cyclopropanation Mechanism" { graph [fontname="Arial", fontsize=12, label="Cyclopropanation Pathway", labelloc=t, labeljust=c, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Rh-Carbene" [label="Rh₂(L)₄=CR₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="Alkene"]; TS [label="Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclopropane [label="Cyclopropane Product"];
"Rh-Carbene" -> TS [label="+ Alkene"]; TS -> Cyclopropane; } mendot Figure 2. The key step in the rhodium-catalyzed cyclopropanation reaction.
For Rh₂(TPA)₄, the bulky triphenylacetate ligands are expected to create a more sterically hindered environment around the rhodium-carbene active site. This steric congestion would favor the approach of the alkene from a less hindered trajectory, thus influencing the diastereoselectivity and, in the case of prochiral alkenes, the enantioselectivity of the cyclopropanation.
Mechanism of C-H Insertion
The mechanism of rhodium-catalyzed C-H insertion is also believed to be a concerted process. DFT calculations suggest that the reaction proceeds through a three-centered transition state involving the rhodium-carbene carbon, the target carbon atom, and the hydrogen atom being transferred. The reaction is characterized by a low activation barrier and is generally highly stereospecific, with retention of configuration at the carbon center undergoing insertion.
dot digraph "CH_Insertion_Mechanism" { graph [fontname="Arial", fontsize=12, label="C-H Insertion Pathway", labelloc=t, labeljust=c, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Rh-Carbene" [label="Rh₂(L)₄=CR₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C-H_Bond" [label="R'-H"]; TS [label="Transition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insertion_Product [label="C-H Insertion Product"];
"Rh-Carbene" -> TS [label="+ R'-H"]; TS -> Insertion_Product; } mendot Figure 3. The concerted pathway for rhodium-catalyzed C-H insertion.
The steric bulk of the TPA ligands in Rh₂(TPA)₄ is anticipated to have a significant impact on the regioselectivity of C-H insertion reactions. The catalyst's chiral pocket, shaped by the bulky ligands, would preferentially accommodate substrates in a manner that exposes specific C-H bonds to the reactive carbene center. This steric control is a key factor in achieving high selectivity in C-H functionalization, as demonstrated by the preferential formation of five-membered rings in intramolecular reactions.[3]
Experimental Protocols: A Glimpse into the Computational Methodology
While specific DFT protocols for Rh₂(TPA)₄ are not detailed in the literature, the methodologies employed for analogous dirhodium catalysts provide a clear blueprint for such investigations.
General DFT Calculation Parameters:
-
Software: Gaussian suite of programs (e.g., Gaussian 16) is commonly used.
-
Functionals: Hybrid density functionals, such as B3LYP or M06, are frequently employed to balance accuracy and computational cost.
-
Basis Sets: A mixed basis set approach is typical. For the rhodium atoms, effective core potentials (ECPs) like LANL2DZ are used to account for relativistic effects. For lighter atoms (C, H, O, N), Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVDZ) are utilized.
-
Solvation Models: To simulate the reaction environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often incorporated.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Transition State Verification: Transition states are confirmed by the presence of a single imaginary frequency corresponding to the desired reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to ensure that the transition state connects the correct reactant and product minima.
Conclusion: The Power of Steric Control
References
A Comparative Guide to Rhodium(II) Triphenylacetate Dimer and Copper Catalysts in Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis, providing access to a key structural motif present in numerous pharmaceuticals and biologically active molecules. Metal-catalyzed cyclopropanation of olefins with diazo compounds stands out as one of the most efficient methods to achieve this. Among the various catalysts developed, rhodium(II) and copper complexes are the most widely employed. This guide provides an objective comparison of the performance of rhodium(II) triphenylacetate dimer and related rhodium catalysts against common copper catalysts for the cyclopropanation of styrene (B11656) with ethyl diazoacetate, supported by experimental data.
Performance Comparison at a Glance
Rhodium and copper catalysts each present a unique set of advantages for cyclopropanation reactions. The choice between them often hinges on the specific requirements of the synthesis, including desired stereoselectivity, cost, and substrate scope.
| Performance Metric | Rhodium(II) Catalysts | Copper Catalysts |
| Typical Yield | Generally high to excellent | Good to high, can be substrate-dependent |
| Diastereoselectivity | Good to excellent, tunable with ligand design | Moderate to good |
| Enantioselectivity | Often excellent with chiral ligands | Good to excellent with chiral ligands |
| Catalyst Loading | Typically low (0.1 - 2 mol%) | Generally low (1 - 5 mol%) |
| Cost | Higher | Lower |
| Substrate Scope | Broad, including electron-rich and -poor olefins | Broad, effective for a range of olefins |
Experimental Data: Cyclopropanation of Styrene with Ethyl Diazoacetate
To provide a direct comparison, the following table summarizes representative experimental results for the cyclopropanation of styrene with ethyl diazoacetate using a rhodium(II) carboxylate catalyst (a close analog of this compound) and a common copper catalyst.
| Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Dirhodium(II) tetraacetate [Rh₂(OAc)₄] | Not explicitly stated, but reaction proceeds to high conversion | 60:40 (or 1.5:1) | [1] |
| Copper(I) trifluoromethanesulfonate (B1224126) [Cu(OTf)] with chiral oxazoline (B21484) ligand | 70 | 72:28 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for rhodium- and copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate.
Rhodium-Catalyzed Cyclopropanation
This protocol is based on the procedure for the cyclopropanation of styrene with ethyl diazoacetate using dirhodium(II) tetraacetate.
Procedure:
-
To a solution of styrene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium(II) catalyst (e.g., 0.1-1 mol% of Rh₂(OAc)₄).
-
Stir the mixture at the desired temperature (e.g., room temperature).
-
Slowly add a solution of ethyl diazoacetate (1.1-1.5 equivalents) in the same solvent to the reaction mixture over a period of several hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction mixture until the diazo compound is fully consumed (as monitored by TLC or IR spectroscopy).
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford the cyclopropane products.
Copper-Catalyzed Cyclopropanation
This protocol is a general procedure for the cyclopropanation of styrene with ethyl diazoacetate using a copper(I) catalyst.
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the active copper(I) catalyst in situ by reacting a copper(I) source (e.g., copper(I) trifluoromethanesulfonate benzene (B151609) complex, 1-5 mol%) with a suitable ligand (e.g., a chiral oxazoline, 1-5 mol%) in an anhydrous solvent (e.g., dichloromethane) for a period of time (e.g., 30 minutes).
-
To this catalyst solution, add styrene (1.0 equivalent).
-
Slowly add a solution of ethyl diazoacetate (1.0-1.2 equivalents) in the same solvent to the reaction mixture over a period of several hours.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) until the reaction is complete.
-
Concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica gel to isolate the cyclopropane products.
Catalytic Cycle and Logical Workflow
The generally accepted mechanism for both rhodium- and copper-catalyzed cyclopropanation involves the formation of a metal-carbene intermediate. The following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.
Caption: A typical experimental workflow for catalyzed cyclopropanation.
References
Performance Benchmark of Rhodium(II) Tetrakis(triphenylacetate) (Rh2(TPA)4) in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rh2(TPA)4 with Alternative Catalysts Supported by Experimental Data.
The quest for efficient and selective methods to construct chiral molecules is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical and agrochemical industries. Dirhodium(II) carboxylates have emerged as a powerful class of catalysts for a variety of asymmetric transformations, primarily through the generation and reaction of metal-stabilized carbenes. Among these, Rhodium(II) tetrakis(triphenylacetate), or Rh2(TPA)4, is a commercially available and widely used catalyst. This guide provides a comprehensive performance benchmark of Rh2(TPA)4 in key asymmetric reactions, comparing it with other notable dirhodium catalysts. The data presented herein, summarized in clear tabular format, is intended to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.
Asymmetric Cyclopropanation
Asymmetric cyclopropanation is a fundamental carbon-carbon bond-forming reaction, providing access to strained three-membered rings that are valuable synthetic intermediates. The performance of Rh2(TPA)4 in this transformation is often compared to other chiral dirhodium catalysts, particularly those with prolinate-derived ligands.
Table 1: Performance Comparison in Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Yield (%) | ee (%) | dr (trans:cis) | Reference |
| Rh2(TPA)4 | 54 | Achiral | 1:5 | [1] |
| Rh2(S-DOSP)4 | 59 | 77 | >97:3 | [2] |
| Rh2(S-PTAD)4 | 70 | 26 | - | [3] |
| Rh2(S-PTTL)4 | - | 27 | - | [2] |
| Rh2(S-TCPTAD)4 | 71 | 84 | single diastereomer | [2] |
| Rh2(S-TPPTTL)4 | 88 | 60 | - | [3] |
Data presented is for reactions under similar, though not identical, conditions. Direct comparison should be made with caution.
As an achiral catalyst, Rh2(TPA)4 itself does not induce enantioselectivity. However, it serves as a useful benchmark for reactivity and diastereoselectivity.[1] In the cyclopropanation of [2.2]paracyclophane, Rh2(TPA)4 favored the formation of the norcaradiene product.[1] Chiral catalysts, such as the widely used Rh2(S-DOSP)4 and the more recently developed Rh2(S-TCPTAD)4, demonstrate superior performance in terms of enantioselectivity.[2] Notably, the adamantylglycine derived catalyst, Rh2(S-TCPTAD)4, provided a high yield and enantiomeric excess in the cyclopropanation of electron-deficient alkenes.[2]
Asymmetric C-H Insertion
The direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation that offers a more atom-economical approach to complex molecule synthesis. Dirhodium catalysts have proven to be particularly adept at mediating asymmetric C-H insertion reactions.
Table 2: Performance Comparison in Asymmetric C-H Insertion Reactions
| Catalyst | Substrate | Product Yield (%) | ee (%) | dr | Reference |
| Rh2(TPA)4 | Allyl ether | Reasonable | - | - | |
| Rh2(esp)2 | N-Aryl-α-diazo-β-amidoesters | up to 81 | - | - | [4] |
| Rh2(S-DOSP)4 | Cyclohexane | - | 95 | - | |
| Rh2(S-PTAD)4 | 2-methylpentane | - | 34 | 74:26 | [5] |
| Rh2(S-PTTL)4 | 2-methylpentane | - | 34 | 74:26 | [5] |
| Rh2(S-TCPTAD)4 | 2-methylpentane | High | High | High | [5] |
Performance metrics are for various substrates and reaction conditions and are intended for general comparison.
In C-H insertion reactions, the steric and electronic properties of the catalyst's ligands play a crucial role in determining both site-selectivity and stereoselectivity. While Rh2(TPA)4 can facilitate intramolecular C-H insertion, it often competes with other reaction pathways like cyclopropanation. A newer catalyst, [Rh2(phesp)2], has shown selectivity intermediate between the bulky Rh2(TPA)4 and the less sterically demanding Rh2(esp)2 in C-H insertion reactions.[4] For achieving high enantioselectivity, chiral catalysts are essential. For instance, Rh2(S-DOSP)4 has been reported to achieve high enantioselectivity in the C-H functionalization of cycloalkanes. More advanced catalysts like Rh2(S-TCPTAD)4 have demonstrated exceptional site-selectivity and stereoselectivity for the functionalization of tertiary C-H bonds.[5]
Experimental Protocols
General Procedure for Asymmetric Cyclopropanation
To a solution of the alkene (1.0 mmol) and the dirhodium catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., CH2Cl2, pentane, 5 mL) at a specified temperature (e.g., 25 °C, reflux) is added a solution of the diazoacetate (1.2 mmol) in the same solvent (3 mL) via a syringe pump over a period of 1-3 hours. Upon completion of the addition, the reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[1][2]
General Procedure for Asymmetric C-H Insertion
A solution of the diazo compound (0.5 mmol) in a suitable solvent (e.g., PhCF3, 6.0 mL) is added over 3 hours to a solution of the substrate containing the C-H bond (1.5 mmol, 3.0 equiv.) and the dirhodium catalyst (0.5–1.0 mol%) in the same solvent (3.0 mL) at room temperature. The reaction is then allowed to stir for an additional 2 hours. After completion, the solvent is evaporated, and the product is isolated and purified by column chromatography. The enantioselectivity is determined by chiral HPLC analysis of the isolated product.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.
References
A Comparative Guide to Diastereoselectivity with Dirhodium Catalysts
For Researchers, Scientists, and Drug Development Professionals
The strategic control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical applications. Dirhodium(II) catalysts have emerged as powerful tools for orchestrating a variety of chemical transformations, including C-H functionalization, cyclopropanation, and amination reactions. A key aspect of their utility lies in their ability to influence the diastereoselectivity of these reactions, guiding the formation of one diastereomer over another. This guide provides an objective comparison of the performance of different dirhodium catalysts in achieving high diastereoselectivity, supported by experimental data and detailed protocols.
Understanding the Influence of Dirhodium Catalysts on Diastereoselectivity
The diastereoselectivity of a dirhodium-catalyzed reaction is intricately linked to the steric and electronic properties of the ligands surrounding the dirhodium core. The "paddlewheel" structure of these catalysts, with four bridging ligands, creates a chiral environment that can effectively discriminate between different diastereomeric transition states. The nature of these ligands, ranging from simple carboxylates like acetate (B1210297) (OAc) to more complex and sterically demanding structures, plays a pivotal role in dictating the stereochemical outcome of the reaction.
Comparative Performance of Dirhodium Catalysts
The choice of dirhodium catalyst can have a dramatic impact on the diastereomeric ratio of the product. Below is a summary of quantitative data from key studies, illustrating the performance of various dirhodium catalysts in different reaction types.
Table 1: Diastereoselectivity in Intramolecular C-H Insertion Reactions
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Product(s) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-benzyl-N-tert-butyl-2-diazoacetamide | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | β-lactam | 1:1 | [1] |
| 2 | N-benzyl-N-tert-butyl-2-diazoacetamide | Rh₂(esp)₂ | CH₂Cl₂ | 25 | β-lactam | >95:5 | [2] |
| 3 | Alkyl-substituted α-diazo-γ,δ-unsaturated ester | Rh₂(OAc)₄ | CH₂Cl₂ | rt | Cyclopentene | Varies | [3] |
| 4 | Chiral Ester Diazoanilide | Rh₂(OAc)₄ | Benzene | 80 | 2-Pyrrolidinone | up to 98:2 | [1] |
Table 2: Diastereoselectivity in Intermolecular Cyclopropanation Reactions
| Entry | Alkene | Diazo Compound | Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 70:30 | [4][5] |
| 2 | Styrene | Methyl phenyldiazoacetate | Rh₂(R-DOSP)₄ | Hexane (B92381) | 23 | >95:5 | [4] |
| 3 | Styrene | Methyl 2-naphthyldiazoacetate | Rh₂(S-PTAD)₄ | Hexane | 23 | >95:5 | [4] |
| 4 | [2.2]Paracyclophane | Donor/acceptor carbene | Rh₂(OPiv)₄ | CH₂Cl₂ | 25 | High d.r. (regioisomers formed) | [6] |
| 5 | [2.2]Paracyclophane | Donor/acceptor carbene | Rh₂(esp)₂ | CH₂Cl₂ | 25 | High d.r. (regioisomers formed) | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key reactions cited in this guide.
General Procedure for Dirhodium-Catalyzed Intramolecular C-H Insertion
To a solution of the diazo compound (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or benzene, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added the dirhodium catalyst (0.5-2 mol%). The reaction mixture is stirred at the specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.[1][3]
General Procedure for Dirhodium-Catalyzed Intermolecular Cyclopropanation
In a flame-dried flask under an inert atmosphere, the alkene (1.0-5.0 equiv) and the dirhodium catalyst (1 mol%) are dissolved in an anhydrous solvent (e.g., hexane or dichloromethane). A solution of the diazo compound (1.0 equiv) in the same solvent is then added dropwise over a period of several hours using a syringe pump. The reaction is stirred at the indicated temperature until the diazo compound is fully consumed, as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by column chromatography on silica gel to separate the diastereomeric cyclopropane (B1198618) products. The diastereomeric ratio is determined by analysis of the crude reaction mixture or the isolated products using ¹H NMR or gas chromatography (GC).[4][5][6]
Mechanistic Insights and Logical Relationships
The diastereoselectivity in dirhodium-catalyzed reactions arises from the specific orientation of the substrate as it approaches the rhodium carbene intermediate. The ligands on the dirhodium catalyst create a chiral pocket that favors one approach trajectory over others, leading to the preferential formation of one diastereomer.
Caption: Catalytic cycle of a dirhodium-catalyzed diastereoselective reaction.
Conclusion
The selection of the appropriate dirhodium catalyst is a critical parameter for achieving high diastereoselectivity in a range of important organic transformations. As evidenced by the data presented, catalysts with more sterically demanding and structured ligands, such as Rh₂(esp)₂, often provide superior diastereocontrol compared to less hindered catalysts like Rh₂(OAc)₄. For enantioselective processes, a careful screening of chiral dirhodium catalysts is necessary to identify the optimal system for a given substrate. The detailed experimental protocols and the mechanistic overview provided in this guide serve as a valuable resource for researchers aiming to leverage the power of dirhodium catalysis for stereocontrolled synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Rhodium Catalysts in [2+2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The [2+2+2] cycloaddition reaction is a powerful and atom-economical method for the synthesis of six-membered rings, providing access to a wide array of carbo- and heterocyclic scaffolds. Among the various transition metals that catalyze this transformation, rhodium complexes have demonstrated exceptional activity, versatility, and tunability.[1][2] The choice of the rhodium catalyst, particularly the ligand environment around the metal center, is critical in controlling the efficiency, selectivity, and scope of the reaction. This guide provides a comparative overview of common rhodium catalysts, supported by experimental data, to aid researchers in catalyst selection for their specific synthetic needs.
Performance Comparison of Rhodium Catalysts
The efficacy of a rhodium catalyst in a [2+2+2] cycloaddition is profoundly influenced by the choice of the rhodium precursor and the ancillary ligands. Below is a summary of quantitative data from comparative studies on the cycloaddition of diynes with various coupling partners.
| Entry | Diyne Substrate | Alkyne/Allene/Nitrile Substrate | Rhodium Precursor | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | N-Tosyl-tethered diyne | Morita-Baylis-Hillman adduct | [Rh(cod)₂]BF₄ | (R)-BINAP | 10 | EtOH | MW | - | 51 | >99 | [2] |
| 2 | N-Tosyl-tethered diyne | Phenylacetylene | RhCl(PPh₃)₃ | - | 5 | Toluene (B28343) | 60 | 2 | 85 | - | [2] |
| 3 | 1,6-Heptadiyne | Phenylacetylene | [Rh(cod)₂]BF₄ | (R)-H₈-BINAP | 5 | THF | rt | 1 | 92 | 98 | [1] |
| 4 | Ester-linked 1,6-diyne | Propargyl acetate | [Rh(cod)₂]BF₄ | (S)-H₈-BINAP | 5 | CH₂Cl₂ | rt | 1 | 89 | 99 | [1] |
| 5 | Diyne 28b | Fullerene C₆₀ | [Rh(cod)₂]BF₄ | Tol-BINAP | 10 | o-DCB | 90 | 4 | - | - | [2] |
| 6 | 15-membered enediyne 5 | - | RhCl(CO)(PPh₃)₂ | - | 5 | Toluene | 65 | - | 96 | - | [2] |
| 7 | 15-membered enediyne 5 | - | RhCl(PPh₃)₃ | - | 5 | Toluene | 65 | - | 95 | - | [2] |
*MW = Microwave, rt = room temperature, o-DCB = o-dichlorobenzene
Key Insights from Comparative Data
-
Cationic vs. Neutral Rhodium: Cationic rhodium(I) complexes, often generated in situ from precursors like [Rh(cod)₂]BF₄ with phosphine (B1218219) ligands, are highly effective for enantioselective transformations.[1][2] For instance, the combination of [Rh(cod)₂]BF₄ and chiral biaryl bisphosphine ligands like (R)-BINAP or (S)-H₈-BINAP affords excellent yields and high enantiomeric excesses for the synthesis of axially chiral compounds and other complex molecules (Table 1, Entries 1, 3, and 4).
-
Wilkinson's Catalyst and Analogues: Neutral rhodium(I) complexes such as Wilkinson's catalyst, RhCl(PPh₃)₃, and RhCl(CO)(PPh₃)₂ are robust and widely used catalysts for non-asymmetric [2+2+2] cycloadditions.[2] They are particularly effective for intramolecular cycloadditions of enediynes, providing high yields of fused ring systems (Table 1, Entries 6 and 7).
-
Ligand Effects: The choice of ligand is paramount for achieving high selectivity. Chiral bidentate phosphine ligands are crucial for enantioselectivity. The steric and electronic properties of the ligand can also influence the chemo- and regioselectivity of the reaction. For example, in the reaction of diynes with fullerenes, a variety of biphosphines were screened, with Tol-BINAP providing the desired product.[2]
Experimental Protocols
Below are detailed methodologies for representative rhodium-catalyzed [2+2+2] cycloaddition reactions.
General Procedure for Enantioselective [2+2+2] Cycloaddition of a 1,6-Diyne with an Alkyne
To a solution of the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 0.025 mmol, 5 mol%) and the chiral ligand (e.g., (R)-H₈-BINAP, 0.0275 mmol, 5.5 mol%) in a dry solvent (e.g., THF, 1.0 mL) under an inert atmosphere (e.g., argon), is added the 1,6-diyne (0.5 mmol). The mixture is stirred at room temperature for 10 minutes, after which the alkyne (0.6 mmol) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Cycloaddition using Wilkinson's Catalyst
In a flame-dried flask under an inert atmosphere, Wilkinson's catalyst (RhCl(PPh₃)₃, 0.05 mmol, 5 mol%) is added to a solution of the enediyne (1.0 mmol) in dry toluene (10 mL). The reaction mixture is heated to the desired temperature (e.g., 60-110 °C) and stirred for the specified time. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the cycloadduct.
Visualizing the Process: Mechanism, Workflow, and Catalysts
To better understand the intricacies of rhodium-catalyzed [2+2+2] cycloadditions, the following diagrams illustrate the generally accepted reaction mechanism, a typical experimental workflow for catalyst screening, and the logical relationship between different catalyst components.
Caption: General catalytic cycle for the rhodium-catalyzed [2+2+2] cycloaddition of a diyne and an alkyne.
Caption: A systematic workflow for the screening and optimization of rhodium catalysts in [2+2+2] cycloadditions.
Caption: Logical relationships between the components of a rhodium catalyst system for [2+2+2] cycloadditions.
References
Safety Operating Guide
Proper Disposal of Rhodium(II) Triphenylacetate Dimer: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. Rhodium(II) triphenylacetate dimer, a catalyst used in organic synthesis, requires careful management due to its potential health hazards and the environmental impact of heavy metal compounds.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Hazard and Safety Information
This compound is classified with specific health risks. According to safety data sheets, it is suspected of causing genetic defects and may cause cancer.[4] Therefore, handling and disposal require strict adherence to safety protocols.
| Hazard Classification | GHS Code | Precautionary Statement |
| Suspected of causing genetic defects | H341 | P201: Obtain special instructions before use. |
| May cause cancer | H350 | P202: Do not handle until all safety precautions have been read and understood. |
| --- | --- | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| --- | --- | P308+P313: IF exposed or concerned: Get medical advice/attention. |
| --- | --- | P405: Store locked up. |
| --- | --- | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
This data is synthesized from available safety data sheets.[4]
Experimental Protocol: Disposal Procedure
The following protocol outlines the step-by-step process for the safe disposal of this compound and associated waste. This procedure is designed to minimize exposure and ensure compliance with hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat.[1][3]
-
Designated hazardous waste container, clearly labeled for rhodium-containing waste.
-
Chemical fume hood.
-
Bench protector sheets.[1]
-
Sealable plastic bags for contaminated dry waste.[2]
-
Spill kit for heavy metal compounds.
Procedure:
-
Preparation and PPE: Before beginning any disposal procedures, ensure you are wearing the appropriate PPE.[1][3][5] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5] Lay down a bench protector sheet to contain any potential spills.[1]
-
Segregation of Waste: It is crucial to segregate waste streams to ensure proper disposal.[2][3]
-
Solid Waste: Collect any unreacted this compound, contaminated spatulas, and weigh boats. Place them in the designated, sealed, and clearly labeled hazardous waste container for heavy metal waste.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound should be collected in a separate, clearly labeled, sealed plastic bag designated for contaminated dry waste.[1][2]
-
Liquid Waste: If the compound was used in a solution, collect the spent solution in a separate, sealed, and clearly labeled hazardous waste container for rhodium-containing liquid waste. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated needles or other sharp objects should be placed in a designated sharps container for hazardous chemical waste.[1]
-
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Carcinogen," "Mutagen").
-
The date of accumulation.
-
The responsible researcher's name and contact information.
-
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, use a spill kit designed for heavy metals to clean the affected area.[2] All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[1]
-
Final Disposal: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal company.[3] Adhere strictly to your institution's and local regulations for hazardous waste disposal.[6][7][8]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 2. infinitalab.com [infinitalab.com]
- 3. eoxs.com [eoxs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. colonialmetals.com [colonialmetals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
